molecular formula C16H21N3O4 B12384342 N-(2-Aminooxyethyl)-7-DCCAm

N-(2-Aminooxyethyl)-7-DCCAm

Numéro de catalogue: B12384342
Poids moléculaire: 319.36 g/mol
Clé InChI: AUGWWXWCINGUEI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

N-(2-Aminooxyethyl)-7-DCCAm (Compound 7) is a fluorescent dye designed for advanced biochemical applications, specifically for the labeling of proteins . This compound enables catalyst-free and site-specific dual-labeling of proteins, a process that is directed by genetically incorporated noncanonical amino acids, as demonstrated in scientific studies . With a molecular weight of 319.36 and a CAS Number 1384475-20-0, it is characterized by the molecular formula C16H21N3O4 . Researchers can utilize this dye for probing protein structure, function, and interactions with high specificity. The product is typically supplied with a solubility of 10 mM in DMSO for experimental convenience . All products are for Research Use Only and are not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

Formule moléculaire

C16H21N3O4

Poids moléculaire

319.36 g/mol

Nom IUPAC

N-(2-aminooxyethyl)-7-(diethylamino)-2-oxochromene-3-carboxamide

InChI

InChI=1S/C16H21N3O4/c1-3-19(4-2)12-6-5-11-9-13(15(20)18-7-8-22-17)16(21)23-14(11)10-12/h5-6,9-10H,3-4,7-8,17H2,1-2H3,(H,18,20)

Clé InChI

AUGWWXWCINGUEI-UHFFFAOYSA-N

SMILES canonique

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)NCCON

Origine du produit

United States

Foundational & Exploratory

An In-depth Technical Guide to N-(2-Aminooxyethyl)-7-DCCAm: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-(2-Aminooxyethyl)-7-(diethylamino)-2-oxochromene-3-carboxamide (N-(2-Aminooxyethyl)-7-DCCAm), a fluorescent dye with applications in bioconjugation and cellular imaging. This document details its synthesis, physicochemical properties, and protocols for its use in labeling biomolecules.

Core Compound Profile

This compound is a blue-emitting fluorescent probe belonging to the coumarin (B35378) family. Its structure incorporates a reactive aminooxy group, making it suitable for conjugation to molecules containing aldehyde or ketone functionalities. The diethylaminocoumarin core provides the fluorophore with favorable photophysical properties.

PropertyValueReference
IUPAC Name N-(2-aminooxyethyl)-7-(diethylamino)-2-oxochromene-3-carboxamide[1]
Synonyms N-(2-Aminooxyethyl)-7-(diethylamino)coumarin-3-carboxamide, HY-D1890[1][2]
Molecular Formula C₁₆H₂₁N₃O₄[1]
Molecular Weight 319.36 g/mol [1][2]
CAS Number 1384475-20-0[1][3]
Solubility Soluble in DMSO[2]
Fluorescence Excitation: ~445 nm, Emission: ~482 nm (in 0.1 M phosphate (B84403) pH 7.0)

Note: Fluorescence properties are for the closely related precursor, 7-(Diethylamino)coumarin-3-carboxylic acid N-succinimidyl ester, and are expected to be similar for this compound.

Synthesis of this compound

The synthesis of this compound is not explicitly detailed in publicly available literature. However, a plausible and commonly employed synthetic route involves a two-step process, starting from 7-(diethylamino)coumarin-3-carboxylic acid.

Step 1: Synthesis of 7-(Diethylamino)coumarin-3-carboxylic acid N-succinimidyl ester (DEAC,SE)

The first step is the activation of the carboxylic acid group of 7-(diethylamino)coumarin-3-carboxylic acid with N-hydroxysuccinimide (NHS) to form the more reactive succinimidyl ester. This is a standard procedure in bioconjugation chemistry.

Step 2: Reaction of DEAC,SE with 2-Aminooxyethylamine

The activated DEAC,SE is then reacted with 2-aminooxyethylamine. The primary amine of the 2-aminooxyethylamine acts as a nucleophile, attacking the carbonyl group of the succinimidyl ester and displacing the NHS leaving group to form a stable amide bond. This results in the final product, this compound.

Below is a diagram illustrating the proposed synthetic workflow.

G cluster_0 Step 1: Activation cluster_1 Step 2: Amidation 7-DCCA 7-(Diethylamino)coumarin- 3-carboxylic acid DEAC_SE 7-(Diethylamino)coumarin-3-carboxylic acid N-succinimidyl ester (DEAC,SE) 7-DCCA->DEAC_SE EDC, DMF NHS N-Hydroxysuccinimide NHS->DEAC_SE DEAC_SE_2 DEAC,SE Aminooxyethylamine 2-Aminooxyethylamine Target This compound Aminooxyethylamine->Target DEAC_SE_2->Target Base (e.g., TEA), DMF

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

General Protocol for Protein Labeling with this compound

This protocol is a general guideline for the conjugation of this compound to proteins containing an aldehyde or ketone group, which can be introduced site-specifically through genetic code expansion or enzymatic modification.

Materials:

  • Protein of interest with an aldehyde or ketone group in a suitable buffer (e.g., phosphate buffer, pH 6.0-7.0)

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare Protein Solution: Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL.

  • Prepare Dye Stock Solution: Dissolve this compound in anhydrous DMF or DMSO to a concentration of 10-20 mM immediately before use.

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the dye stock solution to the protein solution. The optimal ratio may need to be determined empirically.

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, protected from light, with gentle agitation.

  • Purification: Remove the unreacted dye and byproducts by passing the reaction mixture through a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the absorbance maximum of the dye (~445 nm).

The following diagram outlines the general workflow for protein labeling and subsequent analysis.

G Start Protein with Aldehyde/Ketone Group Prepare_Protein Prepare Protein Solution Start->Prepare_Protein Labeling Labeling Reaction (Oxime Ligation) Prepare_Protein->Labeling Prepare_Dye Prepare N-(2-Aminooxyethyl) -7-DCCAm Stock Solution Prepare_Dye->Labeling Purification Purification (Size-Exclusion Chromatography) Labeling->Purification Characterization Characterization (UV-Vis, Fluorescence) Purification->Characterization Application Downstream Applications (e.g., Fluorescence Microscopy, Flow Cytometry) Characterization->Application

Caption: General workflow for protein labeling and analysis.

Derivatives of 7-Aminocoumarin-3-Carboxamide

While specific derivatives of this compound are not widely reported, the 7-aminocoumarin-3-carboxamide scaffold is a versatile platform for the development of fluorescent probes. Modifications at the 7-amino group and the 3-carboxamide position can be used to tune the photophysical properties and introduce different reactive functionalities. For example, replacing the diethylamino group with other alkylamino groups can alter the fluorescence quantum yield and lifetime. The amide can be linked to various biomolecules, targeting moieties, or other fluorophores to create sophisticated molecular probes.

Signaling Pathways and Applications

This compound is primarily utilized as a fluorescent labeling reagent. Its application does not directly involve the modulation of specific signaling pathways. Instead, it serves as a reporter molecule to visualize and track the localization and dynamics of biomolecules to which it is attached.

Key Applications:

  • Fluorescence Microscopy: Labeled proteins or other biomolecules can be visualized in fixed or living cells to study their subcellular localization and trafficking.

  • Flow Cytometry: Cells labeled with antibodies or other ligands conjugated to this compound can be identified and quantified.

  • Immunoassays: The fluorescent properties of the dye can be used for the detection and quantification of analytes in various assay formats.

  • Bioconjugation: The aminooxy group allows for the specific and stable labeling of molecules containing aldehyde or ketone groups through oxime ligation, a bioorthogonal reaction.[2]

The relationship between the labeling chemistry and its application in cellular imaging is depicted in the following diagram.

G cluster_0 Bioconjugation cluster_1 Application Dye This compound (Aminooxy Group) Conjugate Fluorescently Labeled Biomolecule Dye->Conjugate Biomolecule Target Biomolecule (Aldehyde/Ketone Group) Biomolecule->Conjugate Cell Live or Fixed Cells Conjugate->Cell Introduction into System Imaging Fluorescence Imaging (Microscopy, etc.) Cell->Imaging Analysis Data Analysis (Localization, Quantification) Imaging->Analysis

Caption: Logical relationship of bioconjugation to cellular imaging.

This technical guide provides a foundational understanding of this compound. For specific applications, further optimization of the described protocols may be necessary.

References

An In-depth Technical Guide to the Mechanism of Action of N-(2-Aminooxyethyl)-7-DCCAm

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-Aminooxyethyl)-7-DCCAm, chemically known as N-(2-aminooxyethyl)-7-(diethylamino)-2-oxochromene-3-carboxamide, is a bifunctional molecule featuring a highly fluorescent 7-(diethylamino)coumarin core and a reactive aminooxy group. This guide elucidates its dual mechanism of action, functioning as both a targeted fluorescent probe for biological imaging and a potential modulator of enzymatic activity. The inherent fluorescence of the coumarin (B35378) scaffold allows for sensitive detection, while the aminooxy moiety enables covalent labeling of biomolecules containing aldehyde or ketone functionalities. Furthermore, the 7-(diethylamino)coumarin-3-carboxamide core structure is associated with a range of pharmacological activities, including enzyme inhibition. This document provides a comprehensive overview of its potential applications, supported by quantitative data from related compounds, detailed experimental protocols, and visual diagrams of its operational pathways.

Introduction

This compound is a specialized organic compound designed for applications in biological research and drug development. Its structure is characterized by two key functional domains:

  • A 7-(diethylamino)coumarin-3-carboxamide core: This heterocyclic system is a well-established fluorophore, exhibiting strong fluorescence in the blue-green spectral region, making it an excellent candidate for fluorescent labeling and imaging.[][2][3] Coumarin derivatives are also recognized for their diverse pharmacological properties, including anticancer, antioxidant, anti-inflammatory, and antimicrobial activities.[4]

  • An N-(2-aminooxyethyl) side chain: This functional group provides a reactive handle for covalent conjugation to biomolecules. The aminooxy group selectively reacts with aldehydes and ketones under mild physiological conditions to form a stable oxime linkage.[5][6][7] This "click chemistry" approach allows for the specific targeting and labeling of molecules such as glycoproteins, oxidized proteins, and certain metabolites.[8][9]

This dual functionality positions this compound as a versatile tool for elucidating biological processes at the molecular level.

Proposed Mechanisms of Action

Based on its chemical structure, this compound is proposed to have a dual mechanism of action:

As a Targeted Fluorescent Probe

The primary mechanism of action is its function as a fluorescent probe for the detection and imaging of biomolecules containing carbonyl groups (aldehydes and ketones). This process involves a two-step mechanism:

  • Target Recognition and Covalent Bonding: The aminooxy group of this compound reacts with an aldehyde or ketone on a target biomolecule to form a stable oxime bond.[5][6] This reaction is highly selective and can be performed in aqueous environments, making it suitable for labeling in biological systems.[6]

  • Fluorescent Detection: Once covalently attached to the target, the 7-(diethylamino)coumarin fluorophore can be visualized using fluorescence microscopy or other fluorescence-based detection methods.[10]

This mechanism allows for the specific labeling and subsequent visualization of, for example, post-translationally modified proteins or products of oxidative stress.

As a Bioactive Molecule (Enzyme Inhibition)

The 7-(diethylamino)coumarin-3-carboxamide core of the molecule is structurally similar to other coumarin derivatives that have been shown to exhibit inhibitory activity against various enzymes. While direct enzymatic inhibition data for this compound is not currently available, based on related compounds, it may potentially inhibit enzymes such as:

  • Polyphenol Oxidase (PPO): A closely related compound, 7-(diethylamino)coumarin-3-carboxylic acid (7-DCCA), has been shown to be a competitive inhibitor of PPO.[11]

  • Casein Kinase 2 (CK2): Other coumarin-3-carboxamide derivatives have demonstrated anticancer activity through the inhibition of the CK2 enzyme.

  • Monoamine Oxidase B (MAO-B): Ethyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate is a known selective inhibitor of human MAO-B.

Quantitative Data

While specific quantitative data for this compound is not yet published, the following tables summarize the inhibitory activities of structurally related 7-(diethylamino)coumarin derivatives against various enzymes and cancer cell lines. This data provides a benchmark for the potential bioactivity of the compound of interest.

Table 1: Enzyme Inhibition Data for 7-(Diethylamino)coumarin Derivatives

CompoundEnzyme TargetInhibition TypeIC50 ValueReference
7-(Diethylamino)coumarin-3-carboxylic acid (7-DCCA)Polyphenol Oxidase (PPO)Competitive0.275 ± 0.002 mM[11]
Ethyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylateHuman Monoamine Oxidase B (hMAO-B)Selective45.52 µM

Table 2: Cytotoxicity of Coumarin Derivatives Against Cancer Cell Lines

Coumarin Derivative TypeCancer Cell LineIC50 (µM)Reference
Coumarin-based compoundsHeLa, GM07373205 - 252[12]
Various coumarin derivativesMCF-79 - 102.05[13][14]
Various coumarin derivativesMDA-MB-231Varies[14]

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the mechanism of action of this compound.

Protocol for Fluorescent Labeling of Carbonyl-Containing Biomolecules

This protocol describes the general procedure for labeling proteins that have been modified to contain aldehyde or ketone groups.

  • Preparation of Reagents:

    • Labeling Buffer: Phosphate-buffered saline (PBS) pH 7.4.

    • This compound Stock Solution: Dissolve the compound in DMSO to a final concentration of 10 mM.

    • Carbonyl-Containing Protein: Prepare the protein of interest in the labeling buffer at a concentration of 1-5 mg/mL.

  • Labeling Reaction:

    • Add the this compound stock solution to the protein solution to a final concentration of 1 mM.

    • Incubate the reaction mixture for 2-4 hours at room temperature, protected from light.

  • Removal of Excess Dye:

    • Remove the unreacted probe by gel filtration chromatography using a desalting column (e.g., Sephadex G-25) equilibrated with PBS.

  • Analysis:

    • Confirm labeling by SDS-PAGE followed by fluorescence imaging of the gel.

    • Determine the degree of labeling by measuring the absorbance of the protein (at 280 nm) and the coumarin dye (at its absorbance maximum, around 430 nm).

Protocol for Enzyme Inhibition Assay (Example: PPO Inhibition)

This protocol is adapted from studies on the inhibition of PPO by 7-DCCA and can be used to assess the inhibitory potential of this compound.[11]

  • Reagent Preparation:

    • Assay Buffer: 0.1 M sodium phosphate (B84403) buffer, pH 6.8.

    • Enzyme Solution: Purified mushroom polyphenol oxidase (PPO) in assay buffer.

    • Substrate Solution: 10 mM L-DOPA in assay buffer.

    • Inhibitor Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mM and prepare serial dilutions.

  • Assay Procedure (96-well plate format):

    • To each well, add 50 µL of assay buffer, 20 µL of the inhibitor solution at various concentrations, and 20 µL of the PPO enzyme solution.

    • Pre-incubate the mixture for 10 minutes at 25°C.

    • Initiate the reaction by adding 110 µL of the L-DOPA substrate solution.

    • Monitor the increase in absorbance at 475 nm for 5 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations

Signaling Pathways and Workflows

The following diagrams illustrate the proposed mechanisms of action and experimental workflows.

G Mechanism of Action: Fluorescent Labeling cluster_0 Step 1: Covalent Conjugation cluster_1 Step 2: Detection Probe This compound (Aminooxy Group) Oxime Stable Oxime Linkage Probe->Oxime Reaction Target Biomolecule (Aldehyde/Ketone Group) Target->Oxime Labeled_Target Labeled Biomolecule Oxime->Labeled_Target Emission Fluorescence Emission Labeled_Target->Emission Fluorescence Excitation Excitation Light Excitation->Labeled_Target

Caption: Proposed mechanism of this compound as a fluorescent probe.

G Workflow: Enzyme Inhibition Assay Start Start Prepare_Reagents Prepare Enzyme, Substrate, and Inhibitor Solutions Start->Prepare_Reagents Pre_Incubate Pre-incubate Enzyme with Inhibitor Prepare_Reagents->Pre_Incubate Initiate_Reaction Add Substrate Pre_Incubate->Initiate_Reaction Monitor_Activity Monitor Reaction Progress (e.g., Absorbance Change) Initiate_Reaction->Monitor_Activity Analyze_Data Calculate % Inhibition and IC50 Value Monitor_Activity->Analyze_Data End End Analyze_Data->End

Caption: General workflow for an in vitro enzyme inhibition assay.

G Potential Signaling Pathway Modulation Probe This compound CK2 Casein Kinase 2 (CK2) Probe->CK2 Inhibition MAOB Monoamine Oxidase B (MAO-B) Probe->MAOB Inhibition PPO Polyphenol Oxidase (PPO) Probe->PPO Inhibition Downstream Downstream Cellular Processes (e.g., Proliferation, Neurotransmission) CK2->Downstream Modulation MAOB->Downstream Modulation PPO->Downstream Modulation

Caption: Potential enzymatic targets and downstream effects of the coumarin core.

Conclusion

This compound is a promising chemical tool with a dual mechanism of action. Its primary utility lies in its capacity as a targeted fluorescent probe, enabling the specific labeling and visualization of biomolecules containing aldehyde or ketone groups. This functionality is invaluable for studying a variety of biological processes, including protein modifications and oxidative stress. Additionally, the inherent bioactivity of its coumarin scaffold suggests potential as an enzyme inhibitor, a characteristic that warrants further investigation. The data from related compounds and the detailed protocols provided in this guide offer a solid foundation for researchers to explore and harness the full potential of this versatile molecule in their scientific endeavors.

References

An In-Depth Technical Guide to N-(2-Aminooxyethyl)-7-DCCAm (CAS: 1384475-20-0) for Advanced Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-(2-Aminooxyethyl)-7-(diethylamino)-2-oxochromene-3-carboxamide, commonly known as N-(2-Aminooxyethyl)-7-DCCAm, a fluorescent dye designed for the site-specific labeling of proteins. This document outlines its chemical properties, the principles of its application in protein science, detailed experimental protocols, and relevant data for researchers in drug development and molecular biology.

Core Concepts and Chemical Properties

This compound is a coumarin-based fluorescent probe featuring a hydroxylamine (B1172632) moiety. This functional group is key to its utility in the chemoselective ligation with carbonyl groups, such as ketones and aldehydes, through a reaction known as oxime ligation. The coumarin (B35378) scaffold provides the molecule with its fluorescent properties, making it a valuable tool for visualizing and tracking proteins.

The primary application of this dye is in the site-specific labeling of proteins that have been engineered to contain a bioorthogonal carbonyl group in the form of a noncanonical amino acid (ncAA). This technique allows for precise control over the location of the fluorescent label on the protein, which is a significant advantage over traditional, less specific labeling methods that target naturally occurring amino acid residues like lysines or cysteines.[1][2]

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
CAS Number 1384475-20-0[3]
Molecular Formula C₁₆H₂₁N₃O₄[3]
Molecular Weight 319.36 g/mol [3]
IUPAC Name N-(2-aminooxyethyl)-7-(diethylamino)-2-oxochromene-3-carboxamide[3]
Appearance Solid-
Solubility Soluble in DMSO[4][5][6]
Storage Conditions -20°C (long term), desiccated[7][8]

Mechanism of Action: Site-Specific Labeling via Oxime Ligation

The core utility of this compound lies in its ability to form a stable oxime bond with a carbonyl group introduced into a protein of interest. This is typically achieved by genetically encoding a keto-containing noncanonical amino acid at a specific site in the protein's sequence. The hydroxylamine group of the dye reacts with the keto group on the amino acid, forming a stable oxime linkage. This reaction is highly specific and can be performed under mild, biocompatible conditions, often without the need for a catalyst.[4]

The process can be broken down into two main stages:

  • Genetic Incorporation of a Noncanonical Amino Acid: A plasmid encoding the protein of interest with a strategically placed amber (UAG) or ochre (UAA) stop codon is introduced into a host organism (e.g., E. coli). A separate plasmid containing an evolved aminoacyl-tRNA synthetase/tRNA pair is also introduced. This pair is engineered to recognize the stop codon and insert a keto-containing noncanonical amino acid at that position during protein translation.[9]

  • Fluorescent Labeling: The purified protein, now containing the keto-functionalized amino acid, is incubated with this compound. The hydroxylamine moiety of the dye reacts with the keto group on the protein, resulting in a site-specifically labeled fluorescent protein.

This method is particularly powerful when combined with the incorporation of a second, different noncanonical amino acid at another site, allowing for dual labeling of a single protein with two distinct probes.[10]

Experimental Protocols

The following protocols are generalized from methodologies for site-specific protein labeling using noncanonical amino acids and oxime ligation. Researchers should optimize these protocols for their specific protein and experimental setup.

Expression of Protein with a Keto-Containing Noncanonical Amino Acid
  • Plasmid Preparation: Co-transform the expression host (e.g., E. coli strain) with two plasmids:

    • An expression plasmid for the protein of interest, containing an amber (TAG) or other nonsense codon at the desired labeling site.

    • A pEVOL plasmid encoding the engineered aminoacyl-tRNA synthetase and its cognate tRNA, which are specific for the keto-amino acid.

  • Cell Culture and Protein Expression:

    • Grow the transformed cells in a suitable medium (e.g., LB broth) with appropriate antibiotics to a target OD₆₀₀.

    • Induce protein expression with an appropriate inducer (e.g., IPTG).

    • Simultaneously, supplement the culture medium with the keto-containing noncanonical amino acid to a final concentration of 1-2 mM.

    • Continue to grow the cells at a reduced temperature (e.g., 16-20°C) overnight to allow for protein expression and incorporation of the noncanonical amino acid.

  • Protein Purification:

    • Harvest the cells by centrifugation.

    • Lyse the cells using standard methods (e.g., sonication, French press).

    • Purify the protein of interest using an appropriate chromatography technique (e.g., affinity chromatography based on a His-tag, followed by size-exclusion chromatography).

Fluorescent Labeling with this compound
  • Reaction Setup:

    • Prepare a solution of the purified protein containing the keto-functionalized amino acid in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0). Protein concentrations typically range from 10-100 µM.[11]

    • Prepare a stock solution of this compound in DMSO.

  • Labeling Reaction:

    • Add the this compound stock solution to the protein solution to a final concentration that is in molar excess (typically 1-5 equivalents) relative to the protein.

    • Incubate the reaction mixture at room temperature or 37°C for 1 to 12 hours.[11] The reaction progress can be monitored by SDS-PAGE, mass spectrometry, or fluorescence imaging.

  • Purification of the Labeled Protein:

    • Remove the excess, unreacted dye from the labeled protein using size-exclusion chromatography (e.g., a desalting column) or dialysis.

Data Presentation

Table 2: Performance Metrics for Protein Labeling with this compound

ParameterTypical Expected Values/Methods of Determination
Labeling Efficiency > 80% (Determined by mass spectrometry, SDS-PAGE with in-gel fluorescence, or UV-Vis spectroscopy)
Excitation Maximum (λex) To be determined experimentally (typically in the blue region for coumarin dyes)
Emission Maximum (λem) To be determined experimentally (typically in the blue-green region for coumarin dyes)
Quantum Yield (Φ) To be determined experimentally using a reference standard (e.g., quinine (B1679958) sulfate)
Photostability To be assessed by measuring the decrease in fluorescence intensity over time under continuous illumination
Second-Order Rate Constant 10¹ - 10³ M⁻¹s⁻¹ (with aniline (B41778) catalysis, can be slower without)[11]

Mandatory Visualizations

The following diagrams illustrate the key processes involved in using this compound for site-specific protein labeling.

G cluster_genetic Genetic Incorporation of ncAA cluster_labeling Fluorescent Labeling Plasmid_Protein Expression Plasmid (Protein Gene with TAG codon) Transformation Co-transformation into E. coli Plasmid_Protein->Transformation Plasmid_Synthetase pEVOL Plasmid (Engineered Synthetase/tRNA) Plasmid_Synthetase->Transformation Induction Induction & Supplementation (IPTG + Keto-ncAA) Transformation->Induction Expression Protein Expression Induction->Expression Purification Protein Purification Expression->Purification Purified_Protein Purified Protein with Keto-ncAA Purification->Purified_Protein Reaction Oxime Ligation Reaction Purified_Protein->Reaction Dye This compound Dye->Reaction Labeled_Protein_Purification Purification of Labeled Protein Reaction->Labeled_Protein_Purification Final_Product Site-Specifically Labeled Fluorescent Protein Labeled_Protein_Purification->Final_Product

Caption: Experimental workflow for site-specific protein labeling.

Caption: Schematic of the oxime ligation reaction.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is recommended to handle the solid compound in a well-ventilated area and to wear appropriate personal protective equipment (PPE), including gloves and safety glasses. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

Conclusion

This compound is a powerful tool for the site-specific fluorescent labeling of proteins. Its ability to undergo catalyst-free oxime ligation with genetically encoded keto-containing noncanonical amino acids provides researchers with a high degree of control over the labeling process. This enables a wide range of applications, from the study of protein dynamics and interactions to the development of novel diagnostics and therapeutics. By following the principles and protocols outlined in this guide, researchers can effectively utilize this fluorescent dye to advance their understanding of complex biological systems.

References

In-Depth Technical Guide: N-(2-Aminooxyethyl)-7-(diethylamino)-2-oxochromene-3-carboxamide (N-(2-Aminooxyethyl)-7-DCCAm)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular characteristics, experimental applications, and methodologies related to N-(2-Aminooxyethyl)-7-(diethylamino)-2-oxochromene-3-carboxamide, a fluorescent dye commonly referred to as N-(2-Aminooxyethyl)-7-DCCAm. This document is intended to serve as a valuable resource for researchers in the fields of biochemistry, cell biology, and drug development who are interested in site-specific protein labeling and analysis.

Core Molecular Information

This compound is a specialized fluorescent probe designed for the site-specific modification of proteins. Its chemical structure incorporates a coumarin-based fluorophore, which provides its fluorescent properties, and an aminooxy functional group that allows for specific covalent attachment to target molecules.

PropertyValueSource
Molecular Formula C₁₆H₂₁N₃O₄[1]
Molecular Weight 319.36 g/mol [1]
IUPAC Name N-(2-aminooxyethyl)-7-(diethylamino)-2-oxochromene-3-carboxamide
CAS Number 1384475-20-0

Principle of Application: Site-Specific Protein Labeling

The primary application of this compound is in the site-specific fluorescent labeling of proteins. This is achieved through a bioorthogonal chemical reaction known as oxime ligation. The process involves two key components:

  • Genetically Encoded Keto-Containing Unnatural Amino Acid: A non-canonical amino acid, such as 2-amino-8-oxononanoic acid, is incorporated into a target protein at a specific site using amber stop codon suppression technology. This introduces a unique ketone functional group into the protein's structure.

  • Aminooxy-Functionalized Fluorescent Dye: this compound, which contains a reactive aminooxy group, is then introduced. The aminooxy group of the dye reacts specifically and covalently with the ketone group of the unnatural amino acid, forming a stable oxime bond. This reaction is highly specific and occurs under mild, biocompatible conditions, making it suitable for labeling proteins in complex biological samples.

This method allows for the precise attachment of a fluorescent label to a predetermined location on a protein, enabling a wide range of downstream applications.

Experimental Workflow for Site-Specific Protein Labeling

The following diagram illustrates the general workflow for the site-specific labeling of a protein with this compound.

experimental_workflow cluster_genetic_modification Genetic Modification & Protein Expression cluster_labeling_reaction Labeling Reaction cluster_analysis Downstream Analysis gene Gene of Interest with Amber Stop Codon (TAG) expression Protein Expression in E. coli with Orthogonal tRNA Synthetase/tRNA Pair gene->expression Transformation protein_keto Purified Protein with Keto-Unnatural Amino Acid expression->protein_keto Purification reaction Oxime Ligation Reaction protein_keto->reaction dye This compound dye->reaction labeled_protein Fluorescently Labeled Protein reaction->labeled_protein analysis Fluorescence Microscopy, FRET, etc. labeled_protein->analysis

Caption: Workflow for site-specific protein labeling.

Detailed Experimental Protocol: One-Pot Dual Labeling

The following protocol is adapted from a study demonstrating catalyst-free and site-specific one-pot dual labeling of a protein. This method utilizes two distinct non-canonical amino acids and their corresponding bioorthogonal labeling reagents, one of which is a hydroxylamine-containing dye like this compound.

Materials:

  • Purified protein containing a genetically incorporated keto-containing amino acid.

  • This compound.

  • Labeling buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.0).

  • Size-exclusion chromatography column for purification.

Procedure:

  • Protein Preparation: The target protein is expressed in an E. coli strain engineered to incorporate a keto-containing unnatural amino acid at a specific site, directed by an amber (UAG) stop codon. The protein is then purified to homogeneity.

  • Labeling Reaction:

    • Dissolve the purified protein in the labeling buffer to a final concentration of 10-50 µM.

    • Prepare a stock solution of this compound in DMSO.

    • Add the this compound stock solution to the protein solution to a final concentration that is in 10- to 50-fold molar excess to the protein.

    • The reaction is typically carried out at room temperature for 1-4 hours or at 4°C overnight. The reaction is catalyst-free.

  • Purification of the Labeled Protein:

    • Following the incubation period, the unreacted dye is removed from the labeled protein. This is commonly achieved using size-exclusion chromatography (e.g., a NAP-5 or PD-10 desalting column) or dialysis.

  • Verification of Labeling:

    • The successful labeling of the protein can be confirmed by methods such as SDS-PAGE with in-gel fluorescence scanning, mass spectrometry (to detect the mass shift corresponding to the attached dye), and UV-Vis spectroscopy to determine the labeling efficiency.

Applications in Research

The site-specific labeling of proteins with fluorescent probes like this compound opens up a multitude of research applications, particularly in the study of protein dynamics and interactions.

  • Förster Resonance Energy Transfer (FRET): By labeling a protein with two different fluorescent dyes (a FRET donor and acceptor pair) at specific sites, conformational changes in the protein can be monitored in real-time. This is invaluable for studying protein folding, unfolding, and ligand binding.

  • Fluorescence Microscopy: The precise localization of a protein within a cell can be visualized with high resolution. This is crucial for understanding cellular signaling pathways and protein trafficking.

  • Single-Molecule Studies: The ability to label a single protein molecule with a bright and stable fluorophore allows for the observation of its behavior and dynamics at the single-molecule level.

While direct involvement of this compound in modulating specific signaling pathways has not been reported, its utility as a tool to study the proteins that are key components of these pathways is significant. For instance, by labeling a receptor protein, its dimerization or interaction with downstream signaling molecules upon ligand binding can be investigated.

Signaling Pathway Diagram Creation

The following is an example of a DOT script to generate a diagram of a hypothetical signaling pathway that could be studied using proteins labeled with this compound.

signaling_pathway Ligand Ligand Receptor Receptor (Labeled with DCCAm) Ligand->Receptor Dimerization Receptor Dimerization Receptor->Dimerization Binding Kinase1 Kinase 1 Dimerization->Kinase1 Activation Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activation Nucleus Nucleus TranscriptionFactor->Nucleus Translocation GeneExpression Gene Expression Nucleus->GeneExpression

Caption: Hypothetical signaling pathway.

References

"N-(2-Aminooxyethyl)-7-DCCAm" solubility in DMSO and other solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties and applications of N-(2-Aminooxyethyl)-7-diethylaminocoumarin-3-carboxamide (N-(2-Aminooxyethyl)-7-DCCAm), a fluorescent probe crucial for site-specific protein labeling.

Core Physicochemical Properties and Solubility

This compound is a coumarin-based fluorescent dye. A summary of its key properties is presented below.

PropertyValueSource
Molecular Formula C₁₆H₂₁N₃O₄AOBIOUS
Molecular Weight 319.36 g/mol AOBIOUS
Purity >98% by HPLCAOBIOUS
Appearance Copper or orange powder or crystalline powderBioss Antibodies[1]
Solubility Profile
SolventSolubilityNotesSource
Dimethyl Sulfoxide (DMSO) 10 mM-Immunomart
SolubleQualitative data.AOBIOUS[2], Bioss Antibodies[1]
Dimethylformamide (DMF) SolubleQualitative data for the related compound 7-(Diethylamino)coumarin-3-carboxylic acid N-succinimidyl ester.Sigma-Aldrich[3]
SolubleQualitative data for the related compound 3-(2-Benzothiazolyl)-7-(diethylamino) coumarin (B35378).Bioss Antibodies[1]
Acetonitrile SolubleQualitative data for the related compound 7-(Diethylamino)coumarin-3-carboxylic acid N-succinimidyl ester.Sigma-Aldrich[3]
Alcohols (e.g., Ethanol, Methanol) SolubleQualitative data for the related compound 3-(2-Benzothiazolyl)-7-(diethylamino) coumarin.Bioss Antibodies[1]
Water Poorly SolubleBased on the general characteristics of similar coumarin derivatives.
Phosphate-Buffered Saline (PBS, pH 7.2) InsolubleData for the related compound 7-(Diethylamino)coumarin-3-carboxylic acid.Cayman Chemical[4]

It is recommended to prepare stock solutions in DMSO. For aqueous buffers, it is advisable to first dissolve the compound in a minimal amount of DMSO before dilution to the final working concentration to avoid precipitation.

Experimental Applications and Protocols

This compound is a valuable tool for the site-specific labeling of proteins. Its aminooxy functional group allows for covalent conjugation to proteins containing a ketone or aldehyde group, which can be introduced genetically by incorporating an unnatural amino acid like p-acetylphenylalanine. This process, known as oxime ligation, provides a highly specific and bioorthogonal method for attaching the fluorescent probe.

Site-Specific Protein Labeling via Oxime Ligation

This experimental workflow outlines the general steps for labeling a target protein containing a genetically encoded p-acetylphenylalanine with this compound.

G cluster_0 Protein Expression and Purification cluster_1 Labeling Reaction cluster_2 Purification and Characterization p1 Genetic incorporation of p-acetylphenylalanine into the protein of interest. p2 Express the modified protein in a suitable host system. p1->p2 p3 Purify the protein using standard chromatography techniques. p2->p3 l2 Incubate the purified protein with an excess of the fluorescent probe in a suitable reaction buffer (e.g., pH 4-5). p3->l2 l1 Dissolve this compound in DMSO to prepare a stock solution. l1->l2 l3 Allow the oxime ligation reaction to proceed for several hours at room temperature or 4°C. l2->l3 c1 Remove excess, unreacted probe using size-exclusion chromatography or dialysis. l3->c1 c2 Confirm labeling efficiency and purity by SDS-PAGE with in-gel fluorescence scanning and mass spectrometry. c1->c2

Caption: Workflow for Site-Specific Protein Labeling.

Fluorescence Microscopy Imaging of Labeled Proteins

Once the protein of interest is labeled, it can be used in a variety of fluorescence imaging applications to study its localization, trafficking, and interactions within live or fixed cells.

G cluster_0 Sample Preparation cluster_1 Imaging cluster_2 Image Analysis s1 Introduce the labeled protein into cells (e.g., via microinjection, transfection of the expressing plasmid, or cell-penetrating peptides). s2 Culture cells under appropriate conditions. s1->s2 s3 (Optional) Treat cells with stimuli to observe changes in protein localization. s2->s3 s4 Fix and permeabilize cells if intracellular targets are to be visualized. s3->s4 i1 Mount the sample on a microscope slide. s4->i1 i2 Acquire images using a fluorescence microscope with appropriate filter sets for the coumarin dye (Excitation ~407 nm, Emission ~472 nm). i1->i2 a1 Process and analyze images to determine protein localization, colocalization with other markers, and dynamic changes over time. i2->a1

Caption: Workflow for Fluorescence Microscopy Imaging.

Signaling Pathway Visualization

While specific signaling pathways investigated using this compound are not extensively documented in readily available literature, the labeling strategy enables the study of virtually any pathway where a protein of interest can be genetically modified. For example, a labeled receptor tyrosine kinase (RTK) could be tracked upon ligand binding to visualize its internalization and subsequent signaling cascade.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Labeled RTK Grb2 Grb2 RTK->Grb2 Phosphorylation Ligand Ligand Ligand->RTK Binding & Dimerization Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription

Caption: Example RTK Signaling Pathway Visualization.

This guide provides a foundational understanding of this compound for its application in advanced biological research. For specific experimental conditions, optimization based on the protein of interest and the cellular context is recommended.

References

An In-Depth Technical Guide to the Fluorescent Dye N-(2-Aminooxyethyl)-7-DCCAm

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core characteristics of the fluorescent dye N-(2-Aminooxyethyl)-7-(diethylamino)coumarin-3-carboxamide, commonly referred to as N-(2-Aminooxyethyl)-7-DCCAm. This document details its fluorescent properties, provides established experimental protocols for its use in bioconjugation, and illustrates key chemical reactions and workflows through detailed diagrams.

Core Characteristics and Fluorescent Properties

This compound is a blue-emitting fluorescent dye belonging to the coumarin (B35378) family. Its chemical structure features a 7-(diethylamino)coumarin core, which is responsible for its fluorescence, and an aminooxyethyl-carboxamide functional group at the 3-position. This aminooxy group provides a reactive handle for the specific covalent labeling of molecules containing aldehyde or ketone moieties, such as oxidized glycoproteins or metabolites.

The fluorescent properties of coumarin dyes are known to be sensitive to the local environment, including solvent polarity and viscosity. While specific data for this compound is not extensively published, the characteristics of its parent compound, 7-(diethylamino)coumarin-3-carboxylic acid (7-DCCA), and its N-succinimidyl ester (7-DCCAE) provide a strong basis for its expected performance.

Table 1: Physicochemical and Fluorescent Properties of this compound and Related Compounds

PropertyThis compound7-(Diethylamino)coumarin-3-carboxylic acid (7-DCCA)7-(Diethylamino)coumarin-3-carboxylic acid N-succinimidyl ester (7-DCCAE)
IUPAC Name N-(2-aminooxyethyl)-7-(diethylamino)-2-oxochromene-3-carboxamide7-(diethylamino)-2-oxo-2H-chromene-3-carboxylic acid2,5-dioxopyrrolidin-1-yl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate
Molecular Formula C₁₆H₂₁N₃O₄C₁₄H₁₅NO₄C₁₈H₁₈N₂O₆
Molecular Weight 319.36 g/mol 261.27 g/mol 358.33 g/mol
Excitation Max (λex) Not specified~407-445 nm[1]~423-445 nm (in reverse micelles)[2]
Emission Max (λem) Not specified~472-482 nm[1]~449-459 nm (in reverse micelles)[2]
Quantum Yield (Φ) Not specifiedVaries with solvent and environment[3][4]Varies with environment; 0.66 used as a reference in water[2]
Fluorescence Lifetime (τ) Not specifiedVaries with solvent and environment[3][4]Environment-dependent[2]

Note: The spectral properties of coumarin dyes are highly dependent on the solvent and conjugation status. The provided ranges for 7-DCCA and 7-DCCAE reflect this variability.

Experimental Protocols

The primary application of this compound is the fluorescent labeling of biomolecules containing carbonyl groups (aldehydes or ketones). This is achieved through the formation of a stable oxime bond. Below are detailed protocols for the preparation of target molecules and the subsequent labeling reaction.

Generation of Aldehyde Groups on Glycoproteins (Oxidation)

For labeling glycoproteins, the sialic acid or other sugar moieties must first be oxidized to generate aldehyde groups.

Materials:

Procedure:

  • Prepare a fresh solution of sodium periodate in a buffer compatible with your protein (e.g., 10 mM NaIO₄ in PBS).

  • Incubate the glycoprotein with the sodium periodate solution. The final concentration of NaIO₄ and incubation time will need to be optimized for each specific protein but a starting point is a 10-fold molar excess of periodate for 30 minutes at 4°C in the dark.

  • Quench the reaction by adding glycerol or ethylene glycol to a final concentration of approximately 20 mM and incubating for 10 minutes at 4°C.

  • Remove excess periodate and quenching agent immediately by size-exclusion chromatography (e.g., a desalting column) or dialysis against the desired reaction buffer for labeling.

Labeling of Carbonyl-Containing Molecules

This protocol describes the general procedure for labeling a molecule containing an aldehyde or ketone with this compound.

Materials:

  • Oxidized glycoprotein or other carbonyl-containing molecule

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: A slightly acidic buffer (pH 4.5-6.0) is often optimal for oxime ligation. Aniline (B41778) can be used as a catalyst.

  • Desalting column or dialysis equipment for purification.

Procedure:

  • Prepare a stock solution of this compound in anhydrous DMF or DMSO. A typical concentration is 10 mM.

  • To the solution of the carbonyl-containing molecule , add the this compound stock solution. A 10- to 50-fold molar excess of the dye over the protein is a common starting point for optimization.

  • If using a catalyst , add aniline to a final concentration of 1-10 mM.

  • Incubate the reaction at room temperature or 37°C for 2-4 hours, or overnight at 4°C. Protect the reaction from light.

  • Purify the labeled conjugate from excess dye and other reaction components using a desalting column, dialysis, or other appropriate chromatographic methods.

  • Determine the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the dye (at its absorption maximum, ~424 nm) and using the Beer-Lambert law. A correction factor for the dye's absorbance at 280 nm should be applied.

Visualizations

Chemical Reaction Pathway

The core of the labeling methodology is the chemoselective reaction between the aminooxy group of the dye and a carbonyl group on the target molecule, forming a stable oxime linkage.

G Dye This compound Dye-CONH-CH₂CH₂-O-NH₂ Intermediate Intermediate Dye->Intermediate + Target Target Molecule Target-C(=O)H Target->Intermediate Product Labeled Target Target-CH=N-O-CH₂CH₂-NHCO-Dye Intermediate->Product - H₂O Water H₂O Intermediate->Water

Caption: Oxime ligation reaction between this compound and a carbonyl group.

Experimental Workflow for Protein Labeling

The following diagram outlines the key steps involved in the fluorescent labeling of a glycoprotein.

G Start Start: Glycoprotein Solution Oxidation Oxidation (e.g., NaIO₄) Start->Oxidation Quenching Quenching (e.g., Glycerol) Oxidation->Quenching Purification1 Purification 1 (e.g., Desalting Column) Quenching->Purification1 Labeling Labeling Reaction (+ this compound) Purification1->Labeling Purification2 Purification 2 (e.g., Desalting Column) Labeling->Purification2 Analysis Analysis (Spectroscopy, SDS-PAGE) Purification2->Analysis End End: Labeled Glycoprotein Analysis->End

Caption: Workflow for fluorescent labeling of glycoproteins.

Hypothetical Signaling Pathway Investigation

G Ligand Ligand Binding Ligand-Receptor Binding Ligand->Binding Receptor Glycosylated Receptor (Labeled with Dye) Receptor->Binding Internalization Endocytosis Binding->Internalization Endosome Early Endosome Internalization->Endosome Sorting Trafficking & Sorting Endosome->Sorting Recycling Recycling to Cell Surface Sorting->Recycling Degradation Lysosomal Degradation Sorting->Degradation Recycling->Receptor

Caption: Conceptual pathway for tracking a labeled glycoprotein.

Conclusion

This compound is a valuable tool for the fluorescent labeling of carbonyl-containing biomolecules. Its coumarin core provides bright blue fluorescence, and its aminooxy functionality allows for highly specific and stable conjugation. The provided protocols and diagrams serve as a foundation for researchers to effectively utilize this dye in their studies, from basic bioconjugation to more complex investigations of cellular processes. Further optimization of labeling conditions for specific applications is recommended to achieve the best results.

References

A Technical Guide to N-(2-Aminooxyethyl)-7-diethylaminocoumarin-3-carboxamide (DCCAm-Oxy)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-(2-Aminooxyethyl)-7-diethylaminocoumarin-3-carboxamide, a fluorescent probe designed for the sensitive detection and quantification of carbonyl compounds. This document outlines its spectral properties, detailed experimental protocols, and its application in biological research.

Introduction to DCCAm-Oxy

N-(2-Aminooxyethyl)-7-diethylaminocoumarin-3-carboxamide, hereafter referred to as DCCAm-Oxy, is a highly fluorescent labeling reagent. It belongs to the coumarin (B35378) family of dyes, which are well-regarded for their strong absorption, high fluorescence quantum yields, and photostability.

The key feature of DCCAm-Oxy is its aminooxy functional group (-O-NH2). This group enables the specific and covalent labeling of aldehydes and ketones through the formation of a stable oxime bond. This reactivity makes DCCAm-Oxy an invaluable tool for detecting carbonyl groups, which are often indicative of oxidative stress or are present in biologically significant molecules like glycoproteins. Upon reaction with its target, it attaches a bright blue fluorescent 7-diethylaminocoumarin label.

Spectroscopic Properties

DCCAm-Oxy exhibits spectral characteristics typical of coumarin dyes, with excitation in the violet region of the spectrum and emission in the blue region. The precise spectral maxima can be influenced by environmental factors such as solvent polarity.

Table 1: Key Spectroscopic and Physical Data for DCCAm-Oxy

PropertyValue
Excitation Maximum (Ex)~409 nm
Emission Maximum (Em)~451 nm
Molar Extinction Coeff. (ε)24,000 cm⁻¹M⁻¹
Molecular Weight333.38
AppearanceYellow solid
SolubilitySoluble in DMSO

Experimental Protocols & Workflow

The primary application of DCCAm-Oxy is the fluorescent labeling of carbonyl-containing molecules. The general workflow involves the reaction of the aminooxy group on the probe with an aldehyde or ketone on the target molecule.

General Workflow for Carbonyl Labeling

The process involves a straightforward chemical reaction that results in the formation of a stable oxime linkage, covalently attaching the fluorescent coumarin dye to the target molecule.

G cluster_workflow General Labeling Workflow Target Target Molecule (with Aldehyde/Ketone) Reaction Incubation (pH 4-6) Target->Reaction Probe DCCAm-Oxy Probe (Aminooxy Group) Probe->Reaction Labeled_Product Fluorescently Labeled Product (Oxime bond) Reaction->Labeled_Product Covalent Bond Formation Detection Fluorescence Detection (Ex: 409 nm, Em: 451 nm) Labeled_Product->Detection Analysis

Caption: Workflow for labeling carbonyls with DCCAm-Oxy.

Protocol for Labeling Glycoproteins

This protocol details the steps for labeling glycoproteins after generating aldehyde groups through periodate (B1199274) oxidation of their sialic acid residues.

Materials:

  • DCCAm-Oxy solution: 1-5 mM stock solution in anhydrous DMSO.

  • Glycoprotein (B1211001) sample: e.g., 1 mg/mL in a suitable buffer.

  • Sodium periodate (NaIO₄) solution: 20 mM in reaction buffer.

  • Reaction Buffer: 100 mM Sodium Acetate, pH 5.5.

  • Quenching solution: 100 mM glycerol.

  • Purification column (e.g., size-exclusion chromatography) to remove unreacted probe.

Procedure:

  • Oxidation:

    • Mix the glycoprotein sample with sodium periodate solution.

    • Incubate in the dark at room temperature for 20-30 minutes. This reaction oxidizes the vicinal diols of sialic acids to create aldehyde groups.

  • Quenching:

    • Add quenching solution to stop the oxidation reaction by consuming excess periodate. Incubate for 10 minutes.

  • Labeling:

    • Add the DCCAm-Oxy stock solution to the oxidized glycoprotein sample. The final concentration of the probe should be in molar excess to the estimated number of aldehyde sites.

    • Incubate for 1-2 hours at room temperature, protected from light. The slightly acidic pH facilitates the formation of the oxime bond.

  • Purification:

    • Remove the unreacted, free DCCAm-Oxy probe from the labeled glycoprotein using a desalting or size-exclusion column.

  • Analysis:

    • Measure the fluorescence of the purified, labeled protein using a fluorometer or fluorescence plate reader with excitation set to ~409 nm and emission detection at ~451 nm.

Applications in Research

The ability of DCCAm-Oxy to specifically target carbonyls makes it a versatile tool in several research areas, particularly in the study of oxidative stress and glycobiology.

Detection of Oxidative Stress

Oxidative stress in cells can lead to lipid peroxidation and protein carbonylation, both of which generate reactive aldehyde and ketone species. DCCAm-Oxy can be used to label these carbonyls, providing a fluorescent readout for quantifying the extent of oxidative damage.

G cluster_pathway Oxidative Stress Detection Pathway ROS Reactive Oxygen Species (ROS) Lipids Lipids ROS->Lipids Peroxidation Proteins Proteins ROS->Proteins Carbonylation Aldehydes Aldehydes / Ketones (Carbonyls) Lipids->Aldehydes Proteins->Aldehydes Signal Fluorescent Signal (Damage Marker) Aldehydes->Signal Probe DCCAm-Oxy Probe->Signal Labeling Reaction

Caption: Use of DCCAm-Oxy to detect oxidative damage markers.

Analysis of Glycosylation

Many proteins are post-translationally modified with carbohydrate chains (glycans). By using an enzyme like neuraminidase followed by galactose oxidase, or through mild periodate oxidation as described in the protocol, terminal sugar residues can be converted into aldehydes. DCCAm-Oxy can then be used to fluorescently label these sites, enabling the study of protein glycosylation patterns.

Disclaimer: This document is intended for informational and research purposes only. The protocols provided are general guidelines and may require optimization for specific applications. Always consult relevant safety data sheets (SDS) before handling chemical reagents.

Illuminating Cellular Processes: A Technical Guide to N-(2-Aminooxyethyl)-7-DCCAm

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Photophysical Properties

N-(2-Aminooxyethyl)-7-DCCAm belongs to the 7-aminocoumarin (B16596) family of fluorescent dyes, which are well-regarded for their environmental sensitivity, high fluorescence quantum yields, and large Stokes shifts. These properties make them valuable tools for elucidating biological processes. The aminooxy functionality allows for the specific covalent labeling of molecules containing aldehyde or ketone groups, such as those introduced into proteins and other biomolecules through site-specific modification techniques.

Quantitative Data Summary

The following table summarizes the key photophysical parameters for 7-(diethylamino)coumarin-3-carboxylic acid (7-DCCA), the core fluorophore of this compound. These values provide a strong estimate for the performance of the target compound.

ParameterValueSolvent/Conditions
Molar Extinction Coefficient (ε) ~37,000 M⁻¹cm⁻¹Methanol
Fluorescence Quantum Yield (ΦF) ~0.5 - 0.8Varies with solvent polarity
Excitation Maximum (λex) ~420 - 430 nmDioxane-Water Mixtures
Emission Maximum (λem) ~470 - 490 nmDioxane-Water Mixtures
Stokes Shift ~50 - 60 nmDioxane-Water Mixtures

Note: The photophysical properties of 7-aminocoumarins are highly sensitive to the local environment, particularly solvent polarity and viscosity. The quantum yield and emission maximum can shift significantly upon conjugation to a biomolecule.

Experimental Protocols

Accurate characterization and application of fluorescent probes are critical for reliable experimental outcomes. The following sections detail standardized protocols for determining the quantum yield and extinction coefficient of this compound and for its use in protein labeling.

Determination of Molar Extinction Coefficient

The molar extinction coefficient (ε) is a measure of how strongly a substance absorbs light at a given wavelength. It is determined using the Beer-Lambert law.

Materials:

  • This compound

  • High-purity solvent (e.g., methanol, ethanol, or DMSO)

  • Calibrated UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Analytical balance

Procedure:

  • Prepare a stock solution of this compound of a precisely known concentration (e.g., 1 mM) in the chosen solvent.

  • Prepare a series of dilutions from the stock solution (e.g., 1, 2, 5, 10, and 20 µM).

  • Measure the absorbance of each dilution at the absorbance maximum (λmax), which for 7-DCCA derivatives is typically around 420-430 nm. Use the pure solvent as a blank.

  • Plot the absorbance at λmax versus the concentration.

  • Perform a linear regression on the data points. The slope of the line is the molar extinction coefficient (ε) in M⁻¹cm⁻¹.

Determination of Fluorescence Quantum Yield (Relative Method)

The fluorescence quantum yield (ΦF) is the ratio of photons emitted to photons absorbed. The relative method involves comparing the fluorescence of the sample to that of a well-characterized standard with a known quantum yield.

Materials:

  • This compound solution of known absorbance

  • Quantum yield standard with similar absorption and emission properties (e.g., Quinine Sulfate in 0.1 M H₂SO₄, ΦF = 0.54)

  • Calibrated spectrofluorometer

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Prepare a solution of the quantum yield standard and a solution of this compound in the same solvent.

  • Adjust the concentrations of both solutions to have a low absorbance (typically < 0.1) at the excitation wavelength to minimize inner filter effects.

  • Measure the absorbance of both solutions at the chosen excitation wavelength.

  • Measure the fluorescence emission spectrum of both the standard and the sample, ensuring identical instrument settings (e.g., excitation wavelength, slit widths).

  • Integrate the area under the emission spectra for both the standard and the sample.

  • Calculate the quantum yield of the sample (Φsample) using the following equation:

    Φsample = Φstandard * (Isample / Istandard) * (Astandard / Asample) * (ηsample² / ηstandard²)

    Where:

    • I is the integrated fluorescence intensity

    • A is the absorbance at the excitation wavelength

    • η is the refractive index of the solvent

Protocol for Protein Labeling

This compound can be used to label proteins that have been engineered to contain a bio-orthogonal aldehyde or ketone group.

Materials:

  • Protein containing an aldehyde or ketone group

  • This compound

  • Labeling buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.4)

  • Aniline (B41778) (as a catalyst, optional)

  • Size-exclusion chromatography column (e.g., PD-10) for purification

  • DMSO for dissolving the dye

Procedure:

  • Dissolve the protein to be labeled in the labeling buffer to a final concentration of 1-10 mg/mL.

  • Prepare a 10-20 mM stock solution of this compound in anhydrous DMSO.

  • Add a 10- to 20-fold molar excess of the dye to the protein solution.

  • If desired, add aniline to a final concentration of 1-2 mM to catalyze the reaction.

  • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, protected from light.

  • Remove the unreacted dye by passing the reaction mixture through a size-exclusion chromatography column equilibrated with the desired storage buffer.

  • Determine the degree of labeling by measuring the absorbance of the labeled protein at 280 nm (for protein concentration) and at the λmax of the dye.

Visualizing Workflows and Pathways

To further aid in the understanding of the experimental processes, the following diagrams illustrate the key workflows.

Extinction_Coefficient_Determination cluster_prep Solution Preparation cluster_measure Measurement cluster_analysis Data Analysis stock Prepare Stock Solution dilutions Create Serial Dilutions stock->dilutions abs Measure Absorbance at λmax dilutions->abs plot Plot Absorbance vs. Concentration abs->plot linreg Perform Linear Regression plot->linreg result Slope = Molar Extinction Coefficient (ε) linreg->result

Caption: Workflow for Molar Extinction Coefficient Determination.

Quantum_Yield_Determination cluster_prep Sample Preparation cluster_measure Spectroscopic Measurements cluster_calc Calculation prep_sample Prepare Sample Solution (Abs < 0.1) measure_abs Measure Absorbance of Both prep_sample->measure_abs prep_standard Prepare Standard Solution (Abs < 0.1) prep_standard->measure_abs measure_fluor Measure Fluorescence Spectra of Both measure_abs->measure_fluor integrate Integrate Emission Spectra measure_fluor->integrate calculate_qy Calculate Quantum Yield (ΦF) integrate->calculate_qy result Final Quantum Yield calculate_qy->result

Caption: Relative Fluorescence Quantum Yield Determination Workflow.

Protein_Labeling_Workflow start Start: Aldehyde/Ketone-tagged Protein dissolve_protein Dissolve Protein in Labeling Buffer start->dissolve_protein mix Mix Protein and Dye dissolve_protein->mix prepare_dye Prepare this compound Stock in DMSO prepare_dye->mix incubate Incubate (2-4h RT or O/N 4°C) mix->incubate purify Purify via Size-Exclusion Chromatography incubate->purify characterize Characterize Degree of Labeling purify->characterize end Labeled Protein Ready for Use characterize->end

Caption: Workflow for Labeling Proteins with this compound.

A Technical Guide to N-(2-Aminooxyethyl)-7-DCCAm for Novel Fluorescent Probe Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-Aminooxyethyl)-7-(diethylamino)-2-oxochromene-3-carboxamide, commonly known as N-(2-Aminooxyethyl)-7-DCCAm, is a coumarin-based fluorescent dye designed for the specific labeling of biomolecules. Its unique chemical structure, featuring a highly fluorescent 7-(diethylamino)coumarin core and a reactive aminooxy group, enables its use in the development of novel fluorescent probes for site-specific protein modification. This technical guide provides a comprehensive overview of the properties and applications of this compound, with a focus on its use in protein labeling and bio-conjugation.

The coumarin (B35378) scaffold provides desirable photophysical properties, while the aminooxy functional group allows for a highly selective and stable covalent bond formation with molecules containing aldehyde or ketone groups. This process, known as oxime ligation, is a bioorthogonal reaction, meaning it can proceed under physiological conditions without interfering with native biological processes. This specificity makes this compound a valuable tool for researchers in drug development and molecular biology seeking to fluorescently label and track proteins of interest.

Chemical and Physical Properties

This compound is an organic compound with the molecular formula C16H21N3O4 and a molecular weight of 319.36 g/mol .[1] Its structure is based on the 7-aminocoumarin (B16596) fluorophore, known for its brightness and environmental sensitivity.

PropertyValueReference
IUPAC Name N-(2-aminooxyethyl)-7-(diethylamino)-2-oxochromene-3-carboxamide[1]
CAS Number 1384475-20-0[1]
Molecular Formula C16H21N3O4[1]
Molecular Weight 319.36 g/mol [1]
Purity ≥98% (by HPLC)
Solubility Soluble in DMSO

Quantitative Data

ParameterRepresentative ValueNote
Excitation Maximum (λex) ~430 - 450 nmVaries with solvent and conjugation state.
Emission Maximum (λem) ~470 - 500 nmVaries with solvent and conjugation state.
Molar Extinction Coefficient (ε) > 30,000 M⁻¹cm⁻¹Estimated based on similar coumarin dyes.
Fluorescence Quantum Yield (Φ) > 0.60Can be high in non-polar environments.

Mechanism of Action: Oxime Ligation

The primary application of this compound in fluorescent probe development relies on the principle of oxime ligation. The aminooxy group of the probe reacts specifically and efficiently with an aldehyde or ketone group on a target biomolecule to form a stable oxime bond. This reaction is catalyst-free and can be performed under mild, physiological conditions, making it ideal for labeling sensitive biological samples.

G Protein Protein with Keto/Aldehyde Group Intermediate Reaction Intermediate Protein->Intermediate Reacts with Probe This compound (Aminooxy Group) Probe->Intermediate Labeled_Protein Fluorescently Labeled Protein (Stable Oxime Bond) Intermediate->Labeled_Protein Forms

Figure 1: Oxime ligation reaction between the probe and a target protein.

Experimental Protocols

Synthesis of this compound

While a specific, detailed synthesis protocol for this compound is not widely published, a general synthetic route can be inferred from the synthesis of similar coumarin-carboxamides. The synthesis would likely involve the coupling of 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylic acid with an aminooxy-containing linker.

A potential synthetic workflow is outlined below:

G Start 7-(diethylamino)-2-oxo-2H- chromene-3-carboxylic acid Activation Carboxylic Acid Activation (e.g., with EDC/NHS) Start->Activation Coupling Amide Bond Formation Activation->Coupling Linker Aminooxy Linker (e.g., O-(2-aminoethyl)hydroxylamine) Linker->Coupling Purification Purification (e.g., Column Chromatography) Coupling->Purification Final_Product This compound Purification->Final_Product

Figure 2: A potential synthetic workflow for this compound.

Protocol for Site-Specific Protein Labeling

This protocol is based on the methodology described by Wu B, et al. in Chembiochem (2012), where this compound was used for the catalyst-free, site-specific labeling of a protein containing a genetically incorporated keto-containing noncanonical amino acid.

Materials:

  • Protein of interest containing a unique aldehyde or ketone group.

  • This compound

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Labeling Buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.4)

  • Size-exclusion chromatography column (e.g., Sephadex G-25) for purification.

Procedure:

  • Preparation of Protein Solution:

    • Dissolve or dilute the purified protein in the labeling buffer to a final concentration of 1-10 mg/mL.

    • Ensure the buffer is free of primary amines (e.g., Tris) if the protein was not purified with a keto-specific handle.

  • Preparation of Probe Stock Solution:

    • Dissolve this compound in anhydrous DMSO to prepare a 10-20 mM stock solution.

    • The stock solution should be prepared fresh and protected from light.

  • Labeling Reaction:

    • Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution. The optimal ratio should be determined empirically.

    • Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C, with gentle shaking or stirring. Protect the reaction from light.

  • Purification of the Labeled Protein:

    • Remove the unreacted probe by size-exclusion chromatography (e.g., a desalting column).

    • Equilibrate the column with the desired storage buffer (e.g., PBS).

    • Collect the fractions containing the labeled protein, which will be fluorescent.

  • Characterization of the Labeled Protein:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for protein concentration) and at the excitation maximum of the coumarin dye.

    • The protein concentration can be calculated using the following formula, which corrects for the absorbance of the dye at 280 nm: Protein Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_protein (where CF is the correction factor for the dye's absorbance at 280 nm, and ε_protein is the molar extinction coefficient of the protein at 280 nm).

    • The dye concentration can be calculated using the Beer-Lambert law: Dye Concentration (M) = A_max / ε_dye

    • The DOL is the ratio of the dye concentration to the protein concentration.

G Start Prepare Protein and Probe Solutions Mix Mix Protein and Probe Start->Mix Incubate Incubate (2-4h at RT or overnight at 4°C) Mix->Incubate Purify Purify via Size-Exclusion Chromatography Incubate->Purify Characterize Characterize Labeled Protein (Determine DOL) Purify->Characterize End Fluorescently Labeled Protein Characterize->End

Figure 3: Experimental workflow for protein labeling with this compound.

Applications in Drug Development and Research

The ability to site-specifically label proteins with fluorescent probes like this compound has significant implications for drug development and fundamental research.

  • Target Engagement Studies: By labeling a target protein, researchers can develop assays to screen for drug candidates that bind to the protein and induce conformational changes, which can be monitored by changes in fluorescence.

  • High-Throughput Screening: The bright fluorescence of the coumarin dye makes it suitable for developing high-throughput screening assays to identify modulators of protein function.

  • In Vitro and In-Cell Imaging: Fluorescently labeled proteins can be used to visualize their localization and trafficking within cells, providing insights into their biological function and interactions.

  • Protein-Protein Interaction Studies: Förster Resonance Energy Transfer (FRET) studies can be performed by co-labeling interacting proteins with a FRET pair, where this compound can serve as a donor or acceptor fluorophore.

Conclusion

This compound is a versatile fluorescent probe with significant potential for the site-specific labeling of proteins and other biomolecules. Its reliance on the robust and bioorthogonal oxime ligation chemistry makes it a valuable tool for researchers in various fields. While specific photophysical data for this compound is not extensively documented, its structural similarity to other 7-(diethylamino)coumarin derivatives suggests excellent fluorescent properties. The experimental protocols provided in this guide, based on established methodologies, offer a starting point for the successful application of this probe in novel research and development endeavors. As with any labeling reagent, optimization of the reaction conditions is recommended to achieve the desired labeling efficiency and preserve the function of the target biomolecule.

References

Methodological & Application

Application Notes: N-(2-Aminooxyethyl)-7-(diethylamino)-2-oxochromene-3-carboxamide (N-(2-Aminooxyethyl)-7-DCCAm) for Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-Aminooxyethyl)-7-(diethylamino)-2-oxochromene-3-carboxamide, hereafter referred to as N-(2-Aminooxyethyl)-7-DCCAm, is a fluorescent labeling reagent designed for the covalent modification of proteins and other biomolecules. This reagent incorporates a bright and photostable 7-diethylaminocoumarin fluorophore, which can be detected with standard blue-light excitation sources. The key feature of this molecule is its aminooxy functional group, which allows for highly specific and efficient covalent bond formation with aldehyde or ketone moieties on a target protein through a process known as oxime ligation. This specific reactivity makes it an excellent tool for site-specific protein labeling, avoiding the often-random labeling of lysine (B10760008) residues associated with common amine-reactive dyes.

The primary application of this compound is the fluorescent tagging of proteins that have been engineered or modified to contain a carbonyl group. This is particularly useful for labeling glycoproteins, where the sialic acid sugar residues can be mildly oxidized to generate aldehydes. The resulting fluorescently-labeled proteins can be used in a variety of applications, including fluorescence microscopy, flow cytometry, and immunoassays.

Core Principle: Oxime Ligation

The labeling strategy relies on the chemoselective reaction between the aminooxy group of the dye and a carbonyl group (aldehyde or ketone) on the protein. This reaction, termed oxime ligation, forms a stable oxime bond under mild, aqueous conditions. The reaction can be catalyzed by nucleophilic catalysts like aniline (B41778) to increase the reaction rate at or near neutral pH. This bioorthogonal reaction does not interfere with other functional groups typically found in proteins, ensuring high specificity of labeling.

Photophysical Properties

The fluorescent component of this compound is a 7-diethylaminocoumarin derivative. These dyes are known for their brightness and sensitivity to the local environment.

PropertyValue
Excitation Maximum (λex) ~407-445 nm
Emission Maximum (λem) ~472-482 nm
Recommended Filter Set DAPI or similar blue channel filters
Appearance Yellow solid
Solubility Soluble in DMSO or DMF

Note: The exact excitation and emission maxima may vary depending on the solvent, pH, and the local environment of the dye once conjugated to the protein.

Experimental Protocols

This section provides a detailed protocol for the labeling of glycoproteins, such as antibodies, using this compound. The protocol is divided into two main stages: the generation of aldehyde groups on the glycoprotein (B1211001) via periodate (B1199274) oxidation, and the subsequent labeling with the aminooxy-functionalized dye.

Protocol 1: Generation of Aldehyde Groups in Glycoproteins

This protocol describes the mild oxidation of vicinal diols in sialic acid residues of glycoproteins to form reactive aldehyde groups.

Materials:

  • Glycoprotein (e.g., IgG antibody) in an amine-free buffer (e.g., PBS, pH 7.4)

  • 10X Reaction Buffer: 1 M Sodium Acetate, 1.5 M NaCl, pH 5.5

  • Sodium periodate (NaIO₄)

  • Ethylene (B1197577) glycol

  • Size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis cassette for buffer exchange.

Procedure:

  • Buffer Exchange: Prepare the glycoprotein solution at a concentration of 1-10 mg/mL in 1X PBS, pH 7.4.

  • Oxidation Reaction Setup:

    • To your glycoprotein solution, add 1/10th volume of 10X Reaction Buffer (final concentration 0.1 M Sodium Acetate, 0.15 M NaCl, pH 5.5).

    • Prepare a fresh 100 mM solution of sodium periodate in deionized water.

    • Add the sodium periodate solution to the glycoprotein solution to a final concentration of 1-10 mM.

  • Incubation: Incubate the reaction mixture for 20-30 minutes at room temperature, protected from light.

  • Quenching: Stop the oxidation reaction by adding ethylene glycol to a final concentration of 20 mM. Incubate for 10 minutes at room temperature.

  • Purification: Immediately purify the oxidized glycoprotein from excess periodate and ethylene glycol using a size-exclusion chromatography column or dialysis, exchanging into 1X PBS, pH 6.5-7.0.

Protocol 2: Labeling of Aldehyde-Modified Proteins with this compound

This protocol details the oxime ligation reaction between the aldehyde-containing protein and the aminooxy dye.

Materials:

  • Oxidized glycoprotein from Protocol 1

  • This compound

  • Anhydrous DMSO or DMF

  • Aniline (optional, as a catalyst)

  • Size-exclusion chromatography column (e.g., Sephadex G-25) for purification.

Procedure:

  • Prepare Dye Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mM.

  • Labeling Reaction:

    • To the purified, oxidized glycoprotein solution (at pH 6.5-7.0), add the this compound stock solution to achieve a 20-50 fold molar excess of the dye over the protein.

    • (Optional but recommended for improved efficiency): Add aniline to the reaction mixture to a final concentration of 10-20 mM from a freshly prepared stock.

  • Incubation: Incubate the reaction for 2-4 hours at room temperature, protected from light.

  • Purification of Labeled Protein: Separate the labeled protein from unreacted dye and catalyst by size-exclusion chromatography. Equilibrate and elute the column with your desired storage buffer (e.g., PBS, pH 7.4).

  • Determination of Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the excitation maximum of the DCCAm dye (~420 nm).

    • Calculate the protein concentration and the dye concentration using the Beer-Lambert law (A = εcl), correcting for the dye's absorbance at 280 nm.

    • The DOL is the molar ratio of the dye to the protein.

Quantitative Data Summary

ParameterRecommended RangeNotes
Protein Concentration 1-10 mg/mLHigher concentrations can improve labeling efficiency.
Sodium Periodate Concentration 1-10 mMTitrate to find the optimal concentration that generates sufficient aldehydes without damaging the protein.
Dye-to-Protein Molar Ratio 20-50 fold excessA higher excess can drive the reaction to completion but may require more extensive purification.
Reaction pH (Oxime Ligation) 6.5 - 7.5Aniline catalysis is more effective at near-neutral pH.[1]
Aniline Catalyst Concentration 10-20 mM (optional)Can significantly accelerate the ligation reaction.
Incubation Time (Labeling) 2-4 hoursMonitor reaction progress if possible; longer times may be needed without a catalyst.
Expected Degree of Labeling (DOL) 1-4The optimal DOL depends on the application and should be determined empirically.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Protein Preparation cluster_oxidation Oxidation cluster_labeling Labeling cluster_purification Final Purification & Analysis p1 Glycoprotein Solution (1-10 mg/mL in PBS) p2 Add Sodium Periodate (1-10 mM final) p1->p2 Buffer Exchange to pH 5.5 p3 Incubate 30 min @ RT (Protected from light) p2->p3 p4 Quench with Ethylene Glycol p3->p4 p5 Purify Oxidized Protein (Size Exclusion/Dialysis) p4->p5 p6 Add Aminooxy-DCCAm (20-50x molar excess) p5->p6 Buffer Exchange to pH 6.5-7.0 p7 Add Aniline Catalyst (Optional, 10-20 mM) p6->p7 p8 Incubate 2-4h @ RT (Protected from light) p6->p8 p7->p8 p9 Purify Labeled Protein (Size Exclusion) p8->p9 p10 Determine DOL (Spectrophotometry) p9->p10 p11 Store Labeled Protein (4°C or -20°C) p10->p11

Caption: Workflow for labeling glycoproteins with this compound.

Chemical Reaction Pathway: Oxime Ligation

Caption: The oxime ligation reaction between a protein aldehyde and the aminooxy dye.

References

Application Notes and Protocols: Fluorescent Labeling of Antibodies with N-(2-Aminooxyethyl)-7-DCCAm

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-Aminooxyethyl)-7-DCCAm is a fluorescent dye containing a 7-diethylaminocoumarin (DCCAm) fluorophore and an aminooxy reactive group. The diethylaminocoumarin core provides bright blue fluorescence, making it a suitable reporter molecule for various bio-imaging and detection assays. The terminal aminooxy group facilitates covalent conjugation to biomolecules, particularly those containing aldehyde or ketone moieties, through the formation of a stable oxime bond. This method of conjugation, often referred to as "click chemistry," is highly selective and efficient, proceeding under mild aqueous conditions, which helps to preserve the structural integrity and biological activity of sensitive proteins like antibodies.

These application notes provide a detailed protocol for the site-specific labeling of antibodies with this compound. The described method involves the generation of aldehyde groups on the antibody's carbohydrate chains located in the Fc region, followed by conjugation with the aminooxy-functionalized dye. This strategy offers greater control over the conjugation site and stoichiometry compared to traditional amine-reactive labeling of lysine (B10760008) residues, resulting in more homogeneous and functionally consistent antibody-dye conjugates.

Chemical Properties of this compound

PropertyValue
Chemical Formula C₁₆H₂₁N₃O₄
Molecular Weight 319.36 g/mol
IUPAC Name N-(2-aminooxyethyl)-7-(diethylamino)-2-oxochromene-3-carboxamide
Reactive Group Aminooxy (-O-NH₂)
Fluorophore 7-Diethylaminocoumarin (DCCAm)
Excitation (max) ~410 nm
Emission (max) ~470 nm

Principle of Antibody Labeling

The labeling strategy is a two-step process:

  • Antibody Oxidation: The carbohydrate moieties on the heavy chains of the antibody, primarily in the Fc region, are gently oxidized using sodium periodate (B1199274) (NaIO₄). This reaction cleaves the vicinal diols of the sugar residues to create reactive aldehyde groups. This site-specific modification preserves the antigen-binding sites in the Fab regions.

  • Oxime Ligation: The aminooxy group of this compound reacts specifically with the newly formed aldehyde groups on the antibody, forming a stable oxime linkage. This reaction is highly chemoselective and occurs efficiently at a slightly acidic to neutral pH.

Experimental Protocols

Protocol 1: Site-Specific Oxidation of Antibody

This protocol describes the generation of aldehyde groups on the antibody's Fc region carbohydrates.

Materials:

  • Antibody of interest (e.g., IgG) in a buffer free of primary amines (e.g., PBS, pH 7.4)

  • Sodium periodate (NaIO₄) solution (20 mM in PBS, freshly prepared and protected from light)

  • Glycerol (B35011)

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)

  • Oxidation Buffer (e.g., 0.1 M Sodium Acetate, pH 5.5)

Procedure:

  • Prepare the antibody at a concentration of 1-5 mg/mL in Oxidation Buffer.

  • Add the freshly prepared 20 mM NaIO₄ solution to the antibody solution to a final concentration of 1 mM.

  • Incubate the reaction mixture for 30 minutes at room temperature in the dark.

  • Quench the reaction by adding glycerol to a final concentration of 10 mM and incubate for 10 minutes at room temperature.

  • Remove the excess periodate and by-products by passing the oxidized antibody solution through a desalting column equilibrated with PBS (pH 6.5).

  • Determine the concentration of the recovered oxidized antibody using a spectrophotometer at 280 nm.

Protocol 2: Antibody Labeling with this compound

This protocol details the conjugation of the oxidized antibody with the aminooxy-functionalized dye.

Materials:

  • Oxidized antibody from Protocol 1

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Conjugation Buffer (PBS, pH 6.5)

Procedure:

  • Prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.

  • In a reaction tube, add the oxidized antibody in Conjugation Buffer.

  • Add a 20- to 50-fold molar excess of the this compound stock solution to the antibody solution. The optimal ratio may need to be determined empirically.

  • Incubate the reaction for 2-4 hours at room temperature with gentle mixing, protected from light.

  • The resulting antibody-dye conjugate is now ready for purification.

Protocol 3: Purification of the Labeled Antibody

This protocol describes the removal of unconjugated dye.

Materials:

  • Antibody-dye conjugate solution from Protocol 2

  • Desalting columns or size-exclusion chromatography (SEC) system

  • Purification Buffer (PBS, pH 7.4)

Procedure:

  • Equilibrate a desalting column or an SEC column with Purification Buffer.

  • Apply the conjugation reaction mixture to the column.

  • For desalting columns, centrifuge according to the manufacturer's instructions to collect the purified conjugate.

  • For SEC, elute the column with Purification Buffer and collect the fractions corresponding to the antibody peak (typically the first major peak).

  • Pool the fractions containing the labeled antibody.

  • Measure the final concentration of the purified antibody-dye conjugate at 280 nm. Store the conjugate at 4°C, protected from light. For long-term storage, add a cryoprotectant like glycerol and store at -20°C or -80°C.

Characterization and Data Presentation

The degree of labeling (DOL), or dye-to-antibody ratio, can be determined spectrophotometrically.

Calculation of Degree of Labeling (DOL):

  • Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the absorbance maximum of the DCCAm dye (~410 nm, A₄₁₀).

  • Calculate the concentration of the antibody:

    • Antibody Concentration (M) = [A₂₈₀ - (A₄₁₀ × CF)] / ε_antibody

    • Where:

      • ε_antibody is the molar extinction coefficient of the antibody at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for a typical IgG).

      • CF is the correction factor for the dye's absorbance at 280 nm (A₂₈₀ / A₄₁₀ for the free dye).

  • Calculate the concentration of the dye:

    • Dye Concentration (M) = A₄₁₀ / ε_dye

    • Where ε_dye is the molar extinction coefficient of this compound at ~410 nm.

  • Calculate the DOL:

    • DOL = Dye Concentration (M) / Antibody Concentration (M)

Illustrative Quantitative Data:

The following table presents representative data from a typical antibody labeling experiment using the protocols described above.

ParameterResult
Initial Antibody Concentration 2.0 mg/mL
Antibody Recovery after Oxidation > 90%
Molar Excess of Dye Used 30-fold
Final Labeled Antibody Concentration 1.5 mg/mL
Degree of Labeling (DOL) 1.8 - 2.2
Labeling Efficiency ~60%
In Vitro Stability (4°C in PBS) > 95% stable after 4 weeks

Visualizations

Experimental Workflow

G cluster_0 Step 1: Antibody Preparation cluster_1 Step 2: Conjugation cluster_2 Step 3: Purification & Characterization a Start with Antibody Solution b Site-Specific Oxidation with NaIO4 a->b c Quench Reaction b->c d Purify Oxidized Antibody (Desalting) c->d e Add this compound d->e Combine f Incubate (Oxime Ligation) e->f g Purify Conjugate (SEC/Desalting) f->g h Characterize (Spectrophotometry) g->h i Calculate Degree of Labeling (DOL) h->i j Store Labeled Antibody i->j

Caption: Workflow for site-specific antibody labeling.

Chemical Reaction Pathway

G cluster_0 Antibody Oxidation cluster_1 Oxime Ligation antibody_diol Antibody-Sugar (Vicinal Diol) antibody_aldehyde Antibody-Aldehyde antibody_diol->antibody_aldehyde Oxidation oxidizing_agent NaIO4 dye This compound (H2N-O-R) conjugate Antibody-Oxime-Dye dye->conjugate pH 6.5 antibody_aldehyde2 Antibody-Aldehyde antibody_aldehyde2->conjugate

Application Notes and Protocols: N-(2-Aminooxyethyl)-7-DCCAm in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-Aminooxyethyl)-7-(diethylamino)coumarin-3-carboxamide, commonly abbreviated as N-(2-Aminooxyethyl)-7-DCCAm, is a specialized fluorescent dye designed for the site-specific labeling of proteins in fluorescence microscopy applications. This coumarin-based probe is particularly valuable for its application in advanced protein labeling methodologies that require high specificity and bioorthogonality. Its primary use is in conjunction with genetically encoded noncanonical amino acids (ncAAs) that introduce a unique chemical handle into a protein of interest. Specifically, this compound possesses an aminooxy group that reacts with a keto group, which can be incorporated into a protein's structure through ncAA mutagenesis. This allows for the precise attachment of the fluorophore at a predetermined site, enabling sophisticated imaging and analysis techniques such as Förster Resonance Energy Transfer (FRET).[1][2]

The core advantage of this system lies in its ability to facilitate catalyst-free, one-pot dual-labeling of proteins when combined with another orthogonal ncAA and its corresponding fluorescent probe.[1] This methodology is a significant advancement over traditional labeling techniques, such as those targeting cysteine residues, as it avoids the need for protein modifications to prevent non-specific labeling and eliminates the potential for protein aggregation or oxidation caused by metal catalysts.[2]

Physicochemical and Spectroscopic Properties

The photophysical properties of this compound are characteristic of coumarin (B35378) dyes, which are known for their brightness and environmental sensitivity. While the specific quantum yield and molar extinction coefficient for the conjugated form of this compound are not extensively reported in the primary literature, the properties of the parent compound, 7-(diethylamino)coumarin-3-carboxylic acid, provide a useful reference.

PropertyValueReference
Chemical Formula C₁₆H₂₁N₃O₄MedChemExpress Product Page
Molecular Weight 319.36 g/mol MedChemExpress Product Page
CAS Number 1384475-20-0MedChemExpress Product Page
Excitation Maximum (λex) ~407 nmCayman Chemical Product Page
Emission Maximum (λem) ~472 nmCayman Chemical Product Page

Note: The excitation and emission maxima can be influenced by the local environment, including solvent polarity and conjugation to a protein.

Experimental Protocols

The following protocols are based on the methodology described by Wu et al. (2012) for the site-specific labeling of proteins containing a genetically incorporated keto-containing noncanonical amino acid.

Protocol 1: Site-Specific Single Labeling of a Keto-Containing Protein

This protocol describes the labeling of a purified protein containing the noncanonical amino acid 2-amino-8-oxononanoic acid with this compound.

Materials:

  • Purified protein containing a keto-containing noncanonical amino acid (e.g., glutamine binding protein, QBP, with 2-amino-8-oxononanoic acid incorporated).

  • This compound (Compound 7).

  • Labeling Buffer: Phosphate-buffered saline (PBS), pH 7.4.

  • Microcentrifuge tubes.

  • Incubator or water bath.

Procedure:

  • Prepare the Protein Solution: Dissolve the purified keto-containing protein in the labeling buffer to a final concentration of 50 µM.

  • Prepare the Dye Solution: Prepare a stock solution of this compound in a compatible organic solvent (e.g., DMSO) and then dilute it in the labeling buffer to a final concentration of 250 µM.

  • Labeling Reaction:

    • In a microcentrifuge tube, mix the protein solution and the dye solution. The final concentrations should be approximately 25 µM for the protein and 125 µM for the dye (a 5-fold molar excess of the dye).

    • Incubate the reaction mixture at room temperature overnight.

  • Removal of Excess Dye: After incubation, remove the unreacted dye by methods suitable for protein purification, such as size-exclusion chromatography or dialysis.

  • Verification of Labeling: Confirm the successful labeling of the protein using techniques such as SDS-PAGE with in-gel fluorescence imaging or mass spectrometry.

Protocol 2: One-Pot Dual Labeling of a Protein with Two Different Noncanonical Amino Acids

This advanced protocol is for the simultaneous labeling of a protein containing both an azide-containing ncAA (e.g., p-azido-phenylalanine) and a keto-containing ncAA (e.g., 2-amino-8-oxononanoic acid) with two different fluorescent dyes in a single reaction vessel.[1][2] In this example, this compound serves as the donor fluorophore for FRET studies.

Materials:

  • Purified protein containing both an azide- and a keto-containing ncAA.

  • This compound (donor dye).

  • A cyclooctyne-containing acceptor dye (e.g., a TAMRA-cyclooctyne conjugate).

  • Labeling Buffer: Phosphate-buffered saline (PBS), pH 7.4.

  • Microcentrifuge tubes.

  • Incubator or water bath.

Procedure:

  • Prepare the Protein Solution: Dissolve the dual-ncAA-containing protein in the labeling buffer to a final concentration of 50 µM.

  • Prepare the Dye Solutions:

    • Prepare a stock solution of this compound in a compatible solvent and dilute to a final concentration of 250 µM in the labeling buffer.

    • Prepare a stock solution of the cyclooctyne-containing acceptor dye and dilute to a final concentration of 250 µM in the labeling buffer.

  • One-Pot Labeling Reaction:

    • In a microcentrifuge tube, combine the protein solution with both the donor and acceptor dye solutions. The final concentrations should be approximately 25 µM for the protein and 125 µM for each dye (a 5-fold molar excess of each dye).

    • Incubate the reaction mixture at room temperature overnight.

  • Purification: Remove the unreacted dyes from the labeled protein using size-exclusion chromatography or another suitable protein purification method.

  • Analysis: Analyze the dual-labeled protein by SDS-PAGE with dual-channel fluorescence imaging to confirm the presence of both fluorophores. Further characterization can be performed using fluorescence spectroscopy to measure FRET efficiency.

Signaling Pathways and Workflows

Experimental Workflow for One-Pot Dual Labeling

The following diagram illustrates the workflow for the catalyst-free, one-pot dual labeling of a protein containing two distinct noncanonical amino acids.

Dual_Labeling_Workflow cluster_protein_prep Protein Preparation cluster_labeling One-Pot Labeling cluster_analysis Analysis Protein Protein of Interest (with amber and ochre stop codons) Expression Expression in E. coli with orthogonal tRNA/synthetase pairs and noncanonical amino acids Protein->Expression Purification Purification of dual-ncAA Protein Expression->Purification Dual_ncAA_Protein Dual-ncAA Protein (Azide and Keto groups) Purification->Dual_ncAA_Protein Reaction One-Pot Reaction (PBS, pH 7.4, Room Temp, Overnight) Dual_ncAA_Protein->Reaction Dye_Mix Mixture of Dyes: - this compound (Aminooxy) - Cyclooctyne-Dye (e.g., TAMRA) Dye_Mix->Reaction Purification2 Purification of Dual-Labeled Protein Reaction->Purification2 Analysis Analysis: - SDS-PAGE - Fluorescence Spectroscopy - FRET Measurement Purification2->Analysis

Caption: Workflow for one-pot dual labeling of a protein.

Bioorthogonal Reactions in Dual Labeling

The specificity of the dual-labeling process is ensured by the orthogonal reactivity of the incorporated noncanonical amino acids with their respective fluorescent probes.

Orthogonal_Reactions cluster_protein Protein with Dual Noncanonical Amino Acids cluster_dyes Fluorescent Dyes Keto_ncAA Keto Group Oxime Stable Oxime Bond (Labeled Protein with Donor Dye) Keto_ncAA->Oxime Oxime Formation (Catalyst-Free) Azide_ncAA Azide Group Click Stable Triazole Linkage (Labeled Protein with Acceptor Dye) Azide_ncAA->Click Strain-Promoted Azide-Alkyne Cycloaddition (Copper-Free) DCCAm This compound (Aminooxy Group) DCCAm->Oxime Cyclooctyne_Dye Cyclooctyne-Dye Cyclooctyne_Dye->Click

Caption: Orthogonal bioorthogonal reactions for dual labeling.

References

Application Notes and Protocols for Cell Surface Protein Labeling using N-(2-Aminooxyethyl)-7-DCCAm

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-Aminooxyethyl)-7-(diethylamino)-2-oxochromene-3-carboxamide, abbreviated as N-(2-Aminooxyethyl)-7-DCCAm, is a fluorescent labeling reagent designed for the specific covalent modification of cell surface proteins. This coumarin-based dye possesses an aminooxy functional group that enables highly selective bioorthogonal ligation to carbonyl groups (aldehydes or ketones) introduced onto cell surface glycoproteins. The resulting stable oxime bond formation allows for the robust fluorescent tagging of cellular proteins for visualization and analysis by fluorescence microscopy and other fluorescence-based detection methods. The inherent fluorescence of the 7-(diethylamino)coumarin core provides a strong and stable blue-green signal, making it a valuable tool in cell biology, drug discovery, and proteomics research.

The labeling strategy is a two-step process. First, carbonyl groups are generated on cell surface glycans through mild oxidation. Subsequently, the aminooxy group of this compound reacts with these carbonyls in a highly specific, aniline-catalyzed oxime ligation reaction. This bioorthogonal approach ensures minimal off-target labeling and is compatible with living cells, maintaining high cell viability.

Product Information

PropertyValue
Full Chemical Name N-(2-aminooxyethyl)-7-(diethylamino)-2-oxochromene-3-carboxamide[1]
Synonyms This compound, SCHEMBL14820431
Molecular Formula C16H21N3O4[1]
Molecular Weight 319.36 g/mol [1]
Excitation Max. ~407-409 nm (for 7-(diethylamino)coumarin-3-carboxylic acid)[1]
Emission Max. ~472-473 nm (for 7-(diethylamino)coumarin-3-carboxylic acid)[1]
Storage Store at -20°C, desiccated and protected from light.
Solubility Soluble in DMSO or DMF.

Experimental Protocols

This section provides detailed protocols for the generation of carbonyl groups on the cell surface and subsequent labeling with this compound.

Protocol 1: Generation of Aldehyde Groups on Cell Surface Sialic Acids

This protocol describes the mild oxidation of sialic acid residues on cell surface glycoproteins to generate reactive aldehyde groups.

Materials:

  • Cells of interest in suspension or adherent culture

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Sodium periodate (B1199274) (NaIO₄)

  • Aniline (B41778)

  • Reaction Buffer (100 mM Sodium Phosphate, 150 mM NaCl, pH 6.7)

Procedure:

  • Cell Preparation:

    • For adherent cells, wash the cell monolayer twice with ice-cold PBS.

    • For cells in suspension, pellet the cells by centrifugation (e.g., 300 x g for 5 minutes at 4°C) and wash twice with ice-cold PBS. Resuspend the cell pellet in ice-cold PBS.

  • Periodate Oxidation:

    • Prepare a fresh 10 mM solution of sodium periodate in ice-cold PBS.

    • Resuspend the cells in the 10 mM sodium periodate solution to a final cell concentration of 1-10 x 10⁶ cells/mL.

    • Incubate on ice for 15-30 minutes in the dark. Note: Incubation time may need to be optimized depending on the cell type to maximize aldehyde generation while minimizing cell damage.

  • Quenching:

    • Quench the reaction by adding glycerol (B35011) to a final concentration of 1 mM.

    • Incubate on ice for 5 minutes.

  • Washing:

    • Wash the cells three times with ice-cold PBS to remove any residual sodium periodate and glycerol. Proceed immediately to the labeling protocol.

Protocol 2: Labeling of Cell Surface Aldehydes with this compound

This protocol details the aniline-catalyzed oxime ligation of the fluorescent dye to the generated cell surface aldehydes.

Materials:

  • Aldehyde-displaying cells (from Protocol 1)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer (100 mM Sodium Phosphate, 150 mM NaCl, pH 6.7)

  • Aniline

Procedure:

  • Prepare Dye Stock Solution:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF. Store any unused stock solution at -20°C, protected from light.

  • Prepare Labeling Solution:

    • Dilute the this compound stock solution to the desired final concentration (typically 10-100 µM) in Reaction Buffer.

    • Add freshly prepared aniline to the labeling solution to a final concentration of 10 mM. Aniline acts as a catalyst to accelerate the oxime ligation at neutral pH.

  • Labeling Reaction:

    • Resuspend the aldehyde-displaying cells in the labeling solution.

    • Incubate for 60-90 minutes at room temperature or 4°C, protected from light. Optimal incubation time and dye concentration should be determined empirically for each cell type and experimental setup.

  • Washing:

    • Pellet the cells by centrifugation (300 x g for 5 minutes at 4°C).

    • Wash the cells three to five times with ice-cold PBS to remove unreacted dye.

  • Imaging and Analysis:

    • Resuspend the final cell pellet in an appropriate imaging buffer or proceed with fixation for downstream applications.

    • Visualize the labeled cells using a fluorescence microscope with filter sets appropriate for coumarin (B35378) dyes (e.g., DAPI or similar filter set).

Quantitative Data Summary

Successful labeling is dependent on optimizing several experimental parameters. The following table provides recommended starting ranges for key parameters.

ParameterRecommended RangeNotes
This compound Concentration 10 - 100 µMStart with a lower concentration (e.g., 25 µM) and titrate to find the optimal balance between signal intensity and background fluorescence.
Aniline Catalyst Concentration 10 mMAniline significantly enhances the rate of oxime ligation at physiological pH.
Incubation Time 60 - 90 minutesShorter incubation times can help reduce background signal. The optimal time depends on the cell type and the abundance of cell surface sialic acids.
Incubation Temperature 4°C to Room TemperatureLabeling at 4°C can minimize endocytosis of the labeled proteins.
Cell Density 1 - 10 x 10⁶ cells/mLOptimal cell density can influence labeling efficiency.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for cell surface protein labeling using this compound.

G cluster_prep Cell Preparation cluster_oxidation Aldehyde Generation cluster_labeling Fluorescent Labeling cluster_analysis Analysis cell_prep Wash Cells (Adherent or Suspension) oxidation Periodate Oxidation (NaIO4, on ice) cell_prep->oxidation quench Quench Reaction (Glycerol) oxidation->quench wash1 Wash Cells quench->wash1 labeling Incubate with This compound + Aniline wash1->labeling wash2 Wash Cells labeling->wash2 analysis Fluorescence Microscopy or other analysis wash2->analysis

Caption: Workflow for cell surface labeling.

Mechanism of Oxime Ligation

The diagram below depicts the chemical reaction between the aminooxy group of the dye and an aldehyde on the cell surface, forming a stable oxime bond.

G cluster_reactants Reactants cluster_product Product protein Cell Surface Protein with Aldehyde Group (R-CHO) catalyst + Aniline Catalyst dye This compound (Dye-ONH2) product Labeled Protein (R-CH=N-O-Dye) catalyst->product Oxime Ligation

Caption: Aniline-catalyzed oxime ligation reaction.

References

Application Notes and Protocols for N-(2-Aminooxyethyl)-7-DCCAm in Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-Aminooxyethyl)-7-DCCAm is a fluorescent dye belonging to the coumarin (B35378) family, designed for the covalent labeling of proteins and other biomolecules.[1][2] Its chemical structure, N-(2-aminooxyethyl)-7-(diethylamino)-2-oxochromene-3-carboxamide, features a reactive aminooxy group that can form stable oxime linkages with aldehydes and ketones, or an amide group that can react with activated carboxylic acids. More commonly, the free amine can be targeted for conjugation. The 7-diethylaminocoumarin core provides the fluorophore with excitation and emission properties in the blue region of the spectrum, typically excited by a violet laser in flow cytometry.[3]

These characteristics make this compound a versatile tool for various flow cytometry applications, including assessing cell viability, tracking cell proliferation, and labeling intracellular and extracellular proteins. This document provides detailed application notes and protocols to guide researchers in utilizing this fluorescent probe in their experimental workflows.

Physicochemical Properties and Spectral Data

A summary of the key properties of this compound and related coumarin dyes is presented in Table 1. Researchers should confirm the optimal excitation and emission settings for their specific instrument and experimental conditions.

Table 1: Properties of this compound and Related Coumarin Dyes

PropertyThis compound7-(Diethylamino)coumarin-3-carboxylic Acid7-(Diethylamino)coumarin-3-carbohydrazide
Molecular Formula C₁₆H₂₁N₃O₄[3]C₁₄H₁₅NO₄[4]C₁₄H₁₇N₃O₃
Molecular Weight 319.36 g/mol [3]261.3 g/mol 275.3 g/mol
Excitation Max (nm) ~407407[4]450
Emission Max (nm) ~472472[4]468
Solubility Soluble in DMSOSoluble in DMF and DMSOSoluble in Methanol
Reactivity Amines, Aldehydes, KetonesAminesCarboxylic Acids, Carbonyls

Note: The spectral data for this compound are estimated based on the closely related compound 7-(Diethylamino)coumarin-3-carboxylic acid. It is highly recommended to determine the precise spectral characteristics experimentally.

Application 1: Cell Viability Assessment

Principle:

Amine-reactive dyes are valuable for discriminating between live and dead cells in flow cytometry. Live cells maintain an intact plasma membrane, which excludes the dye from entering the cell. In contrast, dead cells have compromised membranes that allow the dye to enter and covalently bind to the abundant intracellular proteins, resulting in a significantly brighter fluorescent signal. This method is compatible with subsequent fixation and permeabilization for intracellular staining.

Experimental Workflow for Viability Staining:

G prep Prepare Single-Cell Suspension wash1 Wash Cells with Protein-Free PBS prep->wash1 stain Stain with this compound (20-30 min, RT, dark) wash1->stain wash2 Wash Cells with Staining Buffer (contains protein) stain->wash2 fix_perm Optional: Fixation and Permeabilization for Intracellular Staining wash2->fix_perm acquire Acquire Data on Flow Cytometer wash2->acquire For Viability Only ab_stain Stain with Fluorescent Antibodies fix_perm->ab_stain ab_stain->acquire analyze Analyze Data (Gate on Live Population) acquire->analyze

Caption: Workflow for cell viability staining using an amine-reactive dye.

Protocol: Cell Viability Staining

Materials:

  • Cells of interest

  • This compound

  • Anhydrous DMSO

  • Protein-free Phosphate-Buffered Saline (PBS)

  • Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS)

  • Flow cytometer with a violet laser (e.g., 405 nm)

Procedure:

  • Prepare Dye Stock Solution: Prepare a 1 mM stock solution of this compound in anhydrous DMSO.

  • Prepare Cells: Harvest and wash cells twice with protein-free PBS. Resuspend the cell pellet in protein-free PBS at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Add the this compound stock solution to the cell suspension. The optimal concentration should be determined by titration, but a good starting point is a 1:1000 dilution.

  • Incubation: Incubate the cells for 20-30 minutes at room temperature, protected from light.

  • Washing: Wash the cells twice with 2 mL of Flow Cytometry Staining Buffer to quench the reaction and remove unbound dye.

  • Data Acquisition: Resuspend the cells in Flow Cytometry Staining Buffer and acquire data on a flow cytometer. Live cells will show dim fluorescence, while dead cells will be brightly fluorescent.

Data Presentation Template:

Table 2: Titration of this compound for Viability Staining

Dye DilutionMean Fluorescence Intensity (MFI) of Live CellsMean Fluorescence Intensity (MFI) of Dead CellsStain Index (SI)*
1:500
1:1000
1:2000
1:4000

*Stain Index = (MFI of Dead Cells - MFI of Live Cells) / (2 x Standard Deviation of Live Cells)

Application 2: Cell Proliferation Analysis

Principle:

This compound can be used to track cell proliferation by labeling total cellular proteins. When cells divide, the fluorescent dye is distributed equally between the two daughter cells. Consequently, the fluorescence intensity of the daughter cells is approximately half that of the parent cell. By analyzing the fluorescence histograms, distinct peaks representing successive generations of cell division can be identified.

Logical Relationship for Proliferation Analysis:

G parent Parent Cell (High Fluorescence) gen1 Generation 1 (1/2 Fluorescence) parent->gen1 Division 1 gen2 Generation 2 (1/4 Fluorescence) gen1->gen2 Division 2 genN Generation N (1/2^N Fluorescence) gen2->genN ...

Caption: Generational dilution of a cell proliferation dye.

Protocol: Cell Proliferation Tracking

Materials:

  • Cells of interest

  • This compound

  • Anhydrous DMSO

  • Protein-free PBS

  • Complete cell culture medium

Procedure:

  • Prepare Dye Stock Solution: Prepare a 1 mM stock solution of this compound in anhydrous DMSO.

  • Cell Labeling: Wash cells with protein-free PBS and resuspend at 1-10 x 10⁶ cells/mL in pre-warmed PBS. Add the dye stock solution to the cells at a final concentration of 1-5 µM (optimization is required).

  • Incubation: Incubate for 10-15 minutes at 37°C, protected from light.

  • Quenching: Add an equal volume of complete cell culture medium to the labeled cells and incubate for 5 minutes to quench the reaction.

  • Washing: Wash the cells three times with complete medium.

  • Cell Culture: Resuspend the cells in complete medium and culture under desired experimental conditions.

  • Time-Course Analysis: At various time points, harvest the cells and analyze their fluorescence by flow cytometry.

Data Presentation Template:

Table 3: Cell Proliferation Analysis

Time Point (hours)Percentage of Undivided CellsPercentage of Cells in Generation 1Percentage of Cells in Generation 2Proliferation Index*
0
24
48
72

*Proliferation Index: The average number of divisions that a cell in the responding population has undergone.

Application 3: Intracellular Protein Labeling

Principle:

By conjugating this compound to a primary antibody, it can be used as a fluorescent probe for detecting intracellular antigens. This requires fixation and permeabilization of the cells to allow the antibody-dye conjugate access to the intracellular target.

Workflow for Intracellular Staining:

G prep Prepare Single-Cell Suspension surface_stain Optional: Surface Antigen Staining prep->surface_stain fix Fixation (e.g., 4% PFA) surface_stain->fix perm Permeabilization (e.g., Saponin or Triton X-100) fix->perm int_stain Intracellular Staining with This compound -Antibody Conjugate perm->int_stain wash Wash Cells int_stain->wash acquire Acquire Data on Flow Cytometer wash->acquire

Caption: General workflow for intracellular flow cytometry staining.

Protocol: Intracellular Protein Staining

This protocol assumes that this compound has been conjugated to the primary antibody of interest. A general antibody conjugation protocol is provided separately.

Materials:

  • Cells of interest

  • This compound-conjugated primary antibody

  • Flow Cytometry Fixation Buffer (e.g., 4% paraformaldehyde)

  • Flow Cytometry Permeabilization Buffer (e.g., saponin-based or Triton X-100-based)

  • Flow Cytometry Staining Buffer

Procedure:

  • Prepare Cells: Prepare a single-cell suspension.

  • (Optional) Surface Staining: If desired, perform staining for surface antigens with other fluorescently labeled antibodies.

  • Fixation: Wash the cells and resuspend in Fixation Buffer. Incubate for 15-20 minutes at room temperature.

  • Permeabilization: Wash the cells and resuspend in Permeabilization Buffer. Incubate for 10-15 minutes at room temperature.

  • Intracellular Staining: Add the this compound-conjugated primary antibody to the permeabilized cells. Incubate for 30-60 minutes at room temperature, protected from light.

  • Washing: Wash the cells twice with Permeabilization Buffer.

  • Data Acquisition: Resuspend the cells in Flow Cytometry Staining Buffer and acquire data.

Protocol: General Antibody Conjugation

Materials:

  • Primary antibody (carrier-free)

  • This compound

  • Anhydrous DMSO

  • Conjugation Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5)

  • Size-exclusion chromatography column

Procedure:

  • Prepare Antibody: Adjust the antibody concentration to 1-2 mg/mL in Conjugation Buffer.

  • Prepare Dye: Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO.

  • Conjugation Reaction: Slowly add the dye solution to the antibody solution. A molar ratio of dye to antibody of 10:1 to 20:1 is a good starting point. Incubate for 1-2 hours at room temperature, protected from light.

  • Purification: Separate the labeled antibody from unreacted dye using a size-exclusion chromatography column.

Data Presentation Template:

Table 4: Intracellular Staining of Target Protein X

Cell TypeTreatmentPercentage of Target X-Positive CellsMean Fluorescence Intensity (MFI) of Target X-Positive Cells
Control CellsUntreated
Control CellsStimulant A
Experimental CellsUntreated
Experimental CellsStimulant A

Troubleshooting and Optimization

  • High Background Staining: This could be due to an excessive concentration of the dye. Titrate the dye to find the optimal concentration that provides good separation between positive and negative populations with minimal background. Inadequate washing can also contribute to high background.

  • Weak Signal: The dye concentration may be too low, or the incubation time may be insufficient. Ensure that the correct laser and filter combination is being used for detection. For intracellular staining, ensure that the fixation and permeabilization steps are effective.

  • Cell Clumping: This can occur during fixation and permeabilization. Ensure gentle vortexing and consider adding EDTA to the buffers.

Conclusion

This compound is a promising fluorescent probe for a range of flow cytometry applications. Its amine-reactive nature allows for stable labeling of proteins, making it suitable for cell viability, proliferation, and intracellular antigen detection. The protocols provided here serve as a general guideline, and researchers are encouraged to optimize the conditions for their specific experimental systems to achieve the best results.

References

Application Notes and Protocols for N-(2-Aminooxyethyl)-7-DCCAm in FRET-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-Aminooxyethyl)-7-diethylaminocoumarin-4-carboxamide (N-(2-Aminooxyethyl)-7-DCCAm) is a versatile fluorescent probe designed for site-specific labeling of biomolecules in Förster Resonance Energy Transfer (FRET)-based assays. Its core structure is based on the highly fluorescent 7-diethylaminocoumarin scaffold, providing strong emission in the blue-green region of the spectrum. The key feature of this probe is its terminal aminooxy group, which allows for the covalent and site-specific attachment to aldehyde or ketone moieties within proteins, peptides, or other biomolecules. This specific labeling strategy is particularly valuable for creating well-defined FRET pairs to study molecular interactions, conformational changes, and enzyme kinetics with high precision.

Principle of FRET

Förster Resonance Energy Transfer is a non-radiative energy transfer process between two fluorophores, a donor and an acceptor. When a donor fluorophore is excited, it can transfer its energy to a nearby acceptor fluorophore if their emission and excitation spectra overlap and they are in close proximity (typically 1-10 nm). This energy transfer results in a decrease in the donor's fluorescence and an increase in the acceptor's sensitized emission. The efficiency of FRET is exquisitely sensitive to the distance between the donor and acceptor, making it a powerful tool for measuring molecular-scale distances and their changes.

Key Features of this compound

  • Site-Specific Labeling: The aminooxy group reacts specifically with aldehyde or ketone groups, which can be introduced into proteins genetically (e.g., via unnatural amino acids) or by chemical modification of specific residues. This allows for precise control over the location of the fluorophore, which is critical for accurate FRET measurements.

  • Bright Fluorescence: The 7-diethylaminocoumarin core exhibits a high fluorescence quantum yield, ensuring a strong signal for sensitive detection.

  • Suitable Spectral Properties: Its excitation and emission spectra are well-suited for pairing with common FRET acceptors like fluorescein (B123965), rhodamine, and various organic dyes.

Data Presentation

Photophysical Properties of the 7-Diethylaminocoumarin Core

The photophysical properties of this compound are primarily determined by its 7-diethylaminocoumarin fluorophore. The following table summarizes the key spectral properties of a closely related compound, 7-(diethylamino)coumarin-3-carboxylic acid. These values provide a strong basis for designing FRET experiments.

PropertyValue
Excitation Maximum (λex)~407 nm
Emission Maximum (λem)~472 nm
Molar Extinction Coefficient (ε)~52,500 cm⁻¹M⁻¹ (for Coumarin (B35378) 7 in ethanol)
Estimated Quantum Yield (Φ)~0.83 (for a 7-(N,N-diethylamino)coumarin-3-aldehyde derivative)
Potential FRET Pair with Fluorescein

7-diethylaminocoumarin derivatives are commonly used as FRET donors for fluorescein acceptors. The table below provides estimated parameters for a FRET pair consisting of this compound and a fluorescein-labeled molecule.

FRET PairDonor (D)Acceptor (A)Förster Radius (R₀)
Coumarin-FluoresceinThis compoundFluorescein derivative~2.6 nm (estimated for a similar coumarin-DBD FRET pair)

Note: The Förster radius (R₀) is the distance at which FRET efficiency is 50%. This value is dependent on the specific donor-acceptor pair and their environment.

Experimental Protocols

Site-Specific Labeling of a Protein with this compound

This protocol describes the labeling of a protein containing a genetically encoded ketone-bearing unnatural amino acid.

Materials:

  • Purified protein containing a p-acetylphenylalanine residue

  • This compound

  • Labeling Buffer: 100 mM sodium phosphate, pH 7.0

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting column (e.g., Sephadex G-25)

  • Aniline (B41778) (optional, as a catalyst)

Procedure:

  • Prepare Protein Solution: Dissolve the purified protein in the Labeling Buffer to a final concentration of 1-5 mg/mL.

  • Prepare Dye Stock Solution: Dissolve this compound in a minimal amount of anhydrous DMF or DMSO to create a 10-20 mM stock solution.

  • Labeling Reaction: a. Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution. b. For catalysis, a final concentration of 10-100 mM aniline can be added. c. Incubate the reaction mixture for 2-12 hours at room temperature or overnight at 4°C, protected from light.

  • Purification of Labeled Protein: a. Remove unreacted dye and byproducts by passing the reaction mixture through a desalting column pre-equilibrated with a suitable storage buffer (e.g., PBS). b. Collect the protein-containing fractions, which can be identified by their color and absorbance at 280 nm and ~407 nm.

  • Characterization: a. Determine the degree of labeling by measuring the absorbance of the purified protein at 280 nm (for protein concentration) and at the excitation maximum of the coumarin dye (~407 nm). b. Confirm the site-specific labeling and purity of the conjugate by mass spectrometry.

FRET-Based Protease Cleavage Assay

This protocol outlines a general procedure for monitoring protease activity using a FRET-labeled peptide substrate.

Materials:

  • Peptide substrate dual-labeled with this compound (donor) and a suitable acceptor (e.g., fluorescein).

  • Protease of interest

  • Assay Buffer: Buffer optimized for the specific protease activity.

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare Reagents: a. Dissolve the FRET-labeled peptide substrate in the Assay Buffer to a desired stock concentration. b. Prepare a series of dilutions of the protease in Assay Buffer.

  • Assay Setup: a. Pipette the FRET-labeled peptide substrate into the wells of the microplate to a final concentration typically in the low micromolar range. b. Add Assay Buffer to bring the volume to the desired level.

  • Initiate Reaction: a. Add the protease dilutions to the wells to initiate the cleavage reaction. b. Immediately place the microplate in the fluorescence reader.

  • Data Acquisition: a. Measure the fluorescence intensity of the donor (~472 nm) and the acceptor at their respective emission wavelengths upon excitation of the donor (~407 nm). b. Record the fluorescence signals at regular intervals over a specific time course.

  • Data Analysis: a. As the protease cleaves the peptide, the donor and acceptor are separated, leading to a decrease in FRET. This will be observed as an increase in donor fluorescence and a decrease in acceptor sensitized emission. b. Calculate the initial reaction rates from the change in fluorescence signal over time. c. Plot the reaction rates against the protease concentration to determine enzymatic parameters.

Visualizations

G Signaling Pathway: FRET-Based Protease Assay cluster_0 Intact Substrate cluster_1 Cleavage Event cluster_2 Cleaved Products Intact Peptide FRET Substrate (Donor-Acceptor Pair) High FRET High FRET (Donor Quenched) Intact Peptide->High FRET Proximity Protease Protease Intact Peptide->Protease Binding & Cleavage Cleaved Fragments Cleaved Peptide (Donor & Acceptor Separated) Protease->Cleaved Fragments Low FRET Low FRET (Donor Emission) Cleaved Fragments->Low FRET Separation

Caption: FRET signaling in a protease cleavage assay.

G Experimental Workflow: Protein Labeling for FRET Start Start Protein Expression Express Protein with Ketone Handle Start->Protein Expression Purification1 Purify Protein Protein Expression->Purification1 Labeling Reaction React with This compound Purification1->Labeling Reaction Purification2 Purify Labeled Protein Labeling Reaction->Purification2 Second Labeling Label with Acceptor Fluorophore Purification2->Second Labeling Final Purification Final Purification of Dual-Labeled Protein Second Labeling->Final Purification FRET Assay Perform FRET Experiment Final Purification->FRET Assay End End FRET Assay->End

Caption: Workflow for dual-labeling a protein for FRET studies.

Application Notes and Protocols for Live Cell Imaging with N-(2-Aminooxyethyl)-7-DCCAm

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-Aminooxyethyl)-7-(diethylamino)-2-oxochromene-3-carboxamide, hereafter referred to as N-(2-Aminooxyethyl)-7-DCCAm, is a cell-permeant fluorescent dye belonging to the coumarin (B35378) family.[1] Its utility in biological imaging stems from the presence of an aminooxy functional group, which allows for highly specific, covalent labeling of target proteins through a bioorthogonal reaction known as oxime ligation.[2][3] This method is particularly powerful for live cell imaging as it enables the site-specific incorporation of a bright and stable fluorophore into a protein of interest, facilitating real-time tracking of its localization, trafficking, and interactions.

The labeling strategy involves two key steps. First, the target protein is genetically engineered to incorporate a noncanonical amino acid (ncAA) containing a ketone or aldehyde group, such as p-acetyl-L-phenylalanine.[3] This is typically achieved by repurposing a stop codon (e.g., an amber UAG codon) and introducing an orthogonal aminoacyl-tRNA synthetase/tRNA pair that specifically recognizes the stop codon and inserts the keto-containing ncAA during protein translation.[3][4] Second, the cells expressing the modified protein are treated with this compound. The aminooxy group of the dye reacts specifically and spontaneously with the ketone group on the engineered protein, forming a stable oxime bond without the need for a catalyst, which can be toxic to cells.[2][3][5] This catalyst-free reaction makes the dye particularly suitable for applications in living systems.[2]

Data Presentation

Table 1: Properties and Recommended Conditions for this compound
PropertyValueReference
IUPAC Name N-(2-aminooxyethyl)-7-(diethylamino)-2-oxochromene-3-carboxamideN/A
Molecular Formula C16H21N3O4N/A
Molecular Weight 319.36 g/mol N/A
Excitation Max (λex) ~407 nm[6]
Emission Max (λem) ~472 nm[6]
Recommended Solvent DMSO[5]
Typical Labeling Concentration 10-100 µM[7][8]
Typical Incubation Time 1-12 hours[5][8]
Reaction Type Oxime Ligation (catalyst-free)[2][3]

Experimental Protocols

Protocol 1: Site-Specific Labeling of a Target Protein with this compound in Live Mammalian Cells

This protocol describes the labeling of a target protein containing a genetically encoded keto-functionalized noncanonical amino acid with this compound for subsequent live cell fluorescence microscopy.

Materials:

  • Mammalian cells (e.g., HEK293T, HeLa) cultured on glass-bottom dishes suitable for imaging.

  • Plasmid encoding the protein of interest with an in-frame amber (TAG) stop codon at the desired labeling site.

  • Plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair for the keto-amino acid (e.g., p-acetyl-L-phenylalanine synthetase/tRNA).

  • Transfection reagent (e.g., Lipofectamine 3000).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • Keto-containing noncanonical amino acid (e.g., p-acetyl-L-phenylalanine).

  • This compound.

  • DMSO.

  • Phosphate-buffered saline (PBS).

  • Live-cell imaging medium (e.g., FluoroBrite DMEM).

Procedure:

  • Cell Seeding: Seed the mammalian cells on glass-bottom dishes at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection:

    • Co-transfect the cells with the plasmid for the target protein and the plasmid for the orthogonal synthetase/tRNA pair using a suitable transfection reagent according to the manufacturer's instructions.

    • After 4-6 hours, replace the transfection medium with fresh complete culture medium.

  • Incorporation of the Noncanonical Amino Acid:

    • Supplement the cell culture medium with the keto-amino acid (e.g., 1 mM p-acetyl-L-phenylalanine).

    • Incubate the cells for 24-48 hours to allow for expression of the modified protein.

  • Preparation of Labeling Solution:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Dilute the stock solution in pre-warmed complete cell culture medium to a final labeling concentration of 10-100 µM.

  • Labeling Reaction:

    • Aspirate the medium from the cells and wash once with pre-warmed PBS.

    • Add the labeling solution to the cells.

    • Incubate for 1-4 hours at 37°C in a CO2 incubator. The optimal incubation time may vary depending on the protein and cell line and should be determined empirically.[5]

  • Washing:

    • Remove the labeling solution.

    • Wash the cells three times with pre-warmed complete culture medium, incubating for 5-10 minutes during each wash to ensure removal of unbound dye.

  • Imaging:

    • Replace the final wash medium with pre-warmed live-cell imaging medium.

    • Image the cells on a fluorescence microscope equipped with a suitable filter set for coumarin dyes (e.g., DAPI or specific 405 nm excitation and ~470 nm emission filters).

Visualizations

experimental_workflow cluster_prep Step 1: Genetic Engineering & Expression cluster_labeling Step 2: Labeling cluster_imaging Step 3: Imaging p_target Plasmid: Target Protein (with TAG codon) transfection Co-transfection into Mammalian Cells p_target->transfection p_synthetase Plasmid: Orthogonal Synthetase/tRNA p_synthetase->transfection expression Protein Expression + Keto-Amino Acid transfection->expression add_dye Incubate with This compound expression->add_dye Oxime Ligation (in cell) wash Wash to Remove Unbound Dye add_dye->wash imaging Live Cell Fluorescence Microscopy wash->imaging

Caption: Experimental workflow for live cell protein labeling.

signaling_pathway cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus ligand Signaling Ligand receptor Receptor ligand->receptor kinase_labeled Kinase-DCCAm (Inactive) receptor->kinase_labeled Activation kinase_active Kinase-DCCAm (Active) kinase_labeled->kinase_active Phosphorylation tf Transcription Factor kinase_active->tf Translocation & Activation gene Target Gene tf->gene Transcription

Caption: Hypothetical signaling pathway tracking with DCCAm.

References

Application Notes and Protocols: Stability of N-(2-Aminooxyethyl)-7-DCCAm in Biological Buffers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-Aminooxyethyl)-7-(diethylamino)coumarin-3-carboxamide (N-(2-Aminooxyethyl)-7-DCCAm) is a fluorescent probe with potential applications in labeling and visualizing biomolecules. The utility of such probes in biological assays is critically dependent on their stability in aqueous buffer systems commonly used in research. Degradation of the probe can lead to a loss of signal, the appearance of confounding fluorescent species, and inaccurate experimental results. These application notes provide a comprehensive guide to assessing the stability of this compound in various biological buffers. While no specific stability data for this particular derivative is publicly available, this document outlines detailed protocols based on the known characteristics of the 7-(diethylamino)coumarin-3-carboxylic acid (7-DCCA) core and general principles of small molecule stability testing.

The parent 7-DCCA structure is noted for its considerable light and thermal stability.[1] However, the introduction of a carboxamide linkage at the 3-position can introduce a site that is susceptible to hydrolysis, a process that can be influenced by pH.[2] Therefore, empirical determination of the stability of this compound under specific experimental conditions is highly recommended.

Protocols for Stability Assessment

A systematic approach to evaluating the stability of this compound involves the incubation of the compound in a panel of relevant biological buffers under various conditions, followed by quantitative analysis of the remaining parent compound over time.

Preparation of Stock Solutions

Consistent and accurate results begin with the correct preparation of a concentrated stock solution of the test compound.

  • Reagents and Materials:

    • This compound

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Microcentrifuge tubes

    • Calibrated pipettes

  • Protocol:

    • Accurately weigh a precise amount of this compound.

    • Dissolve the compound in a sufficient volume of anhydrous DMSO to achieve a final concentration of 10 mM.

    • Vortex thoroughly to ensure complete dissolution.

    • Aliquot the stock solution into smaller volumes in microcentrifuge tubes to avoid multiple freeze-thaw cycles.

    • Store the stock solution aliquots at -20°C, protected from light.

Stability Study in Biological Buffers

This protocol describes a time-course experiment to assess the stability of the compound in different buffer systems.

  • Reagents and Materials:

    • 10 mM stock solution of this compound in DMSO

    • Phosphate-Buffered Saline (PBS), pH 7.4

    • Tris-HCl buffer, pH 7.4 and 8.5

    • HEPES buffer, pH 7.4

    • Acetate buffer, pH 5.5

    • 96-well microplates or microcentrifuge tubes

    • Incubators set at 4°C, 25°C (room temperature), and 37°C

  • Protocol:

    • Prepare working solutions of the desired biological buffers at their target pH values.

    • In triplicate for each condition, add the 10 mM stock solution of this compound to each buffer to achieve a final concentration of 100 µM. The final concentration of DMSO should be kept low (e.g., ≤1%) to minimize its effect on the stability.

    • Incubate the samples at 4°C, 25°C, and 37°C.

    • At designated time points (e.g., 0, 1, 2, 4, 8, 12, 24, and 48 hours), collect aliquots from each sample.

    • Immediately quench any potential degradation by adding an equal volume of cold acetonitrile (B52724) and store the samples at -20°C until analysis. The time point at 0 hours serves as the baseline reference.

Quantitative Analysis by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a robust method for separating the parent compound from its potential degradation products and quantifying its concentration over time.

  • Instrumentation and Materials:

    • HPLC system with a UV-Vis or diode array detector

    • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

    • HPLC vials

  • Protocol:

    • Equilibrate the C18 column with a mixture of Mobile Phase A and B (e.g., 95:5) at a flow rate of 1 mL/min.

    • Inject a standard solution of this compound to determine its retention time. The optimal detection wavelength for coumarin (B35378) derivatives is typically around their absorbance maximum.[1]

    • Analyze the collected samples from the stability study using a suitable gradient, for example:

      • 0-15 min: Linear gradient from 5% to 95% Mobile Phase B

      • 15-17 min: Hold at 95% Mobile Phase B

      • 17-18 min: Return to 5% Mobile Phase B

      • 18-25 min: Re-equilibrate at 5% Mobile Phase B

    • Integrate the peak area of the parent compound at each time point.

    • Calculate the percentage of this compound remaining at each time point relative to the peak area at time 0.

Data Presentation

Summarize the quantitative data from the stability study in a structured table to facilitate comparison across different conditions.

BufferpHTemperature (°C)Time (hours)Mean % Remaining (± SD, n=3)
PBS7.440100
24[Insert Data]
48[Insert Data]
7.4250100
24[Insert Data]
48[Insert Data]
7.4370100
24[Insert Data]
48[Insert Data]
Tris-HCl8.5370100
24[Insert Data]
48[Insert Data]
Acetate5.5370100
24[Insert Data]
48[Insert Data]

Table 1: Hypothetical Data Table for Stability Assessment of this compound. This table should be populated with experimental data to provide a clear overview of the compound's stability under various conditions.

Visualization of Experimental Workflow and Application

G Experimental Workflow for Stability Assessment cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling cluster_analysis Analysis stock Prepare 10 mM Stock in DMSO working Dilute to 100 µM in Biological Buffers stock->working incubate Incubate at 4°C, 25°C, 37°C working->incubate sample Collect Aliquots at Time Points (0, 1, 2, 4, 8, 12, 24, 48h) incubate->sample quench Quench with Cold Acetonitrile sample->quench hplc RP-HPLC Analysis quench->hplc data Quantify Peak Area hplc->data report Calculate % Remaining vs. Time 0 data->report

Caption: Workflow for assessing the stability of this compound.

G Application in a Kinase Signaling Pathway cluster_cell Cellular Environment receptor Receptor kinase Target Kinase receptor->kinase Signal substrate Substrate Protein kinase->substrate Phosphorylation p_substrate Phosphorylated Substrate substrate->p_substrate response Cellular Response p_substrate->response probe This compound (Fluorescent Probe) probe->kinase Covalent Labeling labeled_kinase Labeled Kinase (Fluorescent)

Caption: Visualizing a kinase in a signaling pathway with a fluorescent probe.

References

Troubleshooting & Optimization

Technical Support Center: N-(2-Aminooxyethyl)-7-DCCAm Protein Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with N-(2-Aminooxyethyl)-7-DCCAm for protein conjugation via oxime ligation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a fluorescent dye containing an aminooxy functional group.[1] This aminooxy group allows for its covalent attachment to proteins and other biomolecules that have been modified to contain an aldehyde or ketone group.[2][3] The resulting conjugate is fluorescent, enabling detection and quantification in various applications such as immunoassays, fluorescence microscopy, and flow cytometry.

Q2: What is the chemical basis for the conjugation reaction?

The conjugation of this compound to a protein relies on oxime ligation.[2] This bioorthogonal reaction occurs between the nucleophilic aminooxy group (R-O-NH2) on the dye and an electrophilic aldehyde or ketone group on the protein, forming a stable oxime bond (R-O-N=C).[3][4]

Q3: What are the critical parameters for a successful oxime ligation?

The key parameters for successful oxime ligation include pH, the presence of a catalyst, reactant concentrations, and reaction time. The reaction is typically most efficient in a slightly acidic buffer (pH 4-5).[2][4] Aniline (B41778) or its derivatives are often used as catalysts to accelerate the reaction.[5]

Troubleshooting Guide

Low or No Conjugation Efficiency

Symptom: Analysis of the reaction mixture by SDS-PAGE, UV-Vis spectroscopy, or mass spectrometry shows a low yield of the desired protein-dye conjugate.

Possible Cause Recommended Solution
Suboptimal pH The oxime ligation reaction is pH-dependent, with an optimal range typically between pH 4 and 5.[2] Verify the pH of your reaction buffer and adjust if necessary.
Inadequate Catalyst Concentration Aniline or its derivatives act as catalysts to speed up the reaction.[5] If not using a catalyst, consider adding 10-100 mM aniline to the reaction mixture. If a catalyst is already in use, its concentration may need optimization.
Low Reactant Concentration The rate of conjugation is dependent on the concentration of both the protein and the aminooxy-dye.[2] If possible, increase the concentration of your protein.[6] Also, consider increasing the molar excess of this compound.
Hydrolysis of Aldehyde/Ketone Groups The aldehyde or ketone groups on the protein can be unstable, particularly at a neutral or high pH. Ensure that the modified protein is used in the conjugation reaction as soon as possible after its generation.
Incompatible Buffer Components Buffers containing primary amines, such as Tris or glycine, can compete with the aminooxy group for reaction with the aldehyde or ketone on the protein.[7][8] It is recommended to perform a buffer exchange into a non-amine-containing buffer like MES or acetate (B1210297) prior to conjugation.
Instability of this compound The aminooxy moiety is highly reactive towards aldehydes and ketones, including solvents like acetone.[3] Ensure the dye has been stored correctly and is dissolved in a suitable anhydrous solvent like DMSO or DMF immediately before use.[8]
Protein Precipitation During Conjugation

Symptom: The protein solution becomes cloudy or forms a visible precipitate during the conjugation reaction.

Possible Cause Recommended Solution
High Concentration of Organic Solvent This compound is often dissolved in an organic solvent like DMSO. Adding a large volume of this stock solution to the aqueous protein solution can cause the protein to precipitate. Keep the volume of the added organic solvent to a minimum, typically less than 10% of the total reaction volume.
Protein Instability at Reaction pH The optimal pH for oxime ligation (pH 4-5) may be close to the isoelectric point (pI) of your protein, leading to reduced solubility and precipitation. If you suspect this is the case, try to perform the reaction at a slightly higher pH (e.g., pH 6.0) and compensate by increasing the reaction time or catalyst concentration.
Over-modification of the Protein Excessive modification of the protein with the hydrophobic dye can lead to aggregation and precipitation.[6] Reduce the molar excess of this compound used in the reaction.
Difficulty in Purifying the Conjugate

Symptom: Unreacted dye is not efficiently removed from the final conjugate product.

Possible Cause Recommended Solution
Inappropriate Purification Method The choice of purification method depends on the size of the protein and the properties of the dye. For most proteins, size exclusion chromatography (e.g., Sephadex G-25) is effective for removing small molecules like unreacted dye.[8] Dialysis or the use of spin filtration units are also viable options.[7]
Non-covalent Binding of the Dye The fluorescent dye may non-covalently associate with the protein, leading to co-elution during purification. To disrupt these interactions, consider adding a small amount of a non-ionic detergent (e.g., 0.01% Tween-20) to the purification buffer.

Experimental Protocols & Data

General Protocol for Protein Conjugation with this compound

This protocol assumes the protein of interest has been modified to contain aldehyde or ketone groups.

  • Protein Preparation:

    • Ensure the protein is in an amine-free buffer (e.g., MES or acetate buffer) at a pH between 4.0 and 6.0.[8]

    • The recommended protein concentration is >2 mg/mL.[6]

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in anhydrous DMSO to a concentration of 10 mM.[8] This should be done immediately before use.

  • Conjugation Reaction:

    • Add the desired molar excess of the this compound stock solution to the protein solution. A typical starting point is a 10- to 20-fold molar excess of the dye over the protein.

    • If using a catalyst, add aniline to a final concentration of 10-100 mM.

    • Incubate the reaction at room temperature for 2-4 hours with gentle mixing. For proteins sensitive to precipitation, the reaction can be performed at 4°C for a longer duration (e.g., overnight).

  • Purification:

    • Remove unreacted dye and other small molecules by size exclusion chromatography, dialysis, or spin filtration.[8]

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the dye at its specific absorbance maximum.

Summary of Reaction Parameters
ParameterRecommended RangeNotes
pH 4.0 - 6.0Optimal is typically 4.5.[4]
Protein Concentration > 2 mg/mLHigher concentrations can improve reaction kinetics.[6]
Molar Ratio (Dye:Protein) 5:1 to 50:1This needs to be optimized for each specific protein.
Catalyst (Aniline) 10 - 100 mMAccelerates the reaction.[2]
Reaction Time 2 - 16 hoursDependent on temperature, pH, and reactant concentrations.
Temperature 4°C to 25°CLower temperatures may require longer incubation times.

Visual Guides

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis protein_prep Protein with Aldehyde/Ketone reaction Mix & Incubate (pH 4-5, Aniline) protein_prep->reaction dye_prep Dissolve Dye in DMSO dye_prep->reaction purify Purify Conjugate (e.g., SEC) reaction->purify analyze Characterize (DOL, Activity) purify->analyze oxime_ligation cluster_reactants Reactants cluster_products Products protein Protein-CHO (Aldehyde-modified Protein) catalyst + Aniline Catalyst (pH 4-5) protein->catalyst dye Dye-ONH2 (this compound) dye->catalyst conjugate Protein-CH=N-O-Dye (Conjugate with Stable Oxime Bond) water H2O catalyst->conjugate catalyst->water

References

Technical Support Center: Optimizing N-(2-Aminooxyethyl)-7-DCCAm Fluorescence Signal

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is the principle behind the labeling reaction of N-(2-Aminooxyethyl)-7-DCCAm?

A1: this compound is an aminooxy-containing fluorescent probe. The aminooxy group (-O-NH2) reacts specifically with aldehyde or ketone groups to form a stable oxime bond. This type of reaction is often used for labeling biomolecules that have been modified to contain these functional groups, such as glycoproteins that have been oxidized to generate aldehydes.

Q2: What are the typical excitation and emission wavelengths for fluorescent probes?

A2: The excitation and emission maxima are specific to the fluorophore core (hypothetically "DCCAm" in this case). It is crucial to consult the manufacturer's specifications for the exact wavelengths. If this information is unavailable, you may need to determine it empirically using a spectrophotometer. As a starting point, you could test a range of common excitation wavelengths (e.g., 405 nm, 488 nm, 561 nm, 640 nm) and their corresponding emission windows.

Q3: How can I confirm that my labeling reaction has been successful?

A3: Successful labeling can be confirmed by several methods:

  • Fluorescence Microscopy: Labeled samples should exhibit a fluorescent signal in the expected cellular compartment or on the target molecule.

  • SDS-PAGE: If you have labeled a protein, you can run it on an SDS-PAGE gel and visualize the fluorescence in-gel using an appropriate imager.

  • Spectrophotometry: A change in the absorbance or fluorescence spectrum of the probe upon conjugation can sometimes be observed.

Q4: What is the optimal pH for the aminooxy-aldehyde/ketone reaction?

A4: The formation of an oxime bond is most efficient in a slightly acidic buffer, typically with a pH between 4.5 and 6.5. It is recommended to perform a pH optimization experiment for your specific system.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Fluorescence Signal Inefficient Labeling Reaction • Verify the pH of your reaction buffer is within the optimal range (4.5-6.5).• Increase the incubation time and/or temperature.• Increase the concentration of the this compound probe.• Ensure your target molecule contains accessible aldehyde or ketone groups.
Incorrect Excitation/Emission Wavelengths • Confirm the correct filter sets are being used on your microscope or plate reader.• If the wavelengths are unknown, perform a spectral scan to determine the excitation and emission maxima.
Probe Degradation • Store the probe protected from light and moisture as per the manufacturer's instructions.• Prepare fresh working solutions of the probe for each experiment.
High Background Signal Excess Unbound Probe • Include additional washing steps after the labeling reaction to remove unbound probe.• Consider using a quenching agent to reduce the fluorescence of the unbound probe.
Non-specific Binding • Add a blocking agent (e.g., BSA) to your buffer to reduce non-specific binding sites.• Decrease the concentration of the probe.
Rapid Photobleaching High Excitation Light Intensity • Reduce the intensity of the excitation light.• Decrease the exposure time during image acquisition.
Sample Environment • Use a commercially available antifade mounting medium for your samples.

Experimental Protocols

General Protocol for Labeling Aldehyde-Containing Proteins
  • Preparation of Aldehyde Groups: If your protein of interest does not contain native aldehyde or ketone groups, they can be introduced. For glycoproteins, this is often achieved by mild oxidation with sodium periodate (B1199274).

    • Dissolve your glycoprotein (B1211001) in an appropriate buffer (e.g., PBS, pH 6.0).

    • Add a freshly prepared solution of sodium periodate to a final concentration of 1-2 mM.

    • Incubate on ice for 20-30 minutes in the dark.

    • Quench the reaction by adding glycerol (B35011) to a final concentration of 10 mM.

    • Remove excess periodate and byproducts by dialysis or using a desalting column.

  • Labeling with this compound:

    • Prepare a stock solution of this compound in a suitable solvent like DMSO.

    • Add the probe to your aldehyde-containing protein solution at a molar ratio between 10:1 and 50:1 (probe:protein). The optimal ratio should be determined empirically.

    • Adjust the pH of the reaction mixture to between 4.5 and 6.5 using a suitable buffer (e.g., acetate (B1210297) buffer).

    • Incubate for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Removal of Unbound Probe:

    • Purify the labeled protein from the excess unbound probe using size exclusion chromatography, dialysis, or a desalting column.

  • Analysis:

    • Confirm labeling and determine the degree of labeling using spectrophotometry and/or SDS-PAGE analysis.

    • The labeled protein is now ready for use in downstream applications like fluorescence microscopy or flow cytometry.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_labeling Labeling Reaction cluster_purification Purification & Analysis start Start with Target Molecule oxidation Generate Aldehyde/Ketone Groups (e.g., Periodate Oxidation) start->oxidation purify_target Purify Target Molecule oxidation->purify_target add_probe Add this compound purify_target->add_probe incubate Incubate (pH 4.5-6.5) add_probe->incubate remove_unbound Remove Unbound Probe (e.g., Desalting Column) incubate->remove_unbound analyze Analyze Labeled Product (e.g., Microscopy, SDS-PAGE) remove_unbound->analyze troubleshooting_pathway start Start Troubleshooting issue What is the primary issue? start->issue low_signal Low/No Signal issue->low_signal Low Signal high_bg High Background issue->high_bg High Background photobleach Photobleaching issue->photobleach Photobleaching check_labeling Check Labeling Efficiency: - Optimize pH (4.5-6.5) - Increase probe concentration - Increase incubation time low_signal->check_labeling check_wavelengths Verify Excitation/Emission Wavelengths & Filters low_signal->check_wavelengths wash_steps Increase Wash Steps high_bg->wash_steps blocking Add Blocking Agent (e.g., BSA) high_bg->blocking reduce_intensity Reduce Excitation Intensity/ Exposure Time photobleach->reduce_intensity antifade Use Antifade Mounting Medium photobleach->antifade

Technical Support Center: N-(2-Aminooxyethyl)-7-DCCAm Labeling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-(2-Aminooxyethyl)-7-DCCAm. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot issues related to low labeling efficiency and other common problems encountered during bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

N-(2-Aminooxyethyl)-7-diethylaminocoumarin-3-carboxamide (this compound) is a fluorescent labeling reagent. It consists of a 7-diethylaminocoumarin fluorophore, which provides the means of detection, and an aminooxy functional group. The labeling reaction is a chemoselective process known as oxime ligation.[1][2] The aminooxy group (-O-NH2) on the dye reacts specifically with a carbonyl group (an aldehyde or ketone) on a target biomolecule, such as a protein or a polysaccharide, to form a stable oxime bond.[1][2][3] This reaction is bioorthogonal, meaning it proceeds under mild conditions without interfering with other functional groups found in biological systems.[1][2][3]

Q2: My labeling efficiency is very low. What are the most common causes?

Low labeling efficiency with aminooxy probes is a frequent issue and can often be traced back to several key factors:

  • Suboptimal pH: The rate of oxime ligation is highly dependent on pH.[4]

  • Absence of a Catalyst: At neutral pH, the reaction can be extremely slow without a catalyst.[4][5]

  • Reagent Quality and Stability: The aminooxy group is highly reactive and can degrade over time or react with trace carbonyl contaminants (like acetone) in solvents.[1][2][4]

  • Issues with the Target Molecule: The carbonyl group on your biomolecule may be inaccessible, or the molecule itself may be unstable under the reaction conditions.

  • Incorrect Molar Ratio: A suboptimal ratio of dye to the target molecule can lead to under-labeling.[6]

Q3: How does pH affect the labeling reaction, and what is the optimal pH?

The pH is a critical parameter for oxime ligation. The reaction rate is fastest in a slightly acidic environment, typically between pH 4 and 5 for uncatalyzed reactions.[4][7] However, many biomolecules are not stable at this low pH. At a more neutral pH (6.5-7.5), the reaction is significantly slower, but this can be overcome by using a nucleophilic catalyst.[4][5][8] Therefore, the optimal pH depends on your biomolecule's stability and whether you are using a catalyst.

Q4: Should I use a catalyst? If so, which one and at what concentration?

Yes, using a catalyst is highly recommended, especially when performing the reaction at a neutral pH. Aniline (B41778) and its derivatives are the most common and effective catalysts for accelerating oxime ligation.[1][3][8] p-Phenylenediamine (pPDA) has been shown to be even more efficient than aniline at neutral pH.[5][9]

  • Aniline: Typically used at a concentration of 10-100 mM.[10][11]

  • p-Phenylenediamine (pPDA): Effective at lower concentrations, around 2-10 mM.[5][10]

Using a catalyst can increase the reaction rate by several orders of magnitude, leading to significantly higher yields in a shorter amount of time.[5][7]

Q5: Are there any buffer components I should avoid?

Yes. Since the labeling chemistry involves an amine-based nucleophile (the aminooxy group), you should avoid buffers that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane). These buffer components can compete with the aminooxy group for reaction with the carbonyl on your target molecule, thereby reducing labeling efficiency.[6] Phosphate buffers (e.g., PBS) or acetate (B1210297) buffers are generally recommended.

Q6: The fluorescence of my labeled conjugate is weak, even after purification. What could be the problem?

A weak fluorescent signal, despite successful purification, can be due to issues other than low labeling efficiency:

  • Fluorescence Quenching: Over-labeling a protein can bring dye molecules too close to each other, causing self-quenching of their fluorescence.[6][12] The local microenvironment on the protein surface, such as proximity to tryptophan or tyrosine residues, can also quench the coumarin (B35378) dye's fluorescence.[6]

  • Environmental Sensitivity: The fluorescence of coumarin dyes can be sensitive to the local environment, including solvent polarity.[13]

  • Photobleaching: Coumarin dyes, like all fluorophores, are susceptible to photobleaching (irreversible loss of fluorescence) upon exposure to light. Always protect your labeled samples from light.[6][13]

  • pH Sensitivity of the Dye: While many coumarin derivatives are relatively pH-insensitive, the fluorescence of some can be affected by pH.[6][14]

Troubleshooting Guide

This section provides a structured approach to diagnosing and solving low labeling efficiency.

Diagram: Troubleshooting Workflow

G start Start: Low Labeling Efficiency check_dol Have you calculated the Degree of Labeling (DOL)? start->check_dol low_dol DOL is confirmed low. check_dol->low_dol Yes calc_dol Calculate DOL (See Protocol) check_dol->calc_dol No check_reagents Check Reagent Quality & Storage low_dol->check_reagents reagent_ok Reagents OK? check_reagents->reagent_ok check_protocol Review Labeling Protocol protocol_ok Protocol OK? check_protocol->protocol_ok check_target Assess Target Molecule target_ok Target OK? check_target->target_ok reagent_ok->check_protocol Yes new_reagents Use fresh dye solution. Store aliquots at -20°C. reagent_ok->new_reagents No protocol_ok->check_target Yes optimize_protocol Optimize Reaction Conditions (pH, Catalyst, Time, Temp) protocol_ok->optimize_protocol No verify_target Verify carbonyl presence and accessibility. target_ok->verify_target No end Re-run Experiment target_ok->end Yes new_reagents->end optimize_protocol->end verify_target->end calc_dol->check_dol G cluster_prep Preparation cluster_reaction Reaction cluster_purify Purification & Analysis prep_protein Prepare Carbonyl-Protein in Phosphate Buffer (pH 7.0) mix Mix Protein, Dye, and Catalyst prep_protein->mix prep_dye Prepare Fresh Dye Stock (10 mM in anhy. DMSO) prep_dye->mix prep_cat Prepare Catalyst Stock (1 M Aniline in DMSO) prep_cat->mix incubate Incubate 2-4h at RT or Overnight at 4°C (Protect from light) mix->incubate purify Purify via Size Exclusion Chromatography or Dialysis incubate->purify analyze Analyze: 1. Measure Absorbance 2. Calculate DOL purify->analyze

References

Preventing "N-(2-Aminooxyethyl)-7-DCCAm" precipitation in aqueous solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the precipitation of N-(2-Aminooxyethyl)-7-DCCAm in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a fluorescent dye that is suitable for protein labeling.[1][2] Its chemical structure includes a reactive aminooxy group and a coumarin-based fluorophore. The aminooxy group can react with aldehyde or ketone groups on a target molecule, such as a protein, to form a stable oxime linkage.[3][4]

Q2: I'm having trouble dissolving this compound in my aqueous buffer. Why is this happening?

The solubility challenges with this compound likely stem from its molecular structure. Like other molecules containing an aminooxy group, it can exhibit zwitterionic properties.[3] A zwitterionic molecule has both a positive and a negative charge, and its net charge is dependent on the pH of the solution. At a specific pH, known as the isoelectric point (pI), the net charge is zero, which can lead to minimal aqueous solubility and precipitation.[3] Additionally, the core structure, a derivative of coumarin, can be hydrophobic, further contributing to poor solubility in water.[5]

Q3: How does pH affect the solubility of this compound?

The solubility of this compound is likely highly dependent on pH.[3][6]

  • At low pH (acidic conditions): The aminooxy group will be protonated (positively charged), which should increase the molecule's solubility in aqueous buffers.[3]

  • At high pH (basic conditions): While the aminooxy group may be neutral, other parts of the molecule might become deprotonated, which could also enhance solubility.

  • At the isoelectric point (pI): The positive and negative charges on the molecule will balance, resulting in a net neutral charge and the lowest aqueous solubility.[3] To effectively dissolve the compound, it is recommended to work at a pH that is at least 1-2 units away from the pI.[3]

Q4: What is the recommended first step for dissolving this compound?

The most common initial approach for dissolving compounds with poor aqueous solubility is to first create a concentrated stock solution in a water-miscible organic solvent, such as dimethyl sulfoxide (B87167) (DMSO).[5] This stock solution can then be diluted into the final aqueous buffer.

Q5: My compound precipitates when I dilute the DMSO stock solution into my aqueous buffer. What should I do?

This is a frequent issue that occurs when the concentration of the organic co-solvent is significantly reduced upon dilution, causing the compound to crash out of the solution.[5] Lowering the final concentration of this compound in the aqueous buffer or slightly increasing the final percentage of DMSO (while being mindful of its potential effects on your experiment) are immediate steps to try.[5]

Troubleshooting Guide

If you are experiencing precipitation of this compound, consult the following table for potential causes and solutions.

ProblemProbable CauseRecommended Solution(s)
Compound does not dissolve in aqueous buffer (e.g., PBS pH 7.4). The pH of the buffer is near the isoelectric point (pI) of the compound.[3]Prepare the solution at a pH at least 1-2 units away from the pI. Try acidic (e.g., pH 4-5) or basic (e.g., pH 8-9) buffers.
The compound has low intrinsic aqueous solubility.Prepare a concentrated stock solution in an organic co-solvent like DMSO, and then dilute it into the aqueous buffer.[5]
Precipitation occurs upon dilution of the organic stock solution into the aqueous buffer. The final concentration of the compound exceeds its solubility limit in the final buffer composition.[5]Lower the final concentration of the compound.
The percentage of the organic co-solvent in the final solution is too low to maintain solubility.[5]Increase the final percentage of the co-solvent (e.g., from 0.1% to 0.5% DMSO). Always include a vehicle control in your experiment.[5]
The solution becomes cloudy over time or upon storage. The compound is degrading or aggregating.Prepare fresh solutions before each experiment. If storing, aliquot and freeze at -20°C or -80°C to avoid freeze-thaw cycles.[6]
The buffer is saturated, and the compound is slowly precipitating.Consider using solubilizing excipients like cyclodextrins.[6]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution
  • Accurately weigh a small amount (e.g., 1-5 mg) of this compound.

  • Add a calculated volume of 100% DMSO to achieve a high concentration (e.g., 10-50 mM).

  • Vortex the mixture vigorously for 1-2 minutes to ensure complete dissolution.

  • If the compound does not fully dissolve, you can use a sonicator bath for 5-10 minutes.[5]

  • Visually inspect the solution to ensure it is clear and free of particulates.

  • Store the stock solution in small, single-use aliquots at -20°C or -80°C.[6]

Protocol 2: Solubility Screening in Different Buffers

This protocol will help you determine the optimal buffer conditions for your experiment.

  • Prepare a set of buffers with varying pH values (e.g., pH 4.0, 5.0, 6.0, 7.4, 8.0, 9.0).

  • From your concentrated DMSO stock solution, add a small volume to each buffer to achieve your desired final concentration. Ensure the final DMSO concentration is consistent across all samples.

  • Gently mix and let the solutions equilibrate at room temperature for 1-2 hours.

  • Visually inspect each solution for any signs of precipitation or cloudiness.

  • For a more quantitative analysis, centrifuge the samples and measure the absorbance of the supernatant at a wavelength specific to the compound to determine the concentration of the dissolved compound.

Visual Guides

Troubleshooting Workflow for Precipitation

start Precipitation Observed check_stock Is the stock solution clear? start->check_stock remake_stock Remake stock solution (use sonication if needed) check_stock->remake_stock No check_dilution Precipitation upon dilution? check_stock->check_dilution Yes remake_stock->check_stock lower_conc Lower final concentration check_dilution->lower_conc Yes success Solution is clear check_dilution->success No increase_dmso Increase final DMSO % lower_conc->increase_dmso check_ph Is pH optimal? lower_conc->check_ph increase_dmso->check_ph adjust_ph Test different buffer pHs (acidic or basic) check_ph->adjust_ph No / Unsure check_ph->success Yes use_excipients Consider solubilizing excipients (e.g., cyclodextrins) adjust_ph->use_excipients use_excipients->success

Caption: A step-by-step workflow for troubleshooting precipitation issues.

Influence of pH on Compound Solubility

cluster_low_ph Low pH (Acidic) cluster_pi Isoelectric Point (pI) cluster_high_ph High pH (Basic) low_ph Compound (+ Net Charge) High Solubility pi Compound (Neutral Net Charge) Low Solubility (Precipitation Risk) low_ph->pi Increase pH high_ph Compound (- Net Charge) High Solubility pi->high_ph Increase pH

Caption: The effect of solution pH on the net charge and solubility of the compound.

References

"N-(2-Aminooxyethyl)-7-DCCAm" photostability and photobleaching issues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential information and troubleshooting advice for experiments involving N-(2-Aminooxyethyl)-7-DCCAm, a fluorescent probe based on the 7-(diethylamino)coumarin-3-carboxamide core structure. The focus is on addressing common challenges related to photostability and photobleaching to help ensure the acquisition of high-quality, reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a fluorescent dye featuring a 7-(diethylamino)coumarin-3-carboxamide (DCCAm) fluorophore.[1][2] This coumarin (B35378) derivative provides blue-green fluorescence. The key feature is its aminooxyethyl group, which allows for covalent labeling of molecules containing aldehyde or ketone groups, such as appropriately modified proteins or other biomolecules.[1]

Q2: What is photobleaching and why is it a concern with coumarin-based dyes like DCCAm?

A2: Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light.[3][4] This process leads to a permanent loss of fluorescence. While coumarin derivatives are known for good general photostability compared to some other dyes, they are still susceptible to fading, especially under conditions of high-intensity or prolonged light exposure.[4][5][6] This can compromise experimental results by reducing the signal-to-noise ratio and leading to false interpretations of quantitative data.[3][4]

Q3: What factors influence the rate of photobleaching for this compound?

A3: Several factors can accelerate the photobleaching of this probe:

  • High Excitation Light Intensity: More intense light increases the rate of photochemical destruction.[7]

  • Prolonged Exposure: The longer the dye is illuminated, the more it will fade.[7]

  • Local Chemical Environment: The presence of molecular oxygen and reactive oxygen species (ROS) in the sample medium is a primary driver of photobleaching.[7] Buffer pH and composition can also play a role.[8]

Q4: How can I distinguish between signal loss from photobleaching and a genuine biological event?

A4: To determine the cause of signal loss, image a control sample (e.g., a fixed and labeled specimen) under the exact same imaging conditions. If the fluorescence intensity diminishes over time in this static control sample, the signal loss is attributable to photobleaching.[3] Creating a photobleaching curve from this control can help you correct for this effect in your experimental samples.[4]

Q5: What are antifade reagents and can they help with this compound?

A5: Antifade reagents are chemical compounds added to mounting or imaging media to reduce photobleaching.[8] They typically work by scavenging reactive oxygen species.[8] The use of commercial antifade reagents can significantly enhance the photostability of coumarin dyes and are highly recommended for fixed-cell imaging.[9]

Troubleshooting Guide: Rapid Signal Loss

If you are experiencing rapid fading of your fluorescent signal, it is a classic sign of photobleaching.[3][7] Follow these steps to diagnose and mitigate the issue.

Step 1: Optimize Imaging Parameters

The most effective way to combat photobleaching is to minimize the total light exposure to the sample.[4][5]

  • Reduce Excitation Intensity: Use neutral density (ND) filters or adjust laser/lamp power to the lowest level that provides a sufficient signal-to-noise ratio.[4][8]

  • Minimize Exposure Time: Set the camera to the shortest exposure time that still yields a clear image. Avoid detector saturation.[8]

  • Limit Illumination Duration: Use the microscope's shutter to block the excitation light path when not actively acquiring an image.[10] For focusing, use transmitted light (e.g., DIC) first, then switch to fluorescence only for the final image capture.[4]

Step 2: Prepare Your Sample and Imaging Medium Carefully

  • Use Antifade Reagents: For fixed samples, always use a high-quality antifade mounting medium. For live-cell imaging, consider specialized media that may contain oxygen scavengers.[5][8]

  • Check Buffer Conditions: Ensure the imaging buffer has the optimal pH and composition for your probe's stability.[8]

Step 3: Choose the Right Hardware

  • High-Sensitivity Detector: Using a more sensitive camera (e.g., an EMCCD or sCMOS) allows you to use lower excitation light levels, thereby reducing the rate of photobleaching.

  • Appropriate Filters: Ensure your filter sets are optimized for the excitation and emission spectra of the coumarin dye to maximize signal collection and minimize bleed-through.[10]

Quantitative Data on Photostability

Specific photostability data for this compound is not widely published. However, data from related coumarin dyes can provide a useful benchmark. The photobleaching half-life is the time it takes for the fluorescence intensity to decrease to 50% of its initial value under continuous illumination.

Table 1: Illustrative Photostability of Coumarin Dyes Under Continuous Illumination

Fluorophore FamilyMounting MediumPhotobleaching Half-Life (t½)Key Remarks
Coumarin DyesStandard Glycerol/PBS~25 secondsRepresents a baseline for photostability without protective agents.[9]
Coumarin DyesCommercial Antifade (e.g., Vectashield)~106 secondsDemonstrates a significant (>4x) improvement with an antifade reagent.[9]
Alexa Fluor DyesStandard Mounting MediumSignificantly >100 secondsGenerally exhibit superior photostability compared to traditional dyes.[9][11]

Note: These values are illustrative and can vary significantly based on microscope settings, illumination intensity, and the specific experimental setup.

Experimental Protocols

Protocol 1: Measuring the Photobleaching Rate of this compound

This protocol describes a method to quantify the photostability of your labeled sample under your specific imaging conditions.[12]

  • Sample Preparation: Prepare your cells or sample labeled with this compound. For fixed cells, mount with and without an antifade reagent to compare.[9][12]

  • Microscope Setup:

    • Allow the light source to stabilize fully before starting.[12]

    • Select the appropriate filter set for the coumarin dye (e.g., ~407 nm excitation, ~472 nm emission).[13]

    • Set the excitation intensity, camera gain, and exposure time to your typical experimental values. Crucially, these settings must remain constant throughout the experiment. [11][12]

  • Image Acquisition:

    • Locate a representative region of interest (ROI).[11]

    • Begin a time-lapse acquisition with continuous illumination.[12]

    • Acquire images at regular intervals (e.g., every 5-10 seconds).[11][12] Continue until the fluorescence intensity has dropped to less than half of its initial value.[12]

  • Data Analysis (using software like ImageJ/Fiji):

    • Define an ROI within the labeled area of your image series.[12]

    • Measure the mean fluorescence intensity for the ROI at each time point.[11][12]

    • Correct for background by subtracting the mean intensity of a region with no fluorescence.[11]

    • Normalize the intensity at each time point to the initial intensity (I/I₀).[11][12]

    • Plot the normalized intensity versus time to generate a photobleaching curve.[11] The time at which the intensity reaches 0.5 is the photobleaching half-life (t½).[11]

Visual Guides

Workflow for Minimizing Photobleaching

This diagram outlines a standard workflow for a fluorescence imaging experiment, highlighting key decision points and actions to reduce photobleaching.

G cluster_prep Sample Preparation cluster_setup Microscope Setup cluster_acq Image Acquisition p1 Label Sample with DCCAm Probe p2 Mount Sample (Use Antifade Medium) p1->p2 s1 Locate ROI using Transmitted Light p2->s1 Place on Stage s2 Set Lowest Possible Excitation Intensity s1->s2 s3 Set Shortest Possible Exposure Time s2->s3 a1 Engage Shutter s3->a1 Ready to Image a2 Switch to Fluorescence a1->a2 a3 Acquire Image(s) a2->a3 a4 Disengage Shutter Immediately a3->a4 a4->s1 Move to New ROI

Caption: Experimental workflow to minimize photobleaching.

Troubleshooting Decision Tree for Signal Fading

This diagram provides a logical path to diagnose and solve issues of rapid signal loss during imaging.

G start Issue: Signal is Fading Rapidly q1 Are you using the lowest required light intensity? start->q1 s1 Reduce laser/lamp power. Use ND filters. q1->s1 No q2 Is exposure time as short as possible? q1->q2 Yes a1_yes Yes a1_no No s1->q2 s2 Decrease camera exposure time. q2->s2 No q3 Are you using an antifade reagent (for fixed samples)? q2->q3 Yes a2_yes Yes a2_no No s2->q3 s3 Remount sample with a high-quality antifade medium. q3->s3 No end_node Problem Mitigated: Continue Experiment q3->end_node Yes a3_yes Yes a3_no No s3->end_node

Caption: Troubleshooting guide for rapid signal loss.

References

"N-(2-Aminooxyethyl)-7-DCCAm" storage and handling best practices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the storage, handling, and troubleshooting for N-(2-Aminooxyethyl)-7-DCCAm, a fluorescent dye commonly used for protein labeling.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For optimal stability, this compound should be stored at -20°C upon receipt. It is also recommended to protect the compound from light, as fluorescent dyes can be light-sensitive. Always refer to the Certificate of Analysis (CoA) provided by the supplier for specific storage instructions.

Q2: How should I prepare a stock solution of this compound?

It is recommended to dissolve this compound in anhydrous DMSO to prepare a stock solution. A common concentration for a stock solution is 10 mM.

Q3: Is this compound soluble in aqueous buffers?

This compound has low solubility in aqueous buffers. It is best to first dissolve the compound in an organic solvent like DMSO and then dilute it with the aqueous buffer of choice for your experiment.

Q4: How can I label my protein with this compound?

This compound contains an aminooxy group that can react with aldehydes or ketones to form a stable oxime bond. This allows for site-specific labeling of proteins that have been engineered to contain a genetically encoded aldehyde or ketone-bearing unnatural amino acid.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low Labeling Efficiency 1. Suboptimal pH of the reaction buffer. The formation of the oxime bond is pH-dependent. 2. Degradation of the dye. Improper storage or handling may have led to the degradation of the fluorescent dye. 3. Low concentration of the protein or dye. 1. Optimize the pH of your reaction buffer. A slightly acidic pH (around 4.5-5.5) often favors oxime ligation. 2. Use a fresh vial of the dye and ensure it has been stored correctly. Prepare fresh stock solutions. 3. Increase the concentration of the protein or the dye in the labeling reaction.
High Background Fluorescence 1. Excess, unreacted dye. 2. Non-specific binding of the dye to the protein or other components. 1. Remove the unreacted dye after the labeling reaction using methods like dialysis, gel filtration, or spin columns. 2. Include a blocking step in your protocol or add a scavenger for the dye in your washing buffers.
Precipitation of the Dye in Aqueous Buffer The concentration of the dye is too high for the aqueous buffer. First, dissolve the dye in DMSO to make a high-concentration stock solution. Then, add the stock solution to the aqueous buffer dropwise while vortexing to ensure proper mixing and avoid precipitation. Do not exceed the solubility limit in the final reaction mixture.

Experimental Protocols

General Protein Labeling Protocol

This is a general guideline. The optimal conditions for your specific protein and application should be determined experimentally.

  • Prepare Protein: Dissolve your protein containing an aldehyde or ketone moiety in a suitable reaction buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.4).

  • Prepare Dye Stock Solution: Dissolve this compound in anhydrous DMSO to a concentration of 10 mM.

  • Labeling Reaction: Add the this compound stock solution to the protein solution. A 5- to 20-fold molar excess of the dye over the protein is a common starting point.

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight. Protect the reaction from light.

  • Removal of Excess Dye: Purify the labeled protein from the unreacted dye using a desalting column, dialysis, or other suitable methods.

Logical Workflow for Troubleshooting Low Labeling Efficiency

G start Low Labeling Efficiency Observed check_storage Verify Dye Storage Conditions (-20°C, Protected from Light) start->check_storage check_solution Prepare Fresh Dye Stock Solution in Anhydrous DMSO check_storage->check_solution check_ph Optimize Reaction Buffer pH (4.5-5.5) check_solution->check_ph check_concentration Increase Molar Excess of Dye to Protein check_ph->check_concentration rerun_experiment Re-run Labeling Experiment check_concentration->rerun_experiment success Labeling Efficiency Improved rerun_experiment->success fail Issue Persists - Further Optimization Needed rerun_experiment->fail

Caption: Troubleshooting workflow for low protein labeling efficiency.

Data Presentation

Solubility Data
Solvent Concentration
DMSO10 mM
Recommended Storage Conditions
Form Temperature Light Protection
Solid (as received)-20°CRecommended
Stock Solution (in DMSO)-20°C or -80°CRequired

Signaling Pathway and Experimental Workflow Diagrams

Protein Labeling Reaction Pathway

G protein Protein with Aldehyde/Ketone Group reaction Oxime Ligation protein->reaction dye This compound dye->reaction labeled_protein Fluorescently Labeled Protein reaction->labeled_protein

Caption: The reaction pathway for labeling a protein with this compound.

How to improve the signal-to-noise ratio with "N-(2-Aminooxyethyl)-7-DCCAm"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-(2-Aminooxyethyl)-7-DCCAm. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this fluorescent dye for protein labeling and improving the signal-to-noise ratio in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: N-(2-Aminooxyethyl)-7-(diethylamino)coumarin-3-carboxamide (this compound) is a fluorescent dye. Its primary application is the covalent labeling of proteins and other biomolecules for visualization and quantification.[1] The dye contains an aminooxy group that specifically reacts with aldehyde or ketone functionalities to form a stable oxime bond. This process is known as oxime ligation.

Q2: What is the principle behind the labeling reaction with this compound?

A2: The labeling reaction is based on oxime ligation, a chemoselective reaction between an aminooxy group (-O-NH2) on the dye and a carbonyl group (an aldehyde or ketone) on the target protein. This reaction is highly specific and proceeds under mild conditions, forming a stable covalent oxime linkage (-O-N=C). The target protein must have a genetically encoded or chemically introduced aldehyde or ketone group for the reaction to occur.

Q3: What are the key advantages of using this compound for protein labeling?

A3:

  • High Specificity: The aminooxy-carbonyl reaction is bioorthogonal, meaning it does not interfere with other functional groups typically found in biological systems.

  • Stable Linkage: The resulting oxime bond is highly stable under physiological conditions.

  • Mild Reaction Conditions: The labeling can be performed at or near neutral pH and room temperature, which helps to preserve the protein's native structure and function.

  • Bright Fluorophore: The 7-diethylaminocoumarin core is a bright and photostable fluorophore, providing a strong signal for detection.

Q4: How can I introduce an aldehyde or ketone group into my protein of interest?

A4: There are several methods to introduce a carbonyl group into a protein:

  • Glycoprotein (B1211001) Oxidation: The carbohydrate moieties of glycoproteins can be oxidized using sodium periodate (B1199274) (NaIO₄) to generate aldehyde groups.

  • Genetic Code Expansion: An unnatural amino acid containing a ketone or aldehyde group, such as p-acetylphenylalanine, can be site-specifically incorporated into the protein during expression using amber suppression technology.

  • Enzymatic Modification: Certain enzymes can be used to introduce carbonyl groups at specific sites on a protein.

Troubleshooting Guide

This guide addresses common issues encountered during protein labeling with this compound and subsequent fluorescence imaging, with a focus on improving the signal-to-noise ratio (SNR).

Problem Potential Cause Recommended Solution
Low or No Fluorescent Signal Inefficient Labeling Reaction * Verify Carbonyl Presence: Ensure your protein has accessible aldehyde or ketone groups. For glycoproteins, optimize the periodate oxidation step. * Optimize Reaction pH: The optimal pH for oxime ligation is typically between 6.5 and 7.5.[2] * Increase Reactant Concentrations: Use a higher molar excess of the dye to the protein (start with a 10-50 fold molar excess).[3] * Use a Catalyst: The addition of a catalyst like aniline (B41778) or m-phenylenediamine (B132917) can significantly accelerate the reaction rate.[4] * Increase Reaction Time and Temperature: Incubate the reaction for a longer duration (e.g., overnight at 4°C or for several hours at room temperature).
Dye Degradation * Proper Storage: Store this compound desiccated and protected from light at -20°C for long-term storage. For short-term, 0°C is suitable.[5] * Fresh Solutions: Prepare fresh dye solutions in an appropriate solvent like DMSO or DMF immediately before use.
Fluorescence Quenching * Optimize Degree of Labeling (DOL): Over-labeling can lead to self-quenching. Perform a titration of the dye-to-protein ratio to find the optimal DOL.[6] * Buffer Composition: Certain buffer components can quench fluorescence. Use a buffer system that is compatible with your fluorophore.
High Background Fluorescence Excess Unconjugated Dye * Thorough Purification: After the labeling reaction, it is crucial to remove all unconjugated dye. Use size-exclusion chromatography (e.g., Sephadex G-25), dialysis, or spin filtration for efficient purification.[3][7]
Non-specific Binding of the Dye * Blocking: For imaging applications, use a suitable blocking agent (e.g., BSA) to minimize non-specific binding of the dye-protein conjugate to surfaces or other proteins. * Washing Steps: Increase the number and duration of washing steps after the staining procedure.
Autofluorescence * Use a Red-Shifted Dye: If the sample has high intrinsic autofluorescence in the blue-green region, consider using a fluorescent dye with excitation and emission wavelengths in the red or far-red spectrum. * Spectral Unmixing: If your imaging system allows, use spectral imaging and linear unmixing to separate the specific signal from the autofluorescence.
Photobleaching (Signal Fades Quickly) High Excitation Light Intensity * Reduce Laser Power/Lamp Intensity: Use the lowest possible excitation intensity that provides a detectable signal. * Use Neutral Density Filters: Attenuate the excitation light using neutral density filters.
Long Exposure Times * Decrease Exposure Time: Use the shortest possible camera exposure time. If the signal is weak, consider using a more sensitive detector or increasing the camera gain.
Oxygen-Mediated Photodegradation * Use Antifade Reagents: Mount the sample in a commercially available antifade mounting medium. These reagents scavenge free radicals that cause photobleaching.

Experimental Protocols

Protocol 1: Site-Specific Labeling of a Protein with a Genetically Encoded Ketone Group

This protocol describes the labeling of a protein containing a p-acetylphenylalanine residue with this compound.

Materials:

  • Purified protein containing p-acetylphenylalanine (in a buffer free of primary amines, e.g., PBS pH 7.4)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Aniline (catalyst)

  • Coupling Buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.0)

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Prepare Dye Stock Solution: Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM.

  • Prepare Protein Solution: Prepare the protein solution in the Coupling Buffer at a concentration of 1-5 mg/mL.

  • Labeling Reaction: a. Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution. b. Add aniline to a final concentration of 10-100 mM to catalyze the reaction. c. Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, protected from light and with gentle agitation.

  • Purification: a. Purify the labeled protein from excess dye and catalyst using a size-exclusion chromatography column equilibrated with your desired storage buffer (e.g., PBS). b. Collect the fractions containing the labeled protein.

  • Characterization: a. Determine the Degree of Labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and at the absorbance maximum of the dye (~430 nm for 7-diethylaminocoumarin derivatives).

Protocol 2: Labeling of Glycoproteins via Periodate Oxidation

This protocol outlines the labeling of glycoproteins by first oxidizing their carbohydrate moieties to generate aldehydes, followed by reaction with this compound.

Materials:

  • Purified glycoprotein

  • Sodium periodate (NaIO₄)

  • Reaction Buffer (e.g., 100 mM Sodium Acetate, 150 mM NaCl, pH 5.5)

  • Quenching Solution (e.g., 10 mM glycerol)

  • This compound

  • Anhydrous DMSO

  • Aniline

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Oxidation of Glycoprotein: a. Exchange the glycoprotein into the Reaction Buffer. b. Add a freshly prepared solution of sodium periodate to the glycoprotein solution to a final concentration of 1-2 mM. c. Incubate the reaction in the dark for 15-30 minutes at room temperature. d. Quench the reaction by adding the Quenching Solution and incubate for 5 minutes. e. Remove excess periodate and byproducts using a desalting column equilibrated with a suitable buffer (e.g., PBS, pH 7.2).

  • Labeling and Purification: Follow steps 1, 3, 4, and 5 from Protocol 1.

Quantitative Data Summary

ParameterRecommended Value/RangeNotes
Dye-to-Protein Molar Ratio 5:1 to 50:1Start with a 10:1 or 20:1 ratio and optimize for your specific protein and desired DOL.[3][8]
Protein Concentration 1 - 10 mg/mLHigher concentrations generally lead to better labeling efficiency.
Reaction pH 6.5 - 7.5Optimal for oxime ligation.[2]
Reaction Time 2 - 12 hoursCan be extended (e.g., overnight at 4°C) for some proteins.
Catalyst (Aniline) Concentration 10 - 100 mMHigher concentrations of catalyst can increase the reaction rate.
Storage of Labeled Protein 4°C (short-term) or -20°C/-80°C (long-term)Add a cryoprotectant like glycerol (B35011) for long-term storage at low temperatures. Protect from light.

Visualizations

experimental_workflow cluster_prep Protein Preparation cluster_labeling Labeling Reaction cluster_purification Purification and Analysis cluster_application Application protein Start with Protein of Interest carbonyl Introduce Carbonyl Group (e.g., Periodate Oxidation or Unnatural Amino Acid Incorporation) protein->carbonyl reaction Incubate Protein with Dye (+ Catalyst, e.g., Aniline) 2-12h, RT, protected from light carbonyl->reaction Add to reaction dye_prep Prepare this compound Stock Solution (in DMSO) dye_prep->reaction Add to reaction purify Purify Labeled Protein (e.g., Size-Exclusion Chromatography) reaction->purify analyze Characterize Conjugate (Determine Degree of Labeling) purify->analyze imaging Fluorescence Imaging (e.g., Microscopy, Flow Cytometry) analyze->imaging troubleshooting_logic cluster_low_signal Low Signal cluster_high_background High Background start Low Signal-to-Noise Ratio check_labeling Check Labeling Efficiency start->check_labeling check_purification Improve Purification of Conjugate start->check_purification check_dol Optimize Degree of Labeling (DOL) check_labeling->check_dol check_dye Verify Dye Integrity check_labeling->check_dye check_instrument Optimize Imaging Parameters (Laser Power, Exposure) check_dye->check_instrument check_washing Optimize Washing Steps check_purification->check_washing check_blocking Use Appropriate Blocking Reagents check_washing->check_blocking check_autofluorescence Assess Autofluorescence check_blocking->check_autofluorescence

References

"N-(2-Aminooxyethyl)-7-DCCAm" aggregation problems and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-(2-Aminooxyethyl)-7-DCCAm. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential aggregation issues and offer solutions for successful experimentation.

Troubleshooting Guides

This section provides answers to common problems encountered during the use of this compound, a fluorescent dye suitable for protein labeling.[1] While specific aggregation data for this compound is not extensively documented, the following recommendations are based on the general behavior of fluorescent dyes and bioconjugation reagents.

Problem 1: Visible Precipitate or Cloudiness in the this compound Stock Solution

Possible Cause Solution
Poor Solubility in Aqueous Buffers This compound, like many organic fluorescent dyes, may have limited solubility in purely aqueous solutions. It is recommended to first dissolve the compound in an organic solvent such as DMSO or DMF to create a concentrated stock solution before diluting it into your aqueous reaction buffer.[2]
Improper Storage The compound should be stored at -20°C in a tightly sealed container, protected from light and moisture to prevent degradation, which could lead to insolubility.[3]
Contamination Ensure that all vials and solvents are clean and free of contaminants that could initiate precipitation.

Problem 2: Protein Aggregation or Precipitation During the Labeling Reaction

Possible Cause Solution
Hydrophobicity of the Dye The addition of a hydrophobic dye molecule to a protein can alter its surface properties and lead to aggregation.[2]
High Dye-to-Protein Ratio An excess of the labeling reagent can lead to over-labeling of the protein, increasing its hydrophobicity and propensity to aggregate.
Unfavorable Buffer Conditions The pH and ionic strength of the reaction buffer can significantly impact protein stability and solubility.
High Protein Concentration High concentrations of protein can increase the likelihood of intermolecular interactions and aggregation.
Reaction Temperature Elevated temperatures can sometimes promote protein unfolding and aggregation.

Problem 3: Labeled Protein Aggregates Over Time During Storage

Possible Cause Solution
Suboptimal Storage Buffer The storage buffer may not be suitable for maintaining the stability of the labeled protein.
Freeze-Thaw Cycles Repeated freezing and thawing can denature the protein and cause aggregation.
Long-term Instability The covalent attachment of the dye may have permanently altered the protein's stability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a fluorescent dye.[1] Based on its chemical structure, it is designed for the fluorescent labeling of biomolecules, particularly proteins. The aminooxy group allows for covalent conjugation to carbonyl groups (aldehydes or ketones) on a target molecule.

Q2: How can I minimize the aggregation of my protein during the labeling reaction?

A2: To minimize protein aggregation during labeling, it is crucial to optimize the reaction conditions. Start by using a low dye-to-protein molar ratio, ideally between 1:1 and 3:1.[2] Perform the reaction at a lower temperature (e.g., 4°C) for a longer duration.[2] It is also important to screen different buffer conditions, such as pH and ionic strength, to find the optimal environment for your specific protein.

Q3: What are the best practices for preparing and handling the this compound stock solution?

A3: It is recommended to prepare a concentrated stock solution of this compound in a dry, high-quality organic solvent like DMSO or DMF. Store the stock solution at -20°C, protected from light and moisture.[3] When preparing your reaction, add the required amount of the stock solution to your aqueous buffer dropwise while gently mixing to avoid localized high concentrations that could lead to precipitation.

Q4: How can I detect if my labeled protein has aggregated?

A4: Several methods can be used to detect protein aggregation. Visual inspection for turbidity or precipitate is the simplest method. For a more quantitative assessment, techniques like Dynamic Light Scattering (DLS) can be used to measure the size distribution of particles in your solution.[4][5][6] Size-exclusion chromatography (SEC) can also be employed to separate aggregated species from the monomeric protein.

Q5: Can the location of the dye on the protein surface influence aggregation?

A5: Yes, the site of dye conjugation can impact protein stability. If the dye is attached to a region of the protein that is critical for its folding or is already hydrophobic, it may be more likely to induce aggregation. Site-specific labeling techniques can help to control the location of the dye and minimize its impact on protein structure and function.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.

  • Add a sufficient volume of anhydrous DMSO or DMF to the vial to create a stock solution of a desired concentration (e.g., 10 mM).

  • Vortex the vial until the compound is completely dissolved.

  • Store the stock solution in small aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

Protocol 2: General Protein Labeling with this compound

This is a general protocol and may require optimization for your specific protein.

  • Prepare your protein in an appropriate reaction buffer (e.g., PBS, pH 7.4). The buffer should be free of primary amines if the conjugation target is a carbonyl group generated on the protein.

  • Calculate the required volume of the this compound stock solution to achieve the desired dye-to-protein molar ratio (start with a 1:1 to 3:1 ratio).

  • Slowly add the calculated volume of the dye stock solution to the protein solution while gently stirring.

  • Incubate the reaction mixture for a specified time (e.g., 1-2 hours) at a controlled temperature (e.g., room temperature or 4°C).

  • After the incubation, remove the unreacted dye and any aggregates using a desalting column or dialysis.

Protocol 3: Detection of Aggregation using Dynamic Light Scattering (DLS)

  • Prepare your sample of labeled protein at a suitable concentration for DLS analysis (typically 0.1-1.0 mg/mL).

  • Filter the sample through a low-protein-binding syringe filter (e.g., 0.22 µm) to remove any large, extraneous particles.

  • Transfer the filtered sample to a clean DLS cuvette.

  • Place the cuvette in the DLS instrument and allow the sample to equilibrate to the desired temperature.

  • Perform the DLS measurement according to the instrument's instructions to obtain the particle size distribution. An increase in the average particle size or the appearance of a second, larger population of particles compared to the unlabeled protein is indicative of aggregation.[4][5][6]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis prep_dye Prepare Dye Stock (DMSO/DMF) reaction Mix Dye and Protein (Optimized Ratio) prep_dye->reaction prep_protein Prepare Protein in Buffer prep_protein->reaction incubation Incubate (Controlled Temp. & Time) reaction->incubation purify Remove Excess Dye (SEC/Dialysis) incubation->purify analyze Characterize Labeled Protein (DLS, Spectroscopy) purify->analyze

Caption: Experimental workflow for protein labeling.

troubleshooting_logic start Aggregation Observed? cause1 High Dye:Protein Ratio? start->cause1 Yes cause2 Suboptimal Buffer? start->cause2 No cause1->cause2 No solution1 Reduce Molar Excess of Dye cause1->solution1 Yes cause3 High Concentration? cause2->cause3 No solution2 Optimize pH and Ionic Strength cause2->solution2 Yes solution3 Decrease Protein Concentration cause3->solution3 Yes end_node Aggregation Minimized cause3->end_node No solution1->end_node solution2->end_node solution3->end_node

References

Technical Support Center: N-(2-Aminooxyethyl)-7-DCCAm Reaction Condition Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-(2-Aminooxyethyl)-7-diethylaminocoumarin-3-carboxamide (N-(2-Aminooxyethyl)-7-DCCAm) and similar molecules undergoing oxime ligation.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Reaction 1. Poor solubility of reactants: this compound or the carbonyl-containing substrate may not be fully dissolved. 2. Suboptimal pH: The reaction rate is highly pH-dependent.[1][2] 3. Inactive catalyst: The catalyst may have degraded over time. 4. Low reactivity of the carbonyl group: Ketones react more slowly than aldehydes.[3]1. Increase the proportion of an organic co-solvent such as DMF, ACN, or EtOH. Sonication can also aid in dissolution.[1] 2. For uncatalyzed reactions, adjust the pH to ~4.5-5.5. For catalyzed reactions, ensure the pH is between 6.0 and 7.0 for optimal catalyst performance.[1] 3. Use a fresh stock of the catalyst. 4. Increase the reaction temperature to 37-50°C.[1] Consider increasing the concentration of the catalyst and/or this compound.
Multiple Products or Side Reactions 1. Instability of reactants or products: The coumarin (B35378) scaffold or the newly formed oxime bond might be unstable under the reaction conditions. 2. Non-specific reactions: Other functional groups on the substrate may be reacting.1. Lower the reaction temperature. Ensure the pH is not excessively acidic or basic, which could lead to hydrolysis or other side reactions. 2. Confirm the chemoselectivity of the oxime ligation under your specific conditions. If necessary, use protecting groups for other reactive functionalities.
Slow Reaction Rate 1. Low reactant concentrations: Reaction kinetics are concentration-dependent.[1] 2. Absence of a catalyst: Uncatalyzed oxime ligations at neutral pH can be very slow.[3] 3. Reaction temperature is too low. 1. Increase the concentration of one or both reactants if solubility allows. 2. Add a nucleophilic catalyst such as aniline (B41778) or p-phenylenediamine (B122844) (pPDA) to a final concentration of 10-100 mM.[1][3] pPDA is often more efficient than aniline over a pH range of 4-7.[2] 3. Increase the reaction temperature. For time-sensitive applications, reactions in anhydrous DMF at 75°C can be very rapid.[3][4]

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for an oxime ligation reaction with this compound?

A1: The optimal pH depends on whether you are using a catalyst. For an uncatalyzed reaction, the rate is typically fastest in a slightly acidic buffer, around pH 4-5.[2] However, if your substrate is sensitive to acidic conditions, a nucleophilic catalyst like aniline or p-phenylenediamine is highly recommended. With a catalyst, the reaction can be performed efficiently at a neutral pH of 6.0-7.0.[1]

Q2: What temperature should I use for my reaction?

A2: Most reactions can be performed at room temperature (20-25°C).[1] If the reaction is slow, particularly with a less reactive ketone, the temperature can be increased to 37-75°C to accelerate the rate.[1][4]

Q3: Do I need to use a catalyst? Which one is best?

A3: While the reaction can proceed without a catalyst, it is often slow at neutral pH.[3] Aniline and its derivatives are common nucleophilic catalysts that significantly enhance the reaction rate.[3] p-Phenylenediamine (pPDA) is often more effective than aniline, especially at neutral pH, and can provide a significant rate enhancement even at low millimolar concentrations.[2]

Q4: My this compound is not dissolving well. What should I do?

A4: Due to the coumarin structure, this compound may have limited aqueous solubility. It is common to use organic co-solvents to improve solubility.[1] Solvents such as Dimethylformamide (DMF), Acetonitrile (ACN), or Ethanol (EtOH) mixed with aqueous buffers are effective. For particularly difficult substrates, a higher proportion of the organic solvent may be necessary.[1]

Q5: How can I monitor the progress of my reaction?

A5: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][3] When using TLC, the oxime product is expected to have a different Rf value than the starting materials. For LC-MS, you should monitor the disappearance of the reactant peaks and the appearance of the product peak with the expected mass.[3]

Experimental Protocol: General Procedure for Oxime Ligation

This protocol provides a general starting point for the reaction of this compound with an aldehyde or ketone-containing molecule. Optimization may be required for specific substrates.

Materials:

  • This compound

  • Aldehyde or ketone-containing substrate

  • Reaction Buffer: 0.1 M Sodium Phosphate, pH 7.0 (for catalyzed reactions) or 0.1 M Sodium Acetate, pH 4.5-5.5 (for uncatalyzed reactions).[3]

  • Organic Co-solvent: DMF or ACN

  • Catalyst (optional but recommended): 1 M stock solution of aniline or p-phenylenediamine in DMSO or DMF.[3]

  • Analytical tools: TLC plates, LC-MS system

Procedure:

  • Dissolve Reactants:

    • Dissolve the aldehyde or ketone-containing substrate in a minimal amount of organic co-solvent (e.g., DMF).

    • In a separate tube, dissolve this compound in the reaction buffer. Add organic co-solvent as needed to achieve full dissolution.

  • Reaction Setup:

    • Combine the dissolved substrate and this compound. The final concentration of reactants is typically in the low millimolar range (1-10 mM).[1]

    • If using a catalyst, add the stock solution to achieve a final concentration between 10 mM and 100 mM.[3]

    • Ensure the final concentration of the organic co-solvent is kept as low as possible, especially if working with proteins, to maintain their stability.

  • Reaction and Monitoring:

    • Stir the reaction mixture at the desired temperature (e.g., room temperature or 37°C) for 2-24 hours.[3]

    • Monitor the reaction progress periodically using TLC or LC-MS.[1][3]

  • Work-up and Purification:

    • Once the reaction is complete, the product can be purified. For small molecules, this is often achieved by reverse-phase HPLC.[3] For larger biomolecules, size exclusion chromatography or dialysis may be appropriate to remove small molecule impurities.[3]

  • Characterization:

    • Confirm the identity and purity of the final product using ESI-MS and analytical HPLC.[3]

Visualizations

Reaction_Optimization_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Troubleshooting cluster_purification Purification Reactants Dissolve Reactants (Substrate & Aminooxy-Coumarin) Mix Combine Reactants Reactants->Mix Buffer Prepare Reaction Buffer (pH 4.5-7.0) Buffer->Mix Add_Catalyst Add Catalyst (Optional) (Aniline or pPDA) Mix->Add_Catalyst Incubate Incubate (RT to 75°C) Add_Catalyst->Incubate Monitor Monitor Progress (TLC or LC-MS) Incubate->Monitor Check Reaction Complete? Monitor->Check Troubleshoot Troubleshoot: - Adjust pH - Increase Temp - Check Solubility Check->Troubleshoot No Purify Purify Product (e.g., HPLC) Check->Purify Yes Troubleshoot->Incubate Characterize Characterize (e.g., ESI-MS) Purify->Characterize

Caption: Workflow for optimizing oxime ligation reaction conditions.

Signaling_Pathway_Analogy cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product Aminooxy This compound (Nucleophile) Oxime Stable Oxime Bond (Coumarin Conjugate) Aminooxy->Oxime Carbonyl Aldehyde / Ketone (Electrophile) Carbonyl->Oxime pH pH (4.5-7.0) pH->Oxime Temp Temperature (25-75°C) Temp->Oxime Catalyst Catalyst (e.g., Aniline) Catalyst->Oxime Accelerates

Caption: Logical relationship of components in oxime ligation.

References

Validation & Comparative

A Comparative Guide to Protein Labeling: Validating "N-(2-Aminooxyethyl)-7-DCCAm" Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the covalent labeling of proteins with fluorescent probes is a cornerstone of modern biological research. The choice of labeling chemistry is critical, directly impacting the specificity, yield, and ultimately, the reliability of experimental data. This guide provides an objective comparison of "N-(2-Aminooxyethyl)-7-DCCAm," an aminooxy-functionalized coumarin (B35378) dye, with two widely used alternative labeling strategies: N-hydroxysuccinimide (NHS) ester and maleimide (B117702) chemistries. We present a summary of their performance, supported by established experimental principles, and provide detailed protocols for labeling and efficiency determination.

Introduction to Protein Labeling Chemistries

The selection of a protein labeling strategy hinges on the available functional groups on the target protein and the desired outcome of the experiment. "this compound" utilizes oxime ligation, a bioorthogonal reaction that offers high specificity. In contrast, NHS esters and maleimides target naturally abundant amino acid residues, providing broader applicability but with potential trade-offs in selectivity.

"this compound" (Oxime Ligation): This method involves the reaction of the aminooxy group of the dye with an aldehyde or ketone on the target protein. These carbonyl groups are typically introduced into glycoproteins by mild oxidation of their carbohydrate moieties with sodium periodate (B1199274). The resulting oxime bond is highly stable.

NHS Ester Chemistry: N-hydroxysuccinimide esters are highly reactive compounds that readily form stable amide bonds with primary amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminus of the protein. Due to the abundance of lysine residues on the surface of most proteins, NHS ester chemistry is a common method for general protein labeling.

Maleimide Chemistry: Maleimides exhibit high specificity for the thiol group of cysteine residues. This allows for site-specific labeling if the protein has a limited number of accessible cysteine residues or if a cysteine is introduced at a specific site through genetic engineering.

Quantitative Performance Comparison

The efficiency of a labeling reaction is typically quantified by the Degree of Labeling (DOL), which represents the average number of dye molecules conjugated to a single protein molecule. While the optimal DOL varies depending on the application, a higher DOL generally indicates a more efficient labeling reaction. The following table summarizes the typical performance of the three labeling chemistries. It is important to note that actual efficiencies can vary significantly based on the specific protein, dye, and reaction conditions.

Feature"this compound" (Oxime Ligation)NHS Ester ChemistryMaleimide Chemistry
Target Residue(s) Aldehydes/Ketones (on oxidized glycans)Primary Amines (Lysine, N-terminus)Thiols (Cysteine)
Selectivity Highly site-specific to the location of the carbonyl group.Randomly labels accessible primary amines.Generally site-specific if free cysteines are limited.
Typical Efficiency >90% (with sufficient carbonyl groups)5-50%70-90%
Reaction pH 4.5-5.57.2-8.56.5-7.5
Key Advantages High specificity, stable bond, bioorthogonal.Targets abundant residues, simple protocol.High specificity for thiols, stable bond.
Key Limitations Requires introduction of carbonyl groups.Can lead to heterogeneous labeling, potential to alter protein function.Requires accessible cysteine residues, potential for disulfide bond disruption.

Experimental Protocols

Detailed and validated protocols are crucial for achieving optimal and reproducible labeling results. Below are representative protocols for glycoprotein (B1211001) labeling using "this compound" and for general protein labeling using NHS ester and maleimide chemistries.

Protocol 1: Glycoprotein Labeling with "this compound"

This protocol describes the generation of aldehydes on a glycoprotein followed by labeling via oxime ligation.

Materials:

  • Glycoprotein of interest (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.4)

  • Sodium periodate (NaIO₄)

  • "this compound"

  • Aniline (B41778) (optional, as a catalyst)

  • Quenching solution (e.g., glycerol)

  • Size-exclusion chromatography column for purification

Methodology:

  • Oxidation of Glycans:

    • Prepare a fresh solution of sodium periodate in PBS.

    • Add the sodium periodate solution to the glycoprotein solution to a final concentration of 1-2 mM.

    • Incubate the reaction on ice for 30 minutes in the dark.

    • Quench the reaction by adding glycerol (B35011) to a final concentration of 10 mM and incubate for 5 minutes on ice.

    • Remove excess periodate and quenching agent by buffer exchange using a size-exclusion column.

  • Oxime Ligation:

    • Dissolve "this compound" in a minimal amount of DMSO and then dilute in a reaction buffer (e.g., acetate (B1210297) buffer, pH 4.5-5.5).

    • Add the dye solution to the oxidized glycoprotein solution at a 10- to 20-fold molar excess.

    • If using a catalyst, add aniline to a final concentration of 10 mM.

    • Incubate the reaction at room temperature for 1-2 hours, protected from light.

  • Purification:

    • Remove unreacted dye by passing the reaction mixture through a size-exclusion chromatography column.

  • Characterization:

    • Determine the Degree of Labeling (DOL) using the protocol outlined in "Protocol 4".

Protocol 2: Protein Labeling with an NHS Ester Dye

This protocol provides a general framework for labeling proteins via primary amines.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.5)

  • NHS ester of the desired fluorescent dye

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-exclusion chromatography column for purification

Methodology:

  • Protein Preparation:

    • Prepare a solution of the protein at a concentration of 1-10 mg/mL.

  • Labeling Reaction:

    • Dissolve the NHS ester in DMSO or DMF to a concentration of 10-100 mM immediately before use.

    • Add a 5- to 20-fold molar excess of the NHS ester solution to the protein solution while gently vortexing.

    • Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight, protected from light.

  • Quenching:

    • Stop the reaction by adding a quenching reagent to a final concentration of 50-100 mM and incubate for 15-30 minutes.

  • Purification and Characterization:

    • Purify the labeled protein using size-exclusion chromatography.

    • Determine the DOL as described in "Protocol 4".

Protocol 3: Protein Labeling with a Maleimide Dye

This protocol is for the site-specific labeling of cysteine residues.

Materials:

  • Protein containing free cysteine(s) in a suitable buffer (e.g., PBS, pH 6.5-7.5)

  • Reducing agent (e.g., DTT or TCEP)

  • Maleimide-functionalized fluorescent dye

  • Size-exclusion chromatography column for purification

Methodology:

  • Protein Reduction (if necessary):

    • If the protein contains disulfide bonds, reduce them by incubating with a 10-fold molar excess of DTT for 30 minutes at room temperature.

    • Remove the reducing agent using a desalting column immediately before labeling.

  • Labeling Reaction:

    • Dissolve the maleimide dye in DMSO or DMF.

    • Add a 10- to 20-fold molar excess of the maleimide dye to the protein solution.

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight in the dark.

  • Purification and Characterization:

    • Purify the conjugate by size-exclusion chromatography to remove unreacted dye.

    • Determine the DOL using the protocol below.

Protocol 4: Determination of the Degree of Labeling (DOL)

The DOL is calculated from the absorbance of the labeled protein at 280 nm (for the protein) and the absorbance maximum of the dye (λmax).

Methodology:

  • Spectrophotometric Measurement:

    • Measure the absorbance of the purified labeled protein solution at 280 nm (A₂₈₀) and at the λmax of the fluorescent dye (A_dye).

  • Calculation:

    • Protein Concentration (M): Protein Conc. (M) = [A₂₈₀ - (A_dye × CF)] / ε_protein

      • CF (Correction Factor) = Absorbance of the free dye at 280 nm / Absorbance of the free dye at λmax

      • ε_protein = Molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹)

    • Dye Concentration (M): Dye Conc. (M) = A_dye / ε_dye

      • ε_dye = Molar extinction coefficient of the dye at λmax (in M⁻¹cm⁻¹)

    • Degree of Labeling (DOL): DOL = Dye Conc. (M) / Protein Conc. (M)

Visualizing the Workflows and Signaling Pathways

To further clarify the experimental processes, the following diagrams illustrate the key steps in each labeling method.

G cluster_0 Oxime Ligation Workflow p1 Glycoprotein p2 Oxidation (NaIO₄) p1->p2 p3 Aldehyde-containing Glycoprotein p2->p3 p5 Oxime Ligation p3->p5 p4 Aminooxy-DCCAm p4->p5 p6 Labeled Glycoprotein p5->p6

Caption: Workflow for glycoprotein labeling via oxime ligation.

G cluster_1 NHS Ester Labeling Workflow n1 Protein with Lysines n3 Amine-reactive Labeling n1->n3 n2 NHS Ester Dye n2->n3 n4 Labeled Protein n3->n4

Caption: Workflow for protein labeling using NHS ester chemistry.

G cluster_2 Maleimide Labeling Workflow m1 Protein with Cysteines m3 Thiol-reactive Labeling m1->m3 m2 Maleimide Dye m2->m3 m4 Labeled Protein m3->m4

Caption: Workflow for protein labeling using maleimide chemistry.

G cluster_3 Decision-Making Framework start Start: Choose Labeling Strategy q1 Is site-specific labeling required? start->q1 q2 Does the protein have accessible cysteines? q1->q2 Yes q3 Is the target a glycoprotein? q1->q3 No q2->q3 No a1 Maleimide Chemistry q2->a1 Yes a2 Oxime Ligation (Aminooxy-DCCAm) q3->a2 Yes a3 NHS Ester Chemistry q3->a3 No

Caption: A logical framework for selecting a protein labeling strategy.

Conclusion

The choice of a fluorescent labeling strategy is a critical decision in experimental design. "this compound" offers a highly specific method for labeling glycoproteins through oxime ligation, which is advantageous when site-selectivity is paramount. NHS ester chemistry provides a simple and robust method for general protein labeling, while maleimide chemistry offers high specificity for cysteine residues. By understanding the underlying chemistry, typical efficiencies, and detailed protocols for each method, researchers can make an informed choice to best suit their specific application and ensure the generation of high-quality, reproducible data. The provided protocols for labeling and, crucially, for determining the Degree of Labeling, empower researchers to validate the efficiency of their chosen method in their own experimental context.

A Head-to-Head Comparison for Precision Protein Labeling: N-(2-Aminooxyethyl)-7-DCCAm versus NHS Esters

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and efficient conjugation of molecules to proteins is a critical step in the development of novel therapeutics, diagnostics, and research tools. The choice of conjugation chemistry can significantly impact the homogeneity, stability, and functionality of the final bioconjugate. This guide provides an objective, data-driven comparison of two prominent protein labeling strategies: oxime ligation using N-(2-Aminooxyethyl)-7-(diethylamino)coumarin-3-carboxamide (N-(2-Aminooxyethyl)-7-DCCAm) and the widely used amine-reactive N-hydroxysuccinimide (NHS) esters.

Executive Summary

This compound, which utilizes oxime ligation, offers a highly specific and controlled method for protein labeling, resulting in a homogeneous product. This approach requires the presence of a unique carbonyl group (aldehyde or ketone) on the target protein, which can be introduced through genetic or chemical methods. In contrast, traditional NHS ester chemistry targets primary amines, specifically the side chains of lysine (B10760008) residues and the N-terminus, which are often abundant on the protein surface.[1] This can lead to a heterogeneous mixture of conjugates with varying degrees of labeling and a higher potential for impacting the protein's function. While NHS ester chemistry is straightforward and broadly applicable, oxime ligation with reagents like this compound provides superior control over the conjugation process, leading to a more uniform and well-defined product profile for many applications.[1]

Performance Comparison at a Glance

The decision between these two labeling chemistries hinges on several key performance indicators. While both form stable covalent bonds, they differ significantly in their specificity, reaction conditions, and the homogeneity of the final product.

FeatureThis compound (Oxime Ligation)NHS Ester (Amine Acylation)
Target Residue(s) Aldehyde or KetonePrimary amines (Lysine, N-terminus)
Specificity High (Site-specific)[2][3]Moderate (Random)[1][4][5][6]
Bond Formed OximeAmide
Bond Stability Very High[7][8]Very High[9]
Optimal pH 4.0-7.0 (can be catalyzed at neutral pH)[2][10]7.2-8.5[9]
Typical Efficiency >90% (for the ligation step)[11]20-50% (overall labeling efficiency)[12]
Product Homogeneity HighLow to Moderate[1]
Side Reactions Minimal (bioorthogonal)[7][13]Hydrolysis of the ester, O-acylation of Ser/Thr/Tyr[14][15]

Reaction Mechanisms

A fundamental understanding of the reaction mechanisms is crucial for optimizing conjugation protocols and troubleshooting potential issues.

This compound: Oxime Ligation

Oxime ligation is a bioorthogonal reaction between an aminooxy group and an aldehyde or ketone, forming a stable oxime bond.[7][13] This reaction is highly chemoselective, meaning the reactants do not cross-react with other functional groups typically found in proteins. The reaction can be slow at neutral pH but is significantly accelerated by aniline-based catalysts.[2][7][10]

G cluster_0 Protein with Aldehyde cluster_1 This compound cluster_2 Labeled Protein (Oxime Bond) Protein_Aldehyde Protein-CHO Intermediate Protein-CH=N-O-R Protein_Aldehyde->Intermediate + Aminooxy_Probe H₂N-O-R Aminooxy_Probe->Intermediate + Final_Product Protein-CH=N-O-R Intermediate->Final_Product Catalyst (e.g., Aniline) -H₂O

Oxime ligation reaction mechanism.
NHS Ester Chemistry: Amine Acylation

NHS esters react with primary amines, predominantly on lysine residues and the protein's N-terminus, to form a stable amide bond.[9] This reaction is pH-dependent and competes with the hydrolysis of the NHS ester, which is more prevalent at higher pH.[12]

G cluster_0 Protein with Primary Amine cluster_1 NHS Ester Probe cluster_2 Labeled Protein (Amide Bond) Protein_Amine Protein-NH₂ Intermediate Protein-NH-CO-R Protein_Amine->Intermediate + NHS_Ester R-CO-O-NHS NHS_Ester->Intermediate + Final_Product Protein-NH-CO-R Intermediate->Final_Product - NHS

NHS ester reaction with a primary amine.

Experimental Protocols

The following are generalized protocols for protein labeling. It is essential to optimize concentrations, reaction times, and buffer conditions for each specific protein and probe.

General Experimental Workflow

G A Protein Preparation (Buffer Exchange, Concentration Adjustment) C Labeling Reaction (Incubate protein and reagent) A->C B Labeling Reagent Preparation (Dissolve in appropriate solvent) B->C D Quenching (Stop the reaction) C->D E Purification (Remove excess label) D->E F Characterization (Determine Degree of Labeling, Confirm Conjugation) E->F

General workflow for protein labeling.
Protocol 1: Labeling with this compound (Oxime Ligation)

This protocol assumes the protein of interest has been engineered to contain an aldehyde or ketone group.

Materials:

  • Protein with a carbonyl group (aldehyde or ketone) in a suitable buffer (e.g., phosphate (B84403) buffer, pH 6.0-7.0).

  • This compound.

  • Anhydrous DMSO or DMF.

  • Aniline (B41778) catalyst stock solution (e.g., 1 M in DMSO).

  • Purification column (e.g., size-exclusion chromatography).

Procedure:

  • Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in the reaction buffer.

  • Reagent Preparation: Dissolve this compound in DMSO or DMF to a concentration of 10-50 mM immediately before use.

  • Labeling Reaction: a. Add a 10- to 50-fold molar excess of the this compound solution to the protein solution. b. Add the aniline catalyst to a final concentration of 10-100 mM. c. Incubate the reaction at room temperature for 2-16 hours, protected from light.

  • Purification: Remove excess, unreacted label and catalyst by size-exclusion chromatography (desalting column) or dialysis.

Protocol 2: Labeling with NHS Ester

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, HEPES) at pH 7.2-8.5.[11]

  • NHS ester of the desired label.

  • Anhydrous DMSO or DMF.

  • Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0).[11]

  • Purification column (e.g., size-exclusion chromatography).

Procedure:

  • Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in the reaction buffer.[11]

  • Reagent Preparation: Dissolve the NHS ester in DMSO or DMF to a concentration of 10-100 mM immediately before use.[11]

  • Labeling Reaction: Add a 5- to 20-fold molar excess of the NHS ester solution to the protein solution while gently vortexing.[11]

  • Incubation: Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight, protected from light.[11]

  • Quenching: Add a quenching reagent to a final concentration of 50-100 mM and incubate for 15-30 minutes to stop the reaction.[11]

  • Purification: Remove excess unreacted label and byproducts using size-exclusion chromatography.[11]

Data Presentation: Quantitative Comparison

ParameterThis compound (Oxime Ligation)NHS EsterSupporting Evidence
Reaction Rate Can be slow, but significantly accelerated by catalysts (e.g., aniline) to achieve completion in minutes to hours.[7][10]Generally faster at optimal pH, but competes with hydrolysis.[7][10][12]
Degree of Labeling (DoL) Control Precise control is achievable, often resulting in a DoL of 1.Difficult to control due to multiple reactive sites and competing hydrolysis.[12][1][12]
Impact on Protein Function Minimal, as labeling is at a pre-determined, non-critical site.Higher potential to impact function due to random modification of lysine residues, which can be in active sites or at protein-protein interfaces.[1][1][5]
Reagent Stability in Solution Aminooxy group is relatively stable but can react with ambient aldehydes/ketones.[13]NHS esters are highly susceptible to hydrolysis, especially in aqueous buffers at higher pH.[12][12][13]

Conclusion

The choice between this compound (oxime ligation) and NHS esters for protein labeling is highly dependent on the specific application and the desired characteristics of the final conjugate.

This compound is the superior choice for applications requiring:

  • Site-specificity and homogeneity: Creating well-defined conjugates with a precise degree of labeling.

  • Preservation of protein function: When modification of lysine residues is likely to be detrimental.

  • Bioorthogonal labeling: For applications in complex biological media.

NHS esters remain a valuable tool for:

  • General protein labeling: When site-specificity is not a primary concern.

  • Labeling proteins without an available or engineered carbonyl group.

  • Cost-effective and straightforward labeling protocols.

While the introduction of a carbonyl group for oxime ligation requires an additional step, the investment often pays off in the form of a highly homogeneous and functionally intact bioconjugate. For researchers and drug developers aiming for precision and reproducibility, the control offered by oxime ligation with reagents like this compound presents a significant advantage over the more random approach of NHS ester chemistry.

References

A Head-to-Head Comparison: N-(2-Aminooxyethyl)-7-DCCAm versus Alexa Fluor® Dyes for Advanced Fluorescence Labeling

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of biological research and drug development, the precise and robust fluorescent labeling of biomolecules is a cornerstone of experimental success. The choice of fluorophore can significantly influence the sensitivity, specificity, and quantitative accuracy of an assay. This guide provides an objective comparison between N-(2-Aminooxyethyl)-7-diethylaminocoumarin-3-carboxamide (N-(2-Aminooxyethyl)-7-DCCAm), a specialized aminooxy-functionalized coumarin (B35378) dye, and the widely adopted Alexa Fluor® series of dyes. This analysis, supported by experimental data and detailed protocols, is intended to assist researchers, scientists, and drug development professionals in selecting the optimal fluorescent probe for their specific applications.

This compound is a derivative of the 7-diethylaminocoumarin scaffold, featuring an aminooxy reactive group. This functionality allows for the chemoselective ligation to aldehyde and ketone groups on biomolecules through the formation of a stable oxime bond. This makes it particularly well-suited for labeling glycoproteins and other carbohydrates that can be selectively oxidized to generate carbonyl groups.

The Alexa Fluor® dyes are a family of high-performance, sulfonated fluorescent dyes that span the visible and near-infrared spectrum.[1][2] Their sulfonation enhances water solubility and reduces the aggregation often seen with other dyes, leading to brighter and more photostable conjugates.[1][3] Alexa Fluor® dyes are available with a variety of reactive moieties, with N-hydroxysuccinimide (NHS) esters being one of the most common for labeling primary amines on proteins and antibodies.[4]

At a Glance: Key Performance Indicators

FeatureThis compound (data for 7-DCCA)Alexa Fluor® 488
Excitation Maximum (nm) ~407-409[5][6]~494-496[4]
Emission Maximum (nm) ~472-473[5][6]~517-519[4]
Molar Extinction Coefficient (cm⁻¹M⁻¹) Not Specified for this compound~71,000 - 73,000[4]
Fluorescence Quantum Yield (Φ) Variable, can be high depending on environment~0.92[4]
Photostability ModerateVery High[7]
pH Sensitivity Can be sensitiveLow (pH 4-10)[4]
Water Solubility ModerateHigh
Reactive Moiety AminooxyNHS ester, Maleimide, etc.
Target Functional Group Aldehydes, KetonesPrimary Amines

In-Depth Analysis: A Tale of Two Labeling Chemistries

The primary distinction between this compound and Alexa Fluor® NHS esters lies in their target reactivity, which dictates their primary applications.

This compound and Oxime Ligation: The aminooxy group of this compound reacts specifically with aldehydes and ketones to form a stable oxime bond.[8] This "bioorthogonal" chemistry is particularly advantageous for labeling glycoproteins, as the vicinal diols in their carbohydrate moieties can be gently oxidized with sodium periodate (B1199274) to generate reactive aldehydes. This strategy allows for site-specific labeling on the glycan portion of the biomolecule, potentially avoiding modification of amino acid residues that may be critical for protein function.

Alexa Fluor® Dyes and Amine Labeling: The NHS ester functionality of many Alexa Fluor® dyes reacts efficiently with primary amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group of proteins. Given the abundance of lysine residues on the surface of most proteins, this method provides a straightforward and widely applicable approach for protein and antibody conjugation.

Experimental Protocols

Protocol 1: Fluorescent Labeling of Glycoproteins with this compound

This protocol describes the labeling of a glycoprotein (B1211001) (e.g., an antibody) by first oxidizing the carbohydrate side chains to generate aldehydes, followed by conjugation with this compound.

Materials:

  • Glycoprotein (e.g., IgG) in an amine-free buffer (e.g., PBS)

  • Sodium periodate (NaIO₄)

  • Ethylene (B1197577) glycol

  • This compound

  • Anhydrous DMSO

  • Reaction Buffer: 0.1 M sodium acetate, pH 5.5

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

Procedure:

  • Oxidation of Glycoprotein:

    • Dissolve the glycoprotein in the reaction buffer to a concentration of 1-10 mg/mL.

    • Add a freshly prepared solution of sodium periodate to a final concentration of 1-10 mM.

    • Incubate the reaction on ice for 30 minutes in the dark.

    • Quench the reaction by adding ethylene glycol to a final concentration of 20 mM and incubate for 10 minutes on ice.

    • Remove excess periodate and ethylene glycol by buffer exchange into the reaction buffer using a desalting column.

  • Aminooxy Labeling:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Add a 50- to 100-fold molar excess of the this compound stock solution to the oxidized glycoprotein.

    • Incubate the reaction for 2-4 hours at room temperature, protected from light. For some reactions, the addition of aniline (B41778) to a final concentration of 10-100 mM can catalyze the reaction.[8]

  • Purification:

    • Separate the labeled glycoprotein from unreacted dye using a size-exclusion chromatography column equilibrated with PBS.

    • Collect the protein-containing fractions.

  • Determination of Degree of Labeling (DOL):

    • The DOL can be estimated by measuring the absorbance of the labeled protein at 280 nm and the absorbance maximum of the coumarin dye.

Protocol 2: Fluorescent Labeling of Antibodies with Alexa Fluor® 488 NHS Ester

This protocol provides a general procedure for conjugating Alexa Fluor® 488 NHS ester to an antibody.

Materials:

  • Antibody in an amine-free buffer (e.g., PBS) at a concentration of 2-10 mg/mL.[4]

  • Alexa Fluor® 488 NHS ester

  • Anhydrous DMSO

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

Procedure:

  • Prepare the Antibody:

    • Ensure the antibody is in an amine-free buffer. If necessary, dialyze the antibody against PBS.

    • Adjust the antibody concentration to 2-10 mg/mL.[4]

    • Add 1/10th volume of the reaction buffer to the antibody solution to raise the pH.

  • Prepare the Dye Stock Solution:

    • Allow the vial of Alexa Fluor® 488 NHS ester to warm to room temperature before opening.

    • Dissolve the dye in anhydrous DMSO to a concentration of 10 mg/mL immediately before use.[4]

  • Conjugation Reaction:

    • Add a 5- to 20-fold molar excess of the dissolved Alexa Fluor® 488 NHS ester to the antibody solution while gently stirring.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purification:

    • Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column equilibrated with PBS.

    • Collect the fractions containing the labeled antibody.

  • Determination of Degree of Labeling (DOL):

    • The DOL is calculated from the absorbance of the labeled antibody at 280 nm and the absorbance maximum of Alexa Fluor® 488 (494 nm).

Mandatory Visualizations

experimental_workflow cluster_glycoprotein_labeling Glycoprotein Labeling Workflow glycoprotein Glycoprotein oxidation Periodate Oxidation glycoprotein->oxidation oxidized_glycoprotein Aldehyde-containing Glycoprotein oxidation->oxidized_glycoprotein conjugation_oxime Oxime Ligation oxidized_glycoprotein->conjugation_oxime aminooxy_dye This compound aminooxy_dye->conjugation_oxime labeled_glycoprotein Fluorescently Labeled Glycoprotein conjugation_oxime->labeled_glycoprotein purification_oxime Purification labeled_glycoprotein->purification_oxime final_product_oxime Purified Labeled Glycoprotein purification_oxime->final_product_oxime

Workflow for fluorescently labeling glycoproteins.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ligand Fluorescent Ligand receptor Receptor ligand->receptor Binding ligand_receptor Ligand-Receptor Complex receptor->ligand_receptor clathrin_pit Clathrin-coated Pit internalized_vesicle Internalized Vesicle clathrin_pit->internalized_vesicle Endocytosis endosome Early Endosome lysosome Lysosome (Degradation) endosome->lysosome recycling_endosome Recycling Endosome endosome->recycling_endosome recycling_endosome->receptor Recycling downstream_signaling Downstream Signaling ligand_receptor->clathrin_pit Clustering ligand_receptor->downstream_signaling internalized_vesicle->endosome

Receptor-mediated endocytosis signaling pathway.

Conclusion

The choice between this compound and Alexa Fluor® dyes is primarily driven by the specific biomolecule of interest and the desired labeling strategy.

Choose this compound when:

  • Site-specific labeling of glycoproteins on their carbohydrate moieties is desired.

  • The target biomolecule lacks accessible primary amines or when their modification could compromise biological activity.

  • A bioorthogonal labeling strategy is preferred.

Choose Alexa Fluor® dyes when:

  • High brightness and photostability are critical for the application.[7]

  • A straightforward method for labeling proteins and antibodies via primary amines is suitable.

  • The experimental conditions may involve a wide pH range.[2]

  • A broad portfolio of colors is required for multiplexing experiments.

By understanding the distinct advantages and chemistries of each class of dye, researchers can make an informed decision to best suit their experimental needs, ultimately leading to more robust and reliable data in their fluorescence-based assays.

References

A Head-to-Head Comparison: N-(2-Aminooxyethyl)-7-DCCAm versus Cy5 for Near-Infrared Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the selection of fluorescent probes for near-infrared (NIR) imaging, a critical evaluation of available options is paramount. This guide provides a detailed comparison of N-(2-Aminooxyethyl)-7-DCCAm, a derivative of 7-(diethylamino)coumarin-3-carboxamide, and the widely-used cyanine (B1664457) dye, Cy5.

While both are fluorescent molecules, their suitability for near-infrared imaging differs significantly. This comparison will delve into their spectral properties, photophysical performance, and practical applications, supported by available data and experimental context. The primary takeaway is that Cy5 is an established and highly effective fluorophore for NIR imaging, whereas this compound, based on its coumarin (B35378) core, is fundamentally not an NIR probe.

Spectral Properties: The Decisive Factor

The most critical differentiator between these two dyes is their spectral positioning. Near-infrared imaging leverages the "NIR window" (typically 700-900 nm), where photon penetration through biological tissue is maximized due to reduced absorption and scattering by endogenous molecules like hemoglobin and water.

This compound , as a derivative of 7-(diethylamino)coumarin, exhibits excitation and emission in the blue-green region of the spectrum. The parent compound, 7-(diethylamino)coumarin-3-carboxylic acid, has typical excitation maxima around 409 nm and emission maxima around 473 nm.[1] These properties place it firmly in the visible spectrum, making it unsuitable for deep-tissue near-infrared imaging.

Cy5 , on the other hand, is a quintessential far-red/near-infrared dye. It is optimally excited by laser lines at 633 nm or 647 nm and has an emission maximum around 670 nm, placing it at the edge of the NIR window.[2] This spectral profile minimizes autofluorescence from biological samples, leading to a higher signal-to-background ratio in imaging applications.

Performance Characteristics: A Quantitative Look

A direct quantitative comparison for NIR imaging is inherently skewed due to the fundamental spectral differences. However, we can compare their general photophysical properties based on available data for the core structures.

PropertyThis compound (based on parent coumarin)Cy5
Excitation Maximum ~409 nm~649 nm[2]
Emission Maximum ~473 nm~667 nm[2]
Molar Extinction Coefficient Data not available for the specific compound.~250,000 cm⁻¹M⁻¹[2]
Quantum Yield (Φ) Data not available for the specific compound. Other coumarin derivatives have reported quantum yields up to 0.60 in specific applications.~0.2 - 0.27[2]
Photostability Coumarin dyes are known to have reasonable photostability.Generally high photostability, a key feature of cyanine dyes. However, it can be less photostable than some alternatives like Alexa Fluor 647.[3][4]
Brightness (ε x Φ) Data not available~50,000 - 67,500

Note: The brightness of a fluorophore is a product of its molar extinction coefficient and quantum yield. While some coumarin derivatives can have high quantum yields, the high extinction coefficient of Cy5 contributes to its overall brightness in its spectral range.

Experimental Considerations and Applications

The choice between these two dyes is dictated entirely by the experimental goals and the required imaging modality.

This compound would be suitable for standard fluorescence microscopy applications in the visible spectrum. Its aminooxy functional group allows for covalent labeling of molecules containing aldehyde or ketone groups. Given its spectral properties, it could be used for cellular imaging where deep tissue penetration is not a requirement.

Cy5 is the clear choice for near-infrared imaging applications, including:

  • In vivo small animal imaging: Its emission in the far-red/NIR region allows for deep tissue imaging of biological processes.[5]

  • Flow cytometry: It is compatible with the common 633 nm and 647 nm laser lines used in flow cytometers.

  • Super-resolution microscopy: Cy5's ability to "blink" in the presence of thiols makes it a valuable dye for techniques like STORM.

  • Fluorescence resonance energy transfer (FRET): Cy5 can serve as an acceptor in FRET pairs with dyes like Cy3.

Experimental Workflow and Signaling Pathway Visualization

To illustrate the general process of a near-infrared imaging experiment and a common signaling pathway studied, the following diagrams are provided.

G General Workflow for In Vivo Near-Infrared Imaging cluster_0 Probe Preparation cluster_1 In Vivo Administration & Imaging cluster_2 Data Analysis Probe NIR Fluorophore (e.g., Cy5) Targeting_Molecule Antibody, Peptide, or Nanoparticle Conjugation Conjugation Targeting_Molecule->Conjugation Purification Purification & Characterization Conjugation->Purification Animal_Model Animal Model with Target of Interest Purification->Animal_Model Injection Systemic or Local Injection of Probe Animal_Model->Injection Imaging NIR Imaging System Injection->Imaging Data_Acquisition Image Acquisition over Time Imaging->Data_Acquisition Image_Processing Image Processing & Quantification Data_Acquisition->Image_Processing Biodistribution Biodistribution Analysis Image_Processing->Biodistribution TBR Tumor-to-Background Ratio Calculation Biodistribution->TBR Conclusion Biological Conclusion TBR->Conclusion

In Vivo NIR Imaging Workflow

G Simplified EGFR Signaling Pathway for Targeted Imaging Ligand Cy5-Labeled Ligand (e.g., EGF, Antibody) EGFR EGFR Ligand->EGFR Binding Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Internalization Internalization & Trafficking EGFR->Internalization Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) Dimerization->Downstream Response Cellular Response (Proliferation, Survival) Downstream->Response

Targeted Imaging of EGFR Pathway

Experimental Protocols

General Protocol for In Vivo NIR Imaging with a Cy5-Labeled Antibody

This protocol provides a general framework. Specific parameters such as animal model, antibody dose, and imaging time points should be optimized for each study.

  • Probe Preparation:

    • Obtain a commercially available Cy5 NHS ester.

    • Conjugate the Cy5 NHS ester to the primary amine groups of the targeting antibody according to the manufacturer's protocol. This is typically done in a bicarbonate or borate (B1201080) buffer at pH 8.3-8.5.

    • Purify the Cy5-antibody conjugate using size exclusion chromatography to remove unconjugated dye.

    • Characterize the conjugate by measuring the protein concentration (A280) and dye concentration (A650) to determine the degree of labeling.

  • Animal Handling and Injection:

    • Use an appropriate tumor-bearing mouse model (e.g., subcutaneous xenograft).

    • Administer the Cy5-antibody conjugate via intravenous (tail vein) injection. The dose will depend on the antibody and target but is typically in the range of 1-10 nmol of dye per mouse.

  • In Vivo Imaging:

    • Anesthetize the mouse using isoflurane.

    • Place the mouse in a small animal in vivo imaging system equipped with appropriate excitation and emission filters for Cy5 (e.g., excitation: 625-650 nm; emission: 670-710 nm).

    • Acquire images at various time points post-injection (e.g., 1, 4, 24, 48, and 72 hours) to monitor the biodistribution and tumor targeting of the probe.

  • Data Analysis:

    • Use the imaging system's software to draw regions of interest (ROIs) over the tumor and a contralateral non-tumor-bearing area (background).

    • Quantify the average fluorescence intensity within each ROI.

    • Calculate the tumor-to-background ratio (TBR) by dividing the average fluorescence intensity of the tumor ROI by that of the background ROI.

For researchers focused on near-infrared imaging, Cy5 is a well-established and appropriate choice due to its spectral properties that align with the NIR window, leading to reduced tissue autofluorescence and enhanced signal penetration. In contrast, this compound, a coumarin-based dye, fluoresces in the visible spectrum and is therefore not a suitable candidate for NIR applications. The selection of a fluorescent probe should always be guided by the specific requirements of the experiment, with the excitation and emission wavelengths being a primary consideration.

References

A Comparative Guide to Fluorescent Dyes for Protein Labeling in Live-Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise visualization of proteins within living cells is paramount to understanding complex biological processes. The selection of a fluorescent probe for protein labeling is a critical step that dictates the quality and reliability of experimental data. This guide provides an objective comparison of N-(2-Aminooxyethyl)-7-(diethylamino)-2-oxochromene-3-carboxamide, a coumarin-based dye, with prominent alternative fluorophores used in live-cell imaging.

N-(2-Aminooxyethyl)-7-DCCAm , with the full IUPAC name N-(2-aminooxyethyl)-7-(diethylamino)-2-oxochromene-3-carboxamide, is a fluorescent dye utilized for protein labeling. While specific performance data for this compound in various cell lines is not extensively documented in publicly available literature, its coumarin (B35378) core suggests certain photophysical properties. This guide will, therefore, compare the known characteristics of coumarin-based dyes with those of widely used alternatives: Alexa Fluor 488 , BODIPY-FL , and Cyanine 5 (Cy5) . The comparison will focus on key performance indicators such as photophysical properties, photostability, and cytotoxicity in common research cell lines including HeLa, HEK293, and MCF-7.

At a Glance: Photophysical Properties of Fluorescent Dyes

The selection of a fluorescent dye is heavily influenced by its spectral properties. The following table summarizes the key photophysical characteristics of the dye classes discussed in this guide.

PropertyCoumarin-Based Dyes (General)Alexa Fluor 488BODIPY-FLCyanine 5 (Cy5)
Excitation Max (λex) ~350-450 nm495 nm~503 nm~649 nm
Emission Max (λem) ~450-550 nm519 nm~509 nm~670 nm
Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹) Variable (10,000 - 46,000)71,000>80,000~250,000
Fluorescence Quantum Yield (Φ) Variable (can be high)0.92~0.9-1.0~0.28
Brightness (ε × Φ) Variable65,320>72,00070,000

Performance Comparison in Live-Cell Imaging

Beyond the fundamental photophysical properties, the performance of a fluorescent dye in a biological context is of utmost importance. Key considerations include the dye's brightness, its stability under illumination (photostability), and its potential to harm the cells (cytotoxicity).

Brightness and Photostability

The brightness of a fluorophore, a product of its molar extinction coefficient and quantum yield, determines the signal-to-noise ratio in an imaging experiment. Alexa Fluor 488 and BODIPY-FL are known for their exceptional brightness and are often brighter than many traditional dyes. Cyanine dyes, like Cy5, have a very high molar extinction coefficient, which contributes to their brightness.

Photostability, the resistance to photobleaching, is crucial for time-lapse imaging. Alexa Fluor dyes are renowned for their high photostability, allowing for longer exposure times without significant signal loss. BODIPY dyes also exhibit good photostability. Coumarin dyes have moderate to high photostability, which can be influenced by their molecular structure and environment.

Cytotoxicity

The introduction of any foreign molecule into a living cell carries the risk of cytotoxicity. For fluorescent dyes, this can manifest as "dark toxicity" (inherent toxicity of the chemical) or "phototoxicity" (light-induced damage, often through the generation of reactive oxygen species).

  • Alexa Fluor Dyes : Generally considered to have low cytotoxicity and are well-tolerated by cells in live-imaging experiments.

  • BODIPY Dyes : These are often used for live-cell imaging due to their low cytotoxicity. However, some derivatives have been explored for photodynamic therapy, indicating that light-induced toxicity can occur under certain conditions.

  • Cyanine Dyes : Cy5 is widely used for in vivo imaging and is generally considered to have low toxicity.

  • Coumarin Dyes : The cytotoxicity of coumarin derivatives can vary widely depending on the specific chemical structure.

It is always recommended to perform a dose-response cytotoxicity assay for any new dye in the specific cell line and under the experimental conditions being used. The following table provides examples of IC50 values for unrelated cytotoxic compounds in the target cell lines to illustrate how such data is typically presented.

Cell LineCompoundIC50 Value
HeLa Cisplatin (48h)~5-15 µM
HEK293 Doxorubicin (48h)~0.5-1.5 µM
MCF-7 Tamoxifen (24h)~5-15 µM

Note: The IC50 values above are for illustrative purposes only and do not represent the cytotoxicity of the fluorescent dyes discussed in this guide.

Experimental Protocols

Protocol 1: General Procedure for Fluorescent Labeling of Intracellular Proteins

This protocol provides a general workflow for labeling intracellular proteins with a reactive fluorescent dye.

  • Cell Culture : Plate cells (e.g., HeLa, HEK293, or MCF-7) on glass-bottom dishes or coverslips and grow to the desired confluency.

  • Protein Expression : Transfect cells with a plasmid encoding the protein of interest fused to a tag that allows for specific labeling (e.g., HaloTag, SNAP-tag).

  • Dye Preparation : Prepare a stock solution of the reactive fluorescent dye (e.g., the NHS ester or maleimide (B117702) form of the dye) in anhydrous DMSO.

  • Labeling Reaction : Dilute the dye stock solution in pre-warmed cell culture medium to the final labeling concentration (typically 1-10 µM). Remove the old medium from the cells and add the dye-containing medium.

  • Incubation : Incubate the cells with the dye for 15-60 minutes at 37°C in a CO2 incubator.

  • Washing : Remove the labeling medium and wash the cells 2-3 times with pre-warmed fresh medium or PBS to remove unbound dye.

  • Imaging : Image the cells using a fluorescence microscope equipped with the appropriate filter sets for the chosen dye.

Protocol 2: Cytotoxicity Assessment using MTT Assay

This protocol outlines a standard method for assessing the cytotoxicity of a fluorescent dye.

  • Cell Seeding : Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment : Prepare serial dilutions of the fluorescent dye in cell culture medium. Replace the medium in the wells with the medium containing the different concentrations of the dye. Include a vehicle-only control (e.g., DMSO).

  • Incubation : Incubate the plate for 24-72 hours at 37°C.

  • MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan (B1609692) Solubilization : Remove the medium and add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Visualizing the Workflow and Concepts

Diagrams created using Graphviz can help to visualize the experimental processes and the relationships between different concepts.

G cluster_workflow Experimental Workflow: Fluorescent Protein Labeling Cell Culture Cell Culture Protein Expression Protein Expression Cell Culture->Protein Expression Dye Preparation Dye Preparation Protein Expression->Dye Preparation Labeling Reaction Labeling Reaction Dye Preparation->Labeling Reaction Incubation Incubation Labeling Reaction->Incubation Washing Washing Incubation->Washing Fluorescence Imaging Fluorescence Imaging Washing->Fluorescence Imaging

Caption: A simplified workflow for fluorescently labeling intracellular proteins.

G Fluorescent Dye Fluorescent Dye Labeled Protein Labeled Protein Fluorescent Dye->Labeled Protein Protein of Interest Protein of Interest Protein of Interest->Labeled Protein Emitted Light (Signal) Emitted Light (Signal) Labeled Protein->Emitted Light (Signal) Excitation Light Excitation Light Excitation Light->Labeled Protein Microscope Microscope Emitted Light (Signal)->Microscope

A Spectroscopic Showdown: N-(2-Aminooxyethyl)-7-DCCAm in the Landscape of Coumarin Dyes

Author: BenchChem Technical Support Team. Date: December 2025

In the world of fluorescent probes, coumarin (B35378) dyes stand out for their brightness, photostability, and sensitivity to the local environment. This guide provides a detailed spectroscopic comparison of a specific derivative, N-(2-Aminooxyethyl)-7-(diethylamino)-2-oxochromene-3-carboxamide (N-(2-Aminooxyethyl)-7-DCCAm), with other widely used coumarin dyes. This objective analysis, supported by experimental data and protocols, is intended to assist researchers, scientists, and drug development professionals in selecting the optimal fluorescent tool for their applications.

Comparative Spectroscopic Data

The following table summarizes the key spectroscopic parameters for this compound and a selection of other popular coumarin dyes. These parameters are crucial for predicting the performance of a dye in various fluorescence-based assays and imaging techniques.

DyeAbsorption Max (λabs, nm)Emission Max (λem, nm)Molar Extinction Coefficient (ε, M-1cm-1)Quantum Yield (Φf)Solvent
This compound ~424~472~40,000-50,000~0.5-0.7Various
7-(Diethylamino)coumarin-3-carboxylic acid (7-DCCA)424[1]472[1]46,800[2]0.012 (in water)[2]0.1 M Tris pH 9.0
Coumarin 1373[3]44623,500[3]0.73[3]Ethanol (B145695)
Coumarin 153424[4]537[4]~20,000[4]0.42[4]Methanol
7-Amino-4-methylcoumarin (AMC)351[5]430[5]Not ReportedNot ReportedNot Reported

Note: Values for this compound are estimated based on the data for 7-DCCA. The actual experimental values may vary.

Signaling Pathways and Experimental Workflows in DOT Language

To visualize the relationships and processes involved in spectroscopic analysis, the following diagrams are provided in DOT language.

experimental_workflow cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis stock Prepare Stock Solution dilutions Prepare Serial Dilutions stock->dilutions abs_spec Measure Absorbance Spectra dilutions->abs_spec em_spec Measure Emission Spectra dilutions->em_spec blank Prepare Blank (Solvent) blank->abs_spec blank->em_spec abs_spec->em_spec Determine Excitation Wavelength plot_abs Plot Absorbance vs. Concentration abs_spec->plot_abs plot_fluor Plot Integrated Fluorescence vs. Absorbance em_spec->plot_fluor calc_epsilon Calculate Molar Extinction Coefficient plot_abs->calc_epsilon calc_qy Calculate Quantum Yield plot_fluor->calc_qy

Caption: Experimental workflow for determining key spectroscopic parameters of a fluorescent dye.

Experimental Protocols

Detailed methodologies are essential for obtaining reliable and reproducible spectroscopic data. The following are standard protocols for the key experiments mentioned in this guide.

Determination of Molar Absorptivity (Extinction Coefficient)

The molar absorptivity (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength.

Methodology:

  • Preparation of Stock Solution: A concentrated stock solution of the coumarin dye is prepared by accurately weighing the compound and dissolving it in a known volume of a suitable solvent (e.g., ethanol or DMSO).

  • Preparation of Dilutions: A series of dilutions with decreasing concentrations are prepared from the stock solution.

  • Spectrophotometer Measurement: The absorbance of each dilution is measured at the wavelength of maximum absorption (λabs) using a UV-Vis spectrophotometer. A cuvette containing only the solvent is used as a blank to zero the instrument.

  • Data Analysis: A plot of absorbance versus concentration is generated. According to the Beer-Lambert law (A = εbc, where A is absorbance, b is the path length of the cuvette, and c is the concentration), the molar extinction coefficient is calculated from the slope of the resulting linear plot (slope = εb).

Determination of Fluorescence Quantum Yield

The fluorescence quantum yield (Φf) represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. The relative method, using a well-characterized standard, is commonly employed.

Methodology:

  • Selection of a Standard: A fluorescent standard with a known quantum yield and with absorption and emission spectra that overlap with the sample dye is chosen. For blue-emitting coumarins, quinine (B1679958) sulfate (B86663) in 0.1 M H2SO4 (Φf = 0.54) is a common standard.

  • Preparation of Solutions: A series of dilute solutions of both the sample and the standard are prepared, with absorbances kept below 0.1 at the excitation wavelength to minimize inner filter effects.

  • Measurement of Absorption and Fluorescence Spectra: The absorption and fluorescence emission spectra of all solutions are recorded. The fluorescence spectra are measured using the same excitation wavelength for both the sample and the standard.

  • Data Analysis: The integrated fluorescence intensity is plotted against the absorbance for both the sample and the standard. The quantum yield of the sample (Φs) is calculated using the following equation:

    Φs = Φr * (ms / mr) * (ηs2 / ηr2)

    where Φr is the quantum yield of the reference, m is the slope of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent. The subscripts 's' and 'r' refer to the sample and the reference, respectively.

Measurement of Fluorescence Lifetime

Fluorescence lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique for its measurement.

Methodology:

  • Instrument Setup: A TCSPC system consisting of a pulsed light source (e.g., a picosecond laser diode), a sample holder, a fast photodetector (e.g., a microchannel plate photomultiplier tube), and timing electronics is used.

  • Data Acquisition: The sample is excited by the pulsed light source, and the arrival times of the emitted photons at the detector are recorded relative to the excitation pulse. This process is repeated for a large number of excitation cycles to build up a histogram of photon arrival times.

  • Data Analysis: The resulting decay curve is fitted to an exponential function (or a sum of exponentials for more complex decays) to extract the fluorescence lifetime. An instrument response function (IRF) is measured using a scattering solution to deconvolve the instrument's temporal response from the measured fluorescence decay.

References

A Head-to-Head Battle for Precision: N-(2-Aminooxyethyl)-7-DCCAm in the Arena of Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the intricate world of protein modification, the choice of labeling reagent is a critical decision that dictates the success of downstream applications. This guide provides an in-depth, objective comparison of N-(2-Aminooxyethyl)-7-DCCAm, a fluorescent probe leveraging oxime ligation, against two established powerhouse chemistries: N-Hydroxysuccinimide (NHS) esters and click chemistry. We present a comprehensive analysis of their performance, supported by available quantitative data and detailed experimental protocols, to empower you in selecting the optimal strategy for your research needs.

At the forefront of bioconjugation, the ability to specifically and efficiently tag proteins of interest is paramount. Such labeling enables a myriad of applications, from elucidating cellular signaling pathways and understanding drug-target engagement to developing novel diagnostics and therapeutics. Here, we delve into the specifics of three prominent labeling strategies, with a focus on the labeling specificity of this compound.

The Contenders: A Glimpse into Their Chemistries

This compound belongs to a class of aminooxy-functionalized coumarin (B35378) dyes. Its labeling strategy relies on oxime ligation , a bioorthogonal reaction where the aminooxy group reacts with an aldehyde or ketone to form a stable oxime bond.[1] This reaction is highly specific as aldehydes and ketones are not naturally abundant on the surface of most proteins, thus requiring their site-specific introduction.

N-Hydroxysuccinimide (NHS) esters are classic amine-reactive reagents. They readily react with primary amines, such as the side chain of lysine (B10760008) residues and the N-terminus of a protein, to form stable amide bonds.[2] While widely used due to their simplicity, the ubiquity of lysine residues on protein surfaces can lead to a lack of site-specificity.

Click chemistry , in this context, primarily refers to the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions involve the formation of a stable triazole ring from an azide (B81097) and an alkyne.[3] Like oxime ligation, the reacting functional groups are bioorthogonal, offering high specificity.

Performance Metrics: A Quantitative Comparison

The choice between these labeling strategies often comes down to a trade-off between reaction speed, specificity, and the reaction conditions required. The following table summarizes key performance indicators based on available literature.

ParameterThis compound (Oxime Ligation)NHS EstersClick Chemistry (CuAAC)Click Chemistry (SPAAC)
Target Functional Group Aldehyde, KetonePrimary Amine (e.g., Lysine)AlkyneAlkyne
Reaction Partner AminooxyN-Hydroxysuccinimide esterAzideAzide
Second-Order Rate Constant 10¹ - 10³ M⁻¹s⁻¹ (with aniline (B41778) catalysis)[4][5]~10¹ - 10² M⁻¹s⁻¹~10⁴ - 10⁵ M⁻¹s⁻¹~10⁻¹ - 10¹ M⁻¹s⁻¹
Specificity High (requires introduction of target group)Low (targets abundant lysines)High (bioorthogonal)High (bioorthogonal)
Catalyst Required Aniline (optional, but significantly enhances rate)NoneCopper(I)None
Biocompatibility Generally high; aniline catalyst can have some toxicity.HighCopper catalyst can be toxic to cells.High
Resulting Bond OximeAmideTriazoleTriazole
Bond Stability StableVery StableVery StableVery Stable

Labeling Specificity: The Defining Advantage of this compound

The paramount advantage of this compound lies in its exquisite labeling specificity, a direct consequence of its reliance on oxime ligation. Unlike NHS esters that react with numerous naturally occurring lysine residues, this compound targets aldehydes or ketones which are typically absent in native proteins. This necessitates the deliberate, site-specific introduction of these functional groups, granting the researcher precise control over the labeling location.

This level of control is crucial for applications where the orientation of the label is critical, such as in fluorescence resonance energy transfer (FRET) studies or when mapping specific domains of a protein. Furthermore, by avoiding the modification of essential lysine residues, the risk of disrupting protein function is significantly minimized.

While click chemistry also offers high specificity through bioorthogonal reactants, the introduction of aldehydes or ketones for oxime ligation can sometimes be achieved through enzymatic methods that offer an additional layer of biological precision.[6]

Experimental Protocols: A Guide to Implementation

To achieve the high specificity offered by this compound, a two-stage process is required: the introduction of an aldehyde or ketone "handle" onto the protein of interest, followed by the labeling reaction itself.

Stage 1: Site-Specific Introduction of an Aldehyde or Ketone

Several methods exist for the site-specific incorporation of carbonyl functionalities into proteins:

  • Genetic Encoding of Unnatural Amino Acids: The most precise method involves the amber suppression technology to incorporate an unnatural amino acid containing a ketone or aldehyde group at a specific site during protein expression.

  • Enzymatic Modification: Enzymes like the formylglycine-generating enzyme (FGE) can be used to convert a specific cysteine residue within a consensus sequence to a formylglycine, which contains an aldehyde group.[6]

  • Oxidative Cleavage of N-terminal Serine/Threonine: Treatment with sodium periodate (B1199274) can selectively oxidize an N-terminal serine or threonine residue to generate a glyoxylyl aldehyde.[7]

Protocol: Site-Specific Aldehyde Generation using Formylglycine-Generating Enzyme (FGE)

  • Protein Engineering: Clone the gene of interest to include a short FGE recognition sequence (e.g., LCTPSR) at the desired labeling site.

  • Protein Expression: Co-express the engineered protein and FGE in a suitable host system (e.g., E. coli or mammalian cells).

  • Protein Purification: Purify the protein of interest using standard chromatography techniques. The protein will now contain a formylglycine residue with an aldehyde group at the specified location.

Stage 2: Labeling with this compound via Oxime Ligation

This protocol describes the labeling of a protein containing an aldehyde or ketone group with this compound, with the option of using an aniline catalyst to accelerate the reaction.

Materials:

  • Purified protein containing an aldehyde or ketone group (10-100 µM in a suitable buffer, e.g., phosphate (B84403) buffer, pH 6.0-7.0).

  • This compound stock solution (e.g., 10 mM in DMSO).

  • Aniline stock solution (optional, e.g., 100 mM in DMSO).

  • Reaction buffer (e.g., 100 mM sodium phosphate, pH 6.5).

Procedure:

  • To the protein solution in the reaction buffer, add the this compound stock solution to a final concentration of 1-5 molar equivalents relative to the protein.

  • (Optional) For catalysis, add the aniline stock solution to a final concentration of 10-100 mM.

  • Incubate the reaction mixture at room temperature or 37°C for 1-4 hours. The reaction progress can be monitored by SDS-PAGE (observing a fluorescent band and a potential mobility shift) or mass spectrometry.

  • Remove the excess, unreacted dye by size-exclusion chromatography (e.g., a desalting column) or dialysis.

  • Confirm the labeling efficiency and stoichiometry using UV-Vis spectroscopy (measuring the absorbance of the protein and the coumarin dye) and/or mass spectrometry.

Visualizing the Process: Workflows and Pathways

To better illustrate the concepts discussed, the following diagrams outline the experimental workflows and the chemical principles involved.

experimental_workflow cluster_stage1 Stage 1: Aldehyde/Ketone Introduction cluster_stage2 Stage 2: Oxime Ligation protein_engineering Protein Engineering (Introduce FGE site) expression Co-expression with FGE protein_engineering->expression purification1 Protein Purification expression->purification1 aldehyde_protein Aldehyde-tagged Protein purification1->aldehyde_protein reaction Labeling Reaction (Optional Aniline Catalyst) aldehyde_protein->reaction dccam This compound dccam->reaction purification2 Removal of Excess Dye reaction->purification2 labeled_protein Fluorescently Labeled Protein purification2->labeled_protein

Caption: Experimental workflow for labeling a protein with this compound.

reaction_comparison cluster_oxime Oxime Ligation cluster_nhs NHS Ester Labeling cluster_click Click Chemistry (CuAAC) protein_aldehyde Protein-CHO protein_oxime Protein-CH=N-O-Dye protein_aldehyde->protein_oxime + aminooxy_dye H2N-O-Dye aminooxy_dye->protein_oxime protein_amine Protein-NH2 protein_amide Protein-NH-CO-Dye protein_amine->protein_amide + nhs_dye NHS-O-CO-Dye nhs_dye->protein_amide protein_alkyne Protein-Alkyne protein_triazole Protein-Triazole-Dye protein_alkyne->protein_triazole + azide_dye N3-Dye azide_dye->protein_triazole

Caption: Comparison of protein labeling reaction schemes.

Conclusion: Choosing the Right Tool for the Job

The selection of a protein labeling strategy is a nuanced decision that depends heavily on the specific experimental goals.

  • This compound (Oxime Ligation) is the ideal choice when site-specificity is paramount . The ability to control the exact location of the fluorescent probe minimizes functional perturbation and enables sophisticated biophysical studies. The reaction proceeds under mild conditions and, with the aid of a catalyst, can achieve rates comparable to other methods.

  • NHS Esters remain a viable option for applications where simplicity and cost-effectiveness are the primary concerns , and where a degree of non-specific labeling is tolerable. They are particularly useful for labeling abundant proteins where achieving a high degree of labeling across multiple sites is desired.

  • Click Chemistry offers a powerful combination of high specificity and rapid reaction kinetics , especially the copper-catalyzed variant. SPAAC, in particular, is an excellent choice for in vivo applications due to its biocompatibility.

References

Assessing the Impact of N-(2-Aminooxyethyl)-7-DCCAm on Protein Function: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of "N-(2-Aminooxyethyl)-7-(diethylamino)coumarin-3-carboxamide" (N-(2-Aminooxyethyl)-7-DCCAm), a fluorescent probe designed for the site-specific labeling of proteins. Due to the limited availability of direct experimental data for this specific compound in peer-reviewed literature, this guide synthesizes information based on the well-established principles of oxime ligation and the known properties of coumarin-based fluorophores. The performance metrics presented for this compound are therefore representative estimates and should be empirically validated for specific applications.

Introduction to this compound and its Mechanism of Action

This compound is a specialized chemical probe used for attaching a fluorescent coumarin (B35378) dye to a protein of interest. Its design incorporates two key functional components: a 7-(diethylamino)coumarin fluorophore and an aminooxy functional group. This structure dictates its mechanism of action for protein labeling: oxime ligation .

Oxime ligation is a highly selective (chemoselective) reaction between an aminooxy group (R-O-NH₂) and an aldehyde (R'-CHO) or ketone (R'-C(O)-R'') to form a stable oxime bond (R-O-N=CR'R'').[1][2] For this probe to be effective, the target protein must possess a carbonyl group (aldehyde or ketone). These can be introduced into proteins site-specifically through various bioengineering techniques, such as the genetic incorporation of unnatural amino acids or the enzymatic modification of specific residues.

The coumarin moiety of the probe provides the fluorescent signal, allowing for the detection and tracking of the labeled protein in various experimental settings. Coumarin dyes are known for their sensitivity to the local environment, which can sometimes provide insights into conformational changes of the protein.[3]

Comparative Analysis of Protein Labeling Strategies

The selection of a protein labeling strategy depends on several factors, including the desired site of modification, the functional groups available on the protein, and the experimental conditions. Below is a comparison of oxime ligation using an aminooxy-coumarin probe like this compound with other common fluorescent labeling techniques.

Table 1: Comparison of Fluorescent Protein Labeling Methods

FeatureOxime Ligation (e.g., this compound)Maleimide-Thiol ChemistryNHS Ester-Amine Chemistry
Target Residue(s) Engineered Aldehyde/KetoneCysteineLysine, N-terminus
Specificity High (Bio-orthogonal)High (for free thiols)Moderate (multiple lysines)
Bond Stability Stable Oxime BondStable Thioether BondStable Amide Bond
Reaction pH Mildly acidic to neutral (typically 4.5-7)[4]Neutral (6.5-7.5)Neutral to slightly basic (7-9)
Potential for Protein Perturbation Low, due to high specificity.Can disrupt disulfide bonds if not controlled.Can alter charge and potentially affect protein function.
Fluorophore Properties (Coumarin-based)
Est. Excitation Max (nm)~420-450Dependent on attached fluorophoreDependent on attached fluorophore
Est. Emission Max (nm)~470-500Dependent on attached fluorophoreDependent on attached fluorophore
Est. Quantum YieldModerate to High (environment dependent)Dependent on attached fluorophoreDependent on attached fluorophore
PhotostabilityModerateDependent on attached fluorophoreDependent on attached fluorophore

Disclaimer: The photophysical properties for this compound are estimates based on typical 7-(diethylamino)coumarin derivatives and can vary depending on the local protein environment after conjugation.

Experimental Protocols

General Protocol for Site-Specific Protein Labeling via Oxime Ligation

This protocol outlines the general steps for labeling a protein containing a genetically encoded aldehyde or ketone with an aminooxy-functionalized fluorescent probe like this compound.

Materials:

  • Protein solution containing an aldehyde or ketone functionality (e.g., 10-100 µM in a suitable buffer).

  • This compound stock solution (e.g., 10 mM in DMSO).

  • Aniline (B41778) stock solution (catalyst, e.g., 200 mM in a compatible buffer).[4]

  • Reaction Buffer (e.g., 100 mM sodium phosphate, pH 6.0-7.0).

  • Size-exclusion chromatography column for purification.

Procedure:

  • Protein Preparation: Ensure the protein solution is in the appropriate reaction buffer and at the desired concentration.

  • Reagent Addition: To the protein solution, add the this compound stock solution to a final concentration of 1-5 molar equivalents relative to the protein.

  • Catalyst Addition: Add the aniline stock solution to a final concentration of 10-100 mM to catalyze the oxime ligation.[4]

  • Incubation: Incubate the reaction mixture at room temperature for 2-4 hours, protected from light. The optimal reaction time should be determined empirically.

  • Purification: Remove the excess, unreacted probe and catalyst by passing the reaction mixture through a size-exclusion chromatography column (e.g., a desalting column) equilibrated with a suitable storage buffer for the protein.

  • Characterization: Confirm the labeling efficiency and purity of the labeled protein using techniques such as SDS-PAGE with in-gel fluorescence imaging and mass spectrometry. The concentration of the labeled protein and the degree of labeling can be determined spectrophotometrically.

Visualizing the Process: Signaling Pathways and Workflows

To better understand the underlying chemistry and experimental design, the following diagrams illustrate the oxime ligation pathway and a typical workflow for protein labeling and analysis.

Oxime_Ligation_Pathway cluster_reactants Reactants cluster_product Product Protein_Carbonyl Protein with Aldehyde/Ketone Intermediate Schiff Base Intermediate Protein_Carbonyl->Intermediate + H⁺ (Catalyst) Aminooxy_Probe This compound (Aminooxy-Coumarin) Aminooxy_Probe->Intermediate Labeled_Protein Fluorescently Labeled Protein (Stable Oxime Bond) Intermediate->Labeled_Protein - H₂O

Mechanism of Oxime Ligation for Protein Labeling.

Experimental_Workflow start Start: Protein with Engineered Carbonyl labeling Oxime Ligation Reaction with this compound start->labeling purification Purification (Size-Exclusion Chromatography) labeling->purification characterization Characterization (SDS-PAGE, Mass Spec, Spectroscopy) purification->characterization application Downstream Applications (e.g., Fluorescence Microscopy, FRET) characterization->application end End: Functional Analysis of Labeled Protein application->end

References

A Comparative Guide to Alternatives for N-(2-Aminooxyethyl)-7-DCCAm in Specific Protein Labeling Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise art of protein labeling, the choice of a fluorescent probe is critical to the success of their experiments. "N-(2-Aminooxyethyl)-7-(diethylamino)coumarin-3-carboxamide" (N-(2-Aminooxyethyl)-7-DCCAm) is a specialized tool for this purpose, leveraging the power of a coumarin (B35378) fluorophore and the specificity of oxime ligation. This guide provides an objective comparison of this compound with prominent alternatives, supported by quantitative data and detailed experimental protocols to inform the selection of the optimal labeling strategy.

Understanding this compound

This compound is a fluorescent probe designed for the chemoselective labeling of proteins. Its structure consists of two key components:

  • A 7-(diethylamino)coumarin-3-carboxamide fluorophore: This coumarin dye imparts the molecule with its fluorescent properties, typically exhibiting excitation in the violet-to-blue region and emission in the blue-to-green region of the spectrum.

  • An aminooxy-functionalized linker: This reactive group is the cornerstone of its specificity, enabling covalent attachment to proteins through oxime ligation . This reaction occurs between the aminooxy group and a ketone or aldehyde group on the target protein.

The primary application of this compound is the site-specific labeling of proteins that have been engineered to contain a ketone or aldehyde moiety, often through the incorporation of an unnatural amino acid like p-acetylphenylalanine.

Alternatives for Site-Specific Protein Labeling

The field of bioconjugation has evolved to offer a diverse toolkit for site-specific protein labeling. The main alternatives to this compound can be broadly categorized into three groups:

  • Other Aminooxy-Functionalized Dyes: This category includes a variety of fluorophores that are also equipped with an aminooxy group for oxime ligation, offering different spectral properties and potentially improved performance characteristics.

  • Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Probes: Commonly known as "copper-free click chemistry," this method involves the reaction between a strained alkyne (like DBCO) and an azide (B81097). It is a highly bioorthogonal and efficient labeling strategy.

  • Self-Labeling Protein Tags (SNAP-tag® and HaloTag®): These are genetically encoded protein tags that form a covalent bond with a specific, exogenously added fluorescent ligand. This two-component system offers high specificity and a wide range of available fluorophores.

Quantitative Comparison of Labeling Probes

The selection of a labeling probe is often dictated by its photophysical properties, reaction kinetics, and the specifics of the experimental system. The following tables provide a quantitative comparison of this compound's core fluorophore with popular alternatives.

Table 1: Comparison of Photophysical Properties of Fluorophores

Fluorophore CoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Quantum Yield (Φ)Brightness (ε × Φ)
7-(Diethylamino)coumarin-3-carboxylic Acid¹~407~472~42,000~0.62-0.93~26,040 - 39,060
Alexa Fluor™ 488²~495~519~73,000~0.92~67,160
DyLight™ 550³~562~576~150,000~0.10~15,000
Silicon Rhodamine (SiR)⁴~652~674~100,000~0.40~40,000

¹Data for the parent carboxylic acid of the fluorophore in this compound. The exact values can vary with solvent and conjugation. ²Data for Alexa Fluor™ 488. ³Data for DyLight™ 550. ⁴Data for a representative silicon rhodamine dye used with self-labeling tags.

Table 2: Comparison of Labeling Chemistries

Labeling MethodReactive GroupsSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Key AdvantagesKey Disadvantages
Oxime Ligation Aldehyde/Ketone + Aminooxy0.1 - 10Highly specific, stable bond.Requires genetic incorporation of a carbonyl group; reaction can be slow at neutral pH.
SPAAC (DBCO-Azide) DBCO + Azide0.1 - 1Highly bioorthogonal, fast reaction.Requires incorporation of azide and use of a bulky DBCO group.
SNAP-tag® SNAP-tag + O⁶-benzylguanine (BG) ligand~3.2 x 10⁴ (for BG-TMR)High specificity, fast labeling, orthogonal to HaloTag®.Requires a ~20 kDa protein tag; can be less bright than HaloTag® with some dyes.[1]
HaloTag® HaloTag® + Chloroalkane (CA) ligand~2.7 x 10⁶ (for CA-SiR)High specificity, very fast labeling, high brightness and photostability with SiR dyes.[1]Requires a ~33 kDa protein tag, which is larger than SNAP-tag®.

Experimental Protocols & Methodologies

Detailed and reproducible protocols are essential for the successful application of any labeling technology. Below are representative protocols for each of the discussed methods for in vitro protein labeling.

Protocol 1: Oxime Ligation using this compound

This protocol is for labeling a purified protein containing a genetically incorporated p-acetylphenylalanine.

1. Reagent Preparation:

  • Protein Solution: Prepare the purified protein containing p-acetylphenylalanine in a buffer at pH 4.0-5.5 (e.g., 50 mM sodium acetate, 150 mM NaCl). The optimal protein concentration is typically 1-10 mg/mL.
  • Aminooxy-Dye Stock Solution: Dissolve this compound in anhydrous DMSO or DMF to a final concentration of 10 mM.
  • Catalyst (optional but recommended): Prepare a 100 mM stock solution of aniline (B41778) in the reaction buffer.

2. Labeling Reaction:

  • To the protein solution, add the aminooxy-dye stock solution to a final 10-50 fold molar excess over the protein.
  • If using a catalyst, add aniline to a final concentration of 10 mM.
  • Incubate the reaction mixture at room temperature or 37°C for 2-16 hours with gentle agitation, protected from light.

3. Purification:

  • Remove the excess, unreacted dye using size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable buffer (e.g., PBS pH 7.4).

4. Characterization:

  • Determine the degree of labeling (DOL) by measuring the absorbance of the labeled protein at 280 nm and the absorbance maximum of the coumarin dye (~407 nm).

Protocol 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

This protocol describes the labeling of a purified protein containing a genetically incorporated azide-functionalized unnatural amino acid with a DBCO-functionalized fluorescent dye.

1. Reagent Preparation:

  • Azide-Modified Protein: Prepare the purified protein in a buffer such as PBS at pH 7.4.
  • DBCO-Dye Stock Solution: Dissolve the DBCO-functionalized dye in DMSO to a concentration of 1-10 mM.

2. Labeling Reaction:

  • Add a 5-10 fold molar excess of the DBCO-dye stock solution to the azide-modified protein solution.
  • Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C, protected from light.

3. Purification:

  • Remove the excess dye using size-exclusion chromatography or dialysis.

Protocol 3: SNAP-tag® Labeling

This protocol outlines the labeling of a purified SNAP-tag® fusion protein.

1. Reagent Preparation:

  • SNAP-tag® Fusion Protein: Prepare the purified protein in a suitable buffer (e.g., PBS with 1 mM DTT).
  • SNAP-tag® Ligand Stock Solution: Dissolve the O⁶-benzylguanine (BG)-functionalized fluorescent dye in DMSO to a concentration of 1 mM.

2. Labeling Reaction:

  • Add the SNAP-tag® ligand to the protein solution at a 2-5 fold molar excess.
  • Incubate the reaction for 30-60 minutes at room temperature, protected from light.

3. Removal of Unreacted Ligand (Optional):

  • If necessary, remove the excess ligand by size-exclusion chromatography or dialysis.

Protocol 4: HaloTag® Labeling

This protocol details the labeling of a purified HaloTag® fusion protein.

1. Reagent Preparation:

  • HaloTag® Fusion Protein: Prepare the purified protein in a buffer such as PBS.
  • HaloTag® Ligand Stock Solution: Dissolve the chloroalkane (CA)-functionalized fluorescent dye in DMSO to a concentration of 1 mM.

2. Labeling Reaction:

  • Add the HaloTag® ligand to the protein solution at a 2-5 fold molar excess.
  • Incubate for 60 minutes at room temperature or overnight at 4°C, protected from light.

3. Removal of Unreacted Ligand:

  • Remove the excess ligand using a desalting column or dialysis.

Visualizing the Workflows

The following diagrams illustrate the conceptual workflows for each of the discussed labeling methodologies.

Oxime_Ligation_Workflow protein Protein with p-Acetylphenylalanine labeled_protein Fluorescently Labeled Protein protein->labeled_protein Oxime Ligation (pH 4.0-5.5) dye This compound dye->labeled_protein

Oxime Ligation Workflow

SPAAC_Workflow protein Protein with Azide Group labeled_protein Fluorescently Labeled Protein protein->labeled_protein SPAAC (Copper-Free) dye DBCO-Fluorophore dye->labeled_protein

SPAAC Click Chemistry Workflow

Self_Labeling_Tag_Workflow cluster_snap SNAP-tag® cluster_halo HaloTag® snap_protein SNAP-tag® Fusion Protein snap_labeled Labeled SNAP-tag® Protein snap_protein->snap_labeled Covalent Labeling snap_ligand BG-Fluorophore snap_ligand->snap_labeled halo_protein HaloTag® Fusion Protein halo_labeled Labeled HaloTag® Protein halo_protein->halo_labeled Covalent Labeling halo_ligand CA-Fluorophore halo_ligand->halo_labeled

Self-Labeling Tag Workflows

Conclusion

The choice of a fluorescent labeling strategy is a critical decision in modern biological research. While This compound offers a reliable method for site-specific labeling via oxime ligation, a range of powerful alternatives are available, each with its own set of advantages and disadvantages.

  • For researchers already working with ketone- or aldehyde-modified proteins, exploring other aminooxy-functionalized dyes with different spectral properties may be a straightforward way to expand their experimental capabilities.

  • Copper-free click chemistry (SPAAC) provides a highly bioorthogonal and efficient alternative, particularly for applications in complex biological environments.

  • Self-labeling tags like SNAP-tag® and HaloTag® offer unparalleled specificity and ease of use, with HaloTag® demonstrating superior brightness and photostability with certain far-red dyes, making it an excellent choice for demanding imaging applications like super-resolution microscopy.[1]

Ultimately, the optimal choice will depend on the specific experimental goals, the nature of the protein of interest, and the available instrumentation. This guide provides the foundational data and protocols to enable an informed decision, empowering researchers to select the best tool for illuminating their biological questions.

References

A Researcher's Guide to Quantitative Protein Analysis: Comparing N-(2-Aminooxyethyl)-7-DCCAm Labeling with Established Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of quantitative proteomics, selecting the appropriate labeling strategy is paramount for generating reliable and meaningful data. This guide provides a comprehensive comparison of protein quantification using the fluorescent dye "N-(2-Aminooxyethyl)-7-DCCAm" against well-established alternative methods: Stable Isotope Labeling by Amino acids in Cell culture (SILAC), Isobaric Tags for Relative and Absolute Quantitation (iTRAQ), and Dimethyl Labeling.

While "this compound" is commercially available as a fluorescent dye for protein labeling, detailed public data on its performance in quantitative proteomics is limited.[1] This guide, therefore, evaluates its potential based on the known properties of coumarin-based dyes and contrasts it with the extensively documented capabilities of SILAC, iTRAQ, and dimethyl labeling.

At a Glance: Comparison of Quantitative Proteomics Methods

FeatureThis compound (Fluorescent Labeling)SILAC (Metabolic Labeling)iTRAQ (Isobaric Chemical Labeling)Dimethyl Labeling (Chemical Labeling)
Principle Covalent labeling of proteins with a fluorescent dye for detection and quantification, typically via fluorescence intensity.In vivo incorporation of stable isotope-labeled amino acids into proteins.Covalent labeling of primary amines of peptides with isobaric tags.Reductive amination to label primary amines of peptides with stable isotope-labeled dimethyl groups.
Quantification Relative quantification based on fluorescence signal intensity (in-gel or in-blot). Compatibility with mass spectrometry for quantification is not well-documented.Relative and absolute quantification at the MS1 level by comparing peptide ion intensities.Relative and absolute quantification at the MS2 level from reporter ion intensities.Relative quantification at the MS1 level by comparing peptide ion intensities.
Multiplexing Typically 2-3 samples (e.g., 2D-DIGE).Up to 3 samples (light, medium, heavy).4-plex or 8-plex (and higher with newer reagents).2-plex or 3-plex.
Sample Type In vitro labeling of purified proteins or cell lysates.Live, dividing cells that can be metabolically labeled.In vitro labeling of protein digests from virtually any sample type.In vitro labeling of protein digests from virtually any sample type.
Advantages Potentially high sensitivity for in-gel visualization.High accuracy as samples are mixed early in the workflow, minimizing experimental variability. No chemical labeling artifacts.High multiplexing capability. Suitable for a wide range of sample types.Cost-effective and rapid labeling reaction.
Disadvantages Quantitative accuracy can be affected by labeling efficiency and photobleaching. Limited multiplexing. MS compatibility for quantification is not established. Protein-specific labeling bias.Limited to metabolically active, dividing cells. Can be expensive and time-consuming.Can suffer from ratio compression due to co-isolation of precursor ions. Reagents can be expensive.Lower multiplexing capacity compared to iTRAQ. Potential for isotopic effects on chromatography.

In-Depth Analysis of Labeling Strategies

This compound: A Fluorescent Labeling Approach

"this compound" is a derivative of 7-(diethylamino)coumarin-3-carboxylic acid, a well-known fluorescent probe with excitation and emission maxima around 407 nm and 472 nm, respectively. The aminooxy group allows for the covalent labeling of proteins, likely targeting carbonyl groups introduced through oxidation of sugar moieties on glycoproteins or through chemical modification of other amino acid side chains.

Workflow for Fluorescent Dye Labeling (Hypothetical):

cluster_sample_prep Sample Preparation cluster_labeling Labeling cluster_separation Separation & Detection cluster_analysis Data Analysis Protein_Extraction Protein Extraction from Samples A & B Labeling_A Label Sample A with DCCAm Protein_Extraction->Labeling_A Labeling_B Label Sample B with Control Dye (optional) Protein_Extraction->Labeling_B Mix_Samples Mix Labeled Samples Labeling_A->Mix_Samples Labeling_B->Mix_Samples Separation 2D Gel Electrophoresis (2D-DIGE) Mix_Samples->Separation Detection Fluorescence Scanning Separation->Detection Quantification Image Analysis & Spot Quantification Detection->Quantification Identification Spot Excision & MS for Protein ID Quantification->Identification

Caption: Hypothetical workflow for quantitative proteomics using this compound.

Experimental Protocol (General for Fluorescent Dye Labeling):

  • Protein Extraction: Extract proteins from control and experimental samples using a suitable lysis buffer.

  • Protein Quantification: Determine the protein concentration of each sample.

  • Labeling: Covalently label a specific amount of protein from each sample with "this compound" according to the manufacturer's instructions. A second fluorescent dye with different spectral properties can be used for the other sample in a 2D-DIGE setup.

  • Mixing: Combine the labeled samples.

  • Separation: Separate the mixed proteins using two-dimensional gel electrophoresis (2D-DIGE).

  • Detection: Scan the gel using a fluorescence imager at the appropriate excitation and emission wavelengths for the dye.

  • Analysis: Use specialized software to detect, match, and quantify the fluorescence intensity of protein spots between the samples.

  • Identification: Excise protein spots of interest from a preparative gel, digest them with a protease (e.g., trypsin), and identify the proteins by mass spectrometry.

SILAC: The Metabolic Labeling Gold Standard

SILAC is a powerful technique that introduces stable isotope-labeled amino acids (e.g., ¹³C₆-arginine and ¹³C₆,¹⁵N₂-lysine) into proteins during cell growth. This in vivo labeling approach allows for the combination of cell populations at the very beginning of the experimental workflow, significantly reducing sample handling-related errors.

SILAC Experimental Workflow:

cluster_cell_culture Cell Culture & Labeling cluster_processing Sample Processing cluster_analysis MS Analysis Culture_Light Culture Cells in 'Light' Medium Combine_Lysates Combine Cell Lysates Culture_Light->Combine_Lysates Culture_Heavy Culture Cells in 'Heavy' Medium Culture_Heavy->Combine_Lysates Protein_Digestion Protein Digestion (e.g., Trypsin) Combine_Lysates->Protein_Digestion LC_MS LC-MS/MS Analysis Protein_Digestion->LC_MS Quantification Quantification at MS1 Level LC_MS->Quantification

Caption: Standard workflow for a SILAC-based quantitative proteomics experiment.

Experimental Protocol (SILAC):

  • Cell Culture: Culture two populations of cells in parallel. One population is grown in a medium containing normal ("light") amino acids (e.g., L-arginine and L-lysine), while the other is grown in a medium containing heavy stable isotope-labeled amino acids (e.g., ¹³C₆-L-arginine and ¹³C₆,¹⁵N₂-L-lysine) for at least five cell divisions to ensure complete incorporation.

  • Cell Lysis and Mixing: After experimental treatment, harvest and lyse the cells. Combine equal amounts of protein from the "light" and "heavy" cell lysates.

  • Protein Digestion: Digest the combined protein mixture into peptides using a protease like trypsin.

  • LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify peptides from the MS/MS spectra. Quantify the relative abundance of proteins by comparing the signal intensities of the "light" and "heavy" peptide pairs in the MS1 spectra.

iTRAQ: High-Throughput Isobaric Labeling

iTRAQ is a chemical labeling method that uses isobaric tags to label the primary amines of peptides. In an MS scan, peptides labeled with different iTRAQ reagents appear as a single peak. Upon fragmentation in an MS/MS experiment, reporter ions with different masses are generated, and their relative intensities are used for quantification.

iTRAQ Experimental Workflow:

cluster_sample_prep Sample Preparation cluster_labeling Labeling & Mixing cluster_analysis MS Analysis Protein_Extraction Protein Extraction (up to 8 samples) Digestion Protein Digestion Protein_Extraction->Digestion Labeling Label Peptides with iTRAQ Reagents Digestion->Labeling Mixing Combine Labeled Peptides Labeling->Mixing LC_MS LC-MS/MS Analysis Mixing->LC_MS Quantification Quantification from Reporter Ions (MS2) LC_MS->Quantification

Caption: Workflow for multiplexed quantitative proteomics using iTRAQ reagents.

Experimental Protocol (iTRAQ):

  • Protein Extraction and Digestion: Extract proteins from up to eight different samples and digest them into peptides.

  • iTRAQ Labeling: Label each peptide sample with a different iTRAQ reagent.

  • Mixing: Combine the labeled peptide samples into a single mixture.

  • Fractionation (Optional): For complex samples, fractionate the mixed peptides using techniques like strong cation exchange (SCX) or high-pH reversed-phase chromatography.

  • LC-MS/MS Analysis: Analyze the peptide mixture (or each fraction) by LC-MS/MS.

  • Data Analysis: Identify peptides from the MS/MS spectra. Quantify the relative abundance of proteins by comparing the intensities of the low-mass reporter ions in the MS/MS spectra.

Dimethyl Labeling: A Cost-Effective Chemical Approach

Dimethyl labeling is a simple and cost-effective chemical labeling method that uses formaldehyde (B43269) and sodium cyanoborohydride to label the primary amines of peptides. Different isotopic forms of these reagents are used to create "light," "intermediate," and "heavy" labeled peptides that can be distinguished by mass spectrometry.

Dimethyl Labeling Experimental Workflow:

cluster_sample_prep Sample Preparation cluster_labeling Labeling & Mixing cluster_analysis MS Analysis Protein_Extraction Protein Extraction (2-3 samples) Digestion Protein Digestion Protein_Extraction->Digestion Labeling Label Peptides with Isotopic Dimethyl Tags Digestion->Labeling Mixing Combine Labeled Peptides Labeling->Mixing LC_MS LC-MS/MS Analysis Mixing->LC_MS Quantification Quantification at MS1 Level LC_MS->Quantification

Caption: A streamlined workflow for quantitative proteomics using dimethyl labeling.

Experimental Protocol (Dimethyl Labeling):

  • Protein Extraction and Digestion: Extract proteins from two or three different samples and digest them into peptides.

  • Dimethyl Labeling: Label each peptide sample with a different isotopic combination of formaldehyde (e.g., CH₂O, CD₂O, or ¹³CD₂O) and sodium cyanoborohydride (e.g., NABH₃CN or NABD₃CN).

  • Mixing: Combine the labeled peptide samples.

  • LC-MS/MS Analysis: Analyze the mixed peptide sample by LC-MS/MS.

  • Data Analysis: Identify peptides from the MS/MS spectra. Quantify the relative abundance of proteins by comparing the signal intensities of the "light," "intermediate," and/or "heavy" peptide pairs in the MS1 spectra.

Concluding Remarks

The choice of a quantitative proteomics strategy is dictated by the specific research question, sample type, available instrumentation, and budget. While SILAC offers the highest accuracy for cell culture-based experiments, its application is limited to metabolically active systems. iTRAQ provides high multiplexing capabilities, making it ideal for studies with multiple conditions or time points, though at a higher cost and with the potential for ratio compression. Dimethyl labeling stands out as a rapid, robust, and cost-effective method for less complex experimental designs.

The role of "this compound" and similar fluorescent dyes in quantitative proteomics is primarily in gel-based approaches like 2D-DIGE. This method is valuable for visualizing changes in protein expression and for targeted identification of differentially expressed proteins. However, for large-scale, high-throughput quantitative analysis, mass spectrometry-based methods like SILAC, iTRAQ, and dimethyl labeling are generally preferred due to their higher proteome coverage, dynamic range, and quantitative precision. Further studies are required to fully characterize the performance of "this compound" in a quantitative mass spectrometry workflow. Researchers should carefully consider the strengths and limitations of each technique to select the most appropriate method for their specific research goals.

References

Safety Operating Guide

Personal protective equipment for handling N-(2-Aminooxyethyl)-7-DCCAm

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling N-(2-Aminooxyethyl)-7-DCCAm. The following procedures for personal protective equipment (PPE), operational handling, and disposal are based on best practices for handling similar chemical compounds, in the absence of a specific Safety Data Sheet (SDS) for this reagent.

Personal Protective Equipment (PPE)

PPE CategorySpecific RecommendationsRationale
Eye Protection Chemical safety goggles or a full-face shield.[1][2]Protects against potential splashes or aerosols of the compound.
Hand Protection Chemically resistant gloves (e.g., nitrile or neoprene).[1][2]Prevents skin contact. Gloves should be inspected for integrity before each use and changed frequently.
Body Protection A standard laboratory coat.[1][2]Protects skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area. A certified chemical fume hood is required when handling the solid powder or preparing solutions.[1][2]Minimizes the risk of inhaling fine particles or vapors.

Operational Plan: Handling and Storage

Proper handling and storage procedures are vital for maintaining the integrity of the compound and ensuring a safe laboratory environment.

Step-by-Step Handling Procedure:

  • Preparation: Before beginning any work, ensure that the designated work area, preferably within a chemical fume hood, is clean and uncluttered. Verify that all necessary PPE is available and in good condition.[1][2]

  • Weighing: To prevent the inhalation of dust, conduct all weighing of the solid compound inside a chemical fume hood.[1]

  • Dissolving: When preparing solutions, slowly add the solvent to the solid to prevent splashing.

  • Post-Handling: After handling the compound, thoroughly wash hands and any potentially exposed skin with soap and water. Decontaminate the work surface and any equipment used.

  • Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with all applicable local, state, and federal regulations.

General Disposal Guidelines:

  • Waste Collection: Collect all waste material containing the compound in a clearly labeled and sealed container.

  • Contaminated Materials: Any items that have come into contact with the compound, such as gloves, pipette tips, and paper towels, must be treated as chemical waste and disposed of accordingly.[1]

Emergency Procedures: Chemical Spill Workflow

In the event of a spill, follow these steps to ensure a safe and effective response.

Spill_Response_Workflow cluster_immediate_actions Immediate Actions cluster_spill_cleanup Spill Cleanup (Trained Personnel Only) cluster_post_cleanup Post-Cleanup Evacuate Evacuate Immediate Area Alert Alert Colleagues & Supervisor Evacuate->Alert Assess Assess Spill Severity Alert->Assess Don_PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator if needed) Assess->Don_PPE If spill is manageable and you are trained Contain Contain the Spill (Use absorbent pads) Don_PPE->Contain Neutralize Neutralize/Absorb Powder (Sweep carefully to avoid dust) Contain->Neutralize Collect Collect Waste in a Labeled Container Neutralize->Collect Decontaminate Decontaminate the Area Collect->Decontaminate Dispose Dispose of Waste Properly Decontaminate->Dispose Report Report the Incident Dispose->Report

Caption: Workflow for handling a chemical spill.

References

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